Methyl 6-methyl-1H-indazole-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methylindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-6-11-12(9(8)5-7)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
DLEQYOOSCYULFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the CAS number for Methyl 6-methyl-1H-indazole-1-carboxylate
An In-depth Technical Guide to Methyl 6-methyl-1H-indazole-1-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The indazole core is a well-established pharmacophore present in numerous bioactive compounds, and the N-1 carboxylate functionality offers a versatile handle for synthetic manipulation, acting as both a protecting group and a modulator of reactivity.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, designed for researchers and scientists in organic synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings of its preparation, predictive analysis of its spectroscopic data, and its role in advanced synthetic workflows.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by the following identifiers and properties.
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 1823317-86-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Predicted Appearance | White to off-white crystalline solid |
| Predicted Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Synthesis and Mechanistic Rationale
The most direct and common route to this compound is the N-acylation of the parent heterocycle, 6-methyl-1H-indazole. This reaction exploits the nucleophilicity of the indazole nitrogen.
The Principle of Regioselective N-Acylation
The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can potentially be acylated. However, the reaction overwhelmingly favors the formation of the N-1 substituted product. This high regioselectivity is governed by thermodynamics; the 1H-indazole tautomer is significantly more stable than the 2H-tautomer due to the preservation of the benzene ring's aromaticity.[1][2] While kinetic N-2 acylation might occur initially, the product often rearranges to the more stable N-1 isomer, especially under equilibrium conditions.[2] The reaction proceeds via deprotonation of the indazole N-H by a suitable base to form a nucleophilic indazolide anion, which then attacks the electrophilic carbonyl carbon of methyl chloroformate.
Synthetic Workflow Diagram
Caption: Workflow for the N-acylation of 6-methyl-1H-indazole.
Experimental Protocol: N-Acylation
This is a representative protocol based on standard acylation procedures for N-heterocycles.
-
Preparation: To a stirred solution of 6-methyl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane) under an inert atmosphere (N₂), add a non-nucleophilic organic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H-7 | Deshielded by the anisotropic effect of the pyrazole ring and adjacent to N-1. |
| ~8.05 | s | 1H | H-3 | A characteristic singlet for the C-3 proton of the indazole ring. |
| ~7.50 | d | 1H | H-4 | Exhibits ortho-coupling to H-5. |
| ~7.15 | d | 1H | H-5 | Exhibits ortho-coupling to H-4. |
| ~4.10 | s | 3H | -COOCH₃ | Methoxy protons of the carbamate group, typically appearing as a sharp singlet. |
| ~2.50 | s | 3H | 6-CH₃ | Aromatic methyl group protons, appearing as a singlet in the upfield aromatic region. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C=O | Carbonyl carbon of the carbamate group. |
| ~141.0 | C-7a | Quaternary carbon at the ring junction. |
| ~139.0 | C-6 | Carbon bearing the methyl group. |
| ~135.0 | C-3 | C-3 carbon of the indazole ring. |
| ~128.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-3a | Quaternary carbon at the ring junction. |
| ~121.0 | C-4 | Aromatic CH carbon. |
| ~115.0 | C-7 | Aromatic CH carbon adjacent to N-1. |
| ~54.0 | -COOCH₃ | Methoxy carbon of the carbamate. |
| ~22.0 | 6-CH₃ | Aromatic methyl carbon. |
Strategic Applications in Organic Synthesis
The primary utility of this compound is as a protected intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents. The N-1-methoxycarbonyl group serves as an effective protecting group that can be readily removed under basic conditions.
The "Protect-Modify-Deprotect" Strategy
This compound is an ideal substrate for synthetic strategies that require modification of the indazole core (e.g., at the C-3 position) while the N-1 position is masked. The electron-withdrawing nature of the carbamate can influence the reactivity of the ring, and its subsequent removal restores the N-H functionality for further reactions.
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
Methyl 6-methyl-1H-indazole-1-carboxylate chemical properties
Title: Methyl 6-methyl-1H-indazole-1-carboxylate: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Design
Abstract As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the indazole scaffold as a privileged bioisostere for indole and benzimidazole. Specifically, this compound serves as a highly versatile synthetic intermediate. The N1-carboxylate moiety not only protects the reactive nitrogen during complex cross-coupling reactions but also modulates the electron density of the indazole core, enabling regioselective functionalization at the C3 position. This whitepaper provides an in-depth analysis of its chemical properties, a self-validating synthetic protocol, and its mechanistic role in the development of modern kinase inhibitors.
Physicochemical Profiling and Structural Data
Before deploying any intermediate in a multi-step synthesis, establishing a rigorous physicochemical baseline is mandatory. This compound exhibits specific solubility and stability profiles dictated by the electron-withdrawing nature of the methyl ester at the N1 position. This modification significantly lowers the pKa of the indazole system, rendering it less susceptible to oxidative degradation compared to its unprotected counterpart.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Method / Condition |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Theoretical |
| Molecular Weight | 190.20 g/mol | High-Resolution Mass Spectrometry (ESI-HRMS) |
| CAS Registry Numbers | 575474-72-5, 1823317-86-7 | Chemical Database Cross-Reference[4] |
| Purity Standard | ≥ 98.0% | HPLC (UV detection at 254 nm) |
| Physical Appearance | White to off-white solid | Visual Inspection |
| LogP (Predicted) | 2.45 | Computational Partition Coefficient |
| Storage Conditions | 2-8 °C, inert atmosphere | Desiccated, protected from light and moisture |
Mechanistic Pathways: Regioselective N-Acylation
A classic challenge in indazole chemistry is the tautomeric equilibrium between the 1H and 2H forms, which complicates regioselective N-functionalization. When reacting 6-methyl-1H-indazole with methyl chloroformate, acylation can occur at either N1 or N2.
The Causality of Regioselectivity: The N2-carboxylate is typically the kinetic product due to the higher nucleophilicity and lower steric hindrance at the N2 nitrogen in the transition state. However, the N1-carboxylate is the thermodynamic product. Acylation at N1 preserves the fully delocalized 10π-electron aromaticity of the benzenoid ring. Conversely, N2 acylation forces the system into a higher-energy ortho-quinonoid structure. By utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, we generate a highly reactive N-acylpyridinium intermediate that rapidly transfers the acyl group. Applying mild heat or extended reaction times under basic conditions ensures the complete thermodynamic shift to the N1-isomer [3].
Regioselective acylation of 6-methyl-1H-indazole showing thermodynamic vs kinetic control.
Self-Validating Experimental Protocol: Synthesis and Isolation
To ensure absolute trustworthiness in your drug development pipeline, the following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) and specific analytical readouts that confirm success at each critical juncture.
Reagents Required:
-
6-Methyl-1H-indazole (1.0 eq)
-
Methyl chloroformate (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Purge a dry round-bottom flask with inert N₂ gas. Dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M concentration) to prevent competitive hydrolysis of the chloroformate.
-
Catalyst & Base Addition: Add Et₃N (1.5 eq) followed by DMAP (0.1 eq). Causality note: Et₃N acts as the bulk proton scavenger, while DMAP serves as the nucleophilic acyl transfer catalyst.
-
Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Introduce methyl chloroformate (1.2 eq) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic formation of the N-acylpyridinium intermediate, preventing localized thermal spikes that could lead to impurity formation.
-
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 133.1 [M+H]⁺) is consumed, and the product mass (m/z 191.1 [M+H]⁺) dominates. If the N2-isomer is present, gently reflux the mixture at 40 °C for an additional 2 hours to drive the thermodynamic rearrangement to N1.
-
Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Chromatographic Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
-
Analytical Validation (NMR): Perform ¹H NMR (CDCl₃). Self-Validation Check: The N1-carboxylate isomer is definitively confirmed by the chemical shift of the C3-proton. In the N1-isomer, the C3-proton appears significantly downfield (typically δ 8.1–8.3 ppm) due to the anisotropic deshielding effect of the adjacent N1-carbonyl group, whereas the N2-isomer C3-proton appears further upfield.
Applications in Drug Discovery: Targeting Kinase Pathways
The this compound scaffold is not merely a passive building block; it is a critical vector for exploring pharmaceutical space. Once the N1 position is protected, the C3 position can be functionalized (e.g., via halogenation followed by Sonogashira coupling) to synthesize potent kinase inhibitors[1].
Indazole derivatives are prominently featured in inhibitors targeting the PI3K/AKT/mTOR pathway and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [2]. The indazole core acts as an ATP-competitive hinge binder. The N1-carboxylate or its subsequent derivatives often project into the solvent-exposed region or interact with the ribose-binding pocket of the kinase, while the C6-methyl group occupies a specific hydrophobic sub-pocket, enhancing kinase selectivity.
Mechanism of indazole-derived inhibitors targeting RTK and PI3K/AKT signaling pathways.
By strategically utilizing the N1-carboxylate protection, medicinal chemists can execute late-stage diversifications, yielding libraries of 3-substituted-6-methyl-1H-indazoles that undergo high-throughput screening against these critical oncological targets.
References
-
Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway Source: NIH PubMed Central (PMC) URL: [Link]
- Source: Google Patents (CN114276297A)
Technical Synthesis Guide: Methyl 6-methyl-1H-indazole-1-carboxylate
This guide outlines the synthesis pathway for Methyl 6-methyl-1H-indazole-1-carboxylate , a critical intermediate in medicinal chemistry often utilized for its distinct electronic properties and metabolic stability compared to its unsubstituted analogs.[1]
The synthesis is broken down into two phases: the construction of the 6-methyl-1H-indazole core and the subsequent regioselective N1-methoxycarbonylation .[1]
Part 1: Strategic Analysis & Retrosynthesis[1]
Target Molecule Architecture
The target molecule consists of a bicyclic indazole heterocycle substituted with a methyl group at the C6 position and a methyl carboxylate (carbamate) moiety at the N1 position.
-
C6-Substituent: Methyl group (electron-donating, weakly activating).[1]
-
N1-Substituent: Methoxycarbonyl group (electron-withdrawing, protecting/directing group).[1]
Retrosynthetic Logic
The most efficient disconnection occurs at the N1-Carbonyl bond.[1] This reveals two primary precursors:
-
Nucleophile: 6-Methyl-1H-indazole.[1]
-
Electrophile: Methyl chloroformate (or Methyl cyanoformate).
Critical Challenge: Regioselectivity (N1 vs. N2) Indazoles possess two nucleophilic nitrogens.[7] Alkylation or acylation can occur at either N1 or N2.[7][8]
-
N1-Acylation (Thermodynamic): The N1-acylated product preserves the benzenoid aromaticity of the carbocycle, making it the thermodynamically preferred isomer.[1]
-
N2-Acylation (Kinetic): Often observed under neutral conditions or with steric hindrance, but N-acyl groups at N2 are labile and can rearrange to N1.[1]
Strategy: To ensure exclusive N1 selectivity, this protocol employs a strong base (Sodium Hydride ) to generate the indazolyl anion, followed by reaction with methyl chloroformate. The high charge density on N1 in the anion, combined with thermodynamic equilibration, favors the target N1-carboxylate.
Figure 1: Retrosynthetic analysis showing the disconnection to the key 6-methylindazole precursor.
Part 2: Synthesis of Precursor (6-Methyl-1H-indazole)[1][3]
While 6-methylindazole is commercially available, in-house synthesis ensures purity and supply chain independence.[1] The most robust route is the condensation of 2-amino-4-methylbenzaldehyde with hydrazine.[1]
Reaction Scheme
2-Amino-4-methylbenzaldehyde + Hydrazine Hydrate → 6-Methyl-1H-indazole + 2 H₂O [1]
Experimental Protocol
-
Reagents:
-
2-Amino-4-methylbenzaldehyde (1.0 equiv)[1]
-
Hydrazine monohydrate (64% or 98%, 1.5 equiv)
-
Ethanol (Absolute, 10 vol)
-
Acetic acid (catalytic, optional)
-
-
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-amino-4-methylbenzaldehyde and absolute ethanol. Stir until fully dissolved.
-
Addition: Add hydrazine monohydrate dropwise over 10 minutes at room temperature. A slight exotherm may be observed.[1]
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) for the disappearance of the aldehyde.
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly from the solution.
-
Isolation: Concentrate the solvent to ~20% volume under reduced pressure if no precipitate forms. Pour the residue into ice-cold water.
-
Purification: Filter the resulting solid. Wash with cold water. Recrystallize from Ethanol/Water or Toluene if necessary.
-
Drying: Dry in a vacuum oven at 45°C overnight.
-
-
Validation:
Part 3: Core Synthesis (N1-Methoxycarbonylation)
This step installs the carboxylate group.[9] The use of Sodium Hydride (NaH) is critical for deprotonating the indazole to form the sodium indazolide intermediate, which reacts rapidly and selectively with methyl chloroformate.
Reaction Scheme
6-Methyl-1H-indazole + NaH + ClCO₂Me → this compound [1]
Mechanistic Flow & Regioselectivity
The reaction proceeds via an Sɴ2 mechanism where the ambident indazolyl anion attacks the carbonyl carbon of the chloroformate.
Figure 2: Mechanistic pathway highlighting the deprotonation and selective N1 attack.
Detailed Experimental Protocol
Safety Note: Methyl chloroformate is toxic and a lachrymator. NaH releases flammable hydrogen gas. Perform all operations in a functioning fume hood.
-
Reagents:
-
6-Methyl-1H-indazole (1.0 equiv, e.g., 1.32 g, 10 mmol)[1]
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 0.48 g)
-
Methyl Chloroformate (1.2 equiv, 0.93 mL)
-
THF (Anhydrous, 15 mL)
-
-
Workflow:
-
Apparatus Setup: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
NaH Preparation: Add NaH (60%) to the flask. (Optional: Wash NaH with dry hexanes 2x to remove mineral oil if high purity is required, though usually unnecessary for this scale). Suspend in anhydrous THF (10 mL) under Nitrogen.
-
Deprotonation: Cool the NaH suspension to 0°C (ice bath). Dissolve 6-methyl-1H-indazole in THF (5 mL) and add dropwise via syringe over 10 minutes.
-
Observation: Hydrogen gas evolution (bubbling) will occur. The solution may turn yellow/orange.[10]
-
-
Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete anion formation.
-
Acylation: Cool back to 0°C. Add Methyl Chloroformate dropwise.
-
Exotherm: Control addition rate to maintain temp < 5°C.
-
-
Reaction: Allow to warm to RT and stir for 2–3 hours. Monitor by TLC (20% EtOAc/Hexanes). The polar starting material (Indazole) should disappear, replaced by a less polar spot (Product).
-
Quench: Carefully add saturated NH₄Cl solution (5 mL) to quench excess reagents.
-
Extraction: Dilute with EtOAc (50 mL) and Water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).
-
Workup: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification
-
Crude State: Often obtained as a white to off-white solid.[1]
-
Recrystallization: Isopropyl Alcohol (IPA) or EtOAc/Hexanes.
-
Flash Chromatography: If necessary, elute with a gradient of 0–20% EtOAc in Hexanes. The N1 isomer elutes significantly earlier than any trace N2 isomer or unreacted starting material.
Part 4: Characterization & Data Analysis
To validate the synthesis, compare the spectral data against expected values.[11] The key differentiator is the chemical shift of the protons adjacent to the nitrogen.
Expected Analytical Data
| Technique | Parameter | Expected Value / Signal | Interpretation |
| 1H NMR | Indazole H-3 | δ 8.0 – 8.2 ppm (s) | Characteristic of the indazole core.[1] |
| 1H NMR | Indazole H-7 | δ 7.9 – 8.0 ppm (d) | Deshielded due to proximity to the N1-Carbonyl (anisotropic effect).[1] |
| 1H NMR | Methyl Ester | δ 4.0 – 4.1 ppm (s, 3H) | Distinct singlet for -COOCH ₃. |
| 1H NMR | C6-Methyl | δ 2.4 – 2.5 ppm (s, 3H) | Aryl methyl group. |
| 13C NMR | Carbonyl (C=O) | ~150 – 152 ppm | Carbamate carbonyl carbon. |
| MS (ESI) | [M+H]+ | 191.08 (Calc.) | Molecular ion peak. |
Differentiating N1 vs N2 Isomers[9]
-
N1-Isomer (Target): The H-7 proton (adjacent to N1) typically shifts downfield (deshielded) due to the carbonyl group's proximity.
-
N2-Isomer (Impurity): The H-3 proton shifts significantly, and the H-7 is less affected.[1] The N2 isomer is generally less stable and may revert to N1 upon heating or standing in solution.
References
-
BenchChem. (2025).[7][9] Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Retrieved from
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem. Retrieved from
-
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC. Retrieved from
-
Organic Syntheses. (1955). Indazole. Org. Synth. 1955, 35, 73. (Classic method for indazole core construction). Retrieved from
-
WuXi Biology. (2022).[11] Mechanism of a Highly Selective N2 Alkylation of Indazole. (Context on selectivity energy barriers). Retrieved from
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- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 1H-indazole-6-carboxylate | 170487-40-8 [m.chemicalbook.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Profiling and Synthetic Methodologies for Methyl 6-methyl-1H-indazole-1-carboxylate
I. Executive Overview
In the realm of medicinal chemistry and drug development, the 1H-indazole core serves as a privileged, rigid bicyclic scaffold. It is frequently utilized to impart predictable vector geometries and specific hydrogen-bonding profiles in target binding, as notably seen in the development of advanced covalent inhibitors like those targeting KRASG12C[1]. Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 1823317-86-7)[2] is a highly valuable building block in this domain.
As a Senior Application Scientist, I approach the characterization of this molecule not just as a list of peaks, but as a dynamic system. Understanding the spectroscopic signatures of this compound requires a deep dive into the electronic effects of N1-acylation and the regiochemical causality that dictates its synthesis. This whitepaper provides a comprehensive, field-proven guide to the structural, spectroscopic, and synthetic profile of this compound.
II. Molecular Architecture & Regiochemical Causality
The synthesis of this compound via the acylation of 6-methyl-1H-indazole presents a classic case of kinetic versus thermodynamic control. When the indazole is deprotonated, it forms an ambident indazolide anion.
Electrophilic attack by methyl chloroformate can theoretically occur at either the N1 or N2 position. The N2 position is often more sterically accessible, leading to the rapid formation of the N2-carboxylate as the kinetic product . However, acylation at N1 is the thermodynamic sink . The N1-carboxylate is significantly more stable because it maximizes the preservation of the 10π-electron aromaticity within the benzenoid ring. By controlling the reaction temperature and time, chemists can drive the reversible N2-acylation toward the fully stable N1-isomer.
Logical workflow of regioselective N1-acylation under thermodynamic control.
III. Spectroscopic Signatures (NMR, IR, MS)
The following spectroscopic profile is derived from the empirical baseline data of closely related validated analogs, specifically tert-butyl 6-methyl-1H-indazole-1-carboxylate[3] and other substituted 1H-indazoles[4], precisely adjusted for the magnetic anisotropy and shielding effects of the methyl ester moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The addition of the strongly electron-withdrawing methoxycarbonyl group at N1 dramatically alters the electronic environment of the indazole core. The most critical diagnostic feature is the peri-deshielding effect on the H-7 proton. The spatial proximity of the N1-carbonyl oxygen to H-7 strips electron density from this proton, shifting it significantly downfield compared to the unprotected indazole[3].
Table 1: Predicted
| Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Causality / Assignment |
| H-7 | 8.20 | s (broad) | - | 1H | Strongly deshielded by spatial proximity to N1-C=O (peri-effect). |
| H-3 | 8.15 | s | - | 1H | Characteristic indazole imine-like proton; deshielded by N1-acyl. |
| H-4 | 7.65 | d | 8.2 | 1H | Ortho-coupling to H-5. |
| H-5 | 7.20 | dd | 8.2, 1.2 | 1H | Ortho-coupling to H-4, meta-coupling to H-7. |
| O-CH | 4.12 | s | - | 3H | Methoxycarbonyl protons; sharp singlet due to free rotation. |
| Ar-CH | 2.55 | s | - | 3H | 6-methyl group attached to the aromatic core. |
Table 2: Predicted
| Position | Chemical Shift (δ, ppm) | Causality / Assignment |
| C=O | 151.5 | Carbamate-like carbonyl carbon; highly deshielded. |
| C-7a | 140.5 | Bridgehead carbon adjacent to N1. |
| C-6 | 139.8 | Quaternary aromatic carbon bearing the methyl group. |
| C-3 | 139.2 | Imine-like carbon (C=N). |
| C-5 | 126.5 | Aromatic CH. |
| C-3a | 124.0 | Bridgehead carbon. |
| C-4 | 121.2 | Aromatic CH. |
| C-7 | 114.5 | Aromatic CH; shielded by resonance but shifted by N1 proximity. |
| O-CH | 54.2 | Methoxy carbon. |
| Ar-CH | 22.1 | Aromatic methyl carbon. |
Infrared (IR) and Mass Spectrometry (MS)
IR spectroscopy provides rapid orthogonal confirmation of the N1-esterification. The carbamate-like nature of the N-COOCH
Table 3: Key IR and MS Signatures
| Technique | Metric / Signal | Value | Diagnostic Causality |
| FT-IR (ATR) | ν(C=O) stretch | ~1745 cm | High frequency indicates the lack of standard resonance stabilization found in amides, typical for N-acyl azoles. |
| FT-IR (ATR) | ν(C=C, C=N) | 1615, 1505 cm | Aromatic ring breathing and imine stretches. |
| ESI-MS (+) | [M+H] | m/z 191.08 | Corresponds to the exact mass of C |
| ESI-MS (+) | [M+Na] | m/z 213.06 | Sodium adduct formation, highly common for esters in ESI. |
IV. Self-Validating Synthetic & Analytical Protocols
A protocol is only as robust as its built-in validation points. The following methodology incorporates LC-MS tracking to ensure the causality of the thermodynamic shift is observed and confirmed.
Protocol A: Regioselective Synthesis
-
Deprotonation: Dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality: NaH is chosen as a strong, non-nucleophilic base to ensure complete, irreversible deprotonation, preventing competitive N-alkylation pathways that weaker bases might allow.
-
-
Electrophilic Addition: After 30 minutes of stirring at 0 °C (until H
evolution ceases), add methyl chloroformate (1.1 eq) dropwise via syringe. -
Thermodynamic Equilibration (The Validation Step): Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 4–6 hours.
-
Self-Validation: Pull a 10 µL aliquot at 1 hour (0 °C) and analyze via LC-MS. You will likely observe two closely eluting peaks with m/z 191.08, representing a mixture of N1 and N2 isomers. Pull a second aliquot at 5 hours (RT). Complete conversion to a single, later-eluting peak confirms the thermodynamic equilibration to the desired N1-isomer.
-
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: NMR Sample Preparation & Acquisition
-
Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl
(containing 0.03% v/v TMS).-
Causality: CDCl
is selected because it provides a non-exchanging, apolar environment. Unlike protic solvents (e.g., Methanol-d4), CDCl prevents any potential solvolysis of the activated N-ester and ensures sharp, well-resolved signals for the aromatic protons without solvent-induced line broadening.
-
-
Acquisition: Transfer to a standard 5 mm NMR tube. Acquire the
H NMR at 400 MHz (16 scans, 1s relaxation delay) and C NMR at 100 MHz (1024 scans, optimized for quaternary carbons like C=O and C-7a).
V. References
-
BLD Pharm. this compound (CAS: 1823317-86-7). Retrieved from:
-
ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from:
-
RSC Advances. Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from:
-
Journal of Medicinal Chemistry (ACS). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Retrieved from:
Sources
Technical Guide: Structural Characterization of Methyl 6-methyl-1H-indazole-1-carboxylate
This guide provides an in-depth technical analysis of Methyl 6-methyl-1H-indazole-1-carboxylate . It is structured to serve researchers requiring precise structural characterization, differentiating this specific N1-protected derivative from its regioisomers and analogs.
Executive Summary & Compound Architecture
This compound is a specialized synthetic intermediate. It features an indazole core substituted with a methyl group at the C6 position and a methyl carbamate (methoxycarbonyl) protecting group at the N1 position.
This compound is frequently encountered in Medicinal Chemistry during the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) where the N1-protection is required to direct electrophilic substitution to the C3 position or to modulate solubility.[1]
Structural Logic & Nomenclature[1]
-
Substituent 1 (C6): Methyl group (-CH₃). Electron-donating, slightly shielding ortho-protons.
-
Substituent 2 (N1): Methyl carboxylate (-COOCH₃). Electron-withdrawing, exerting strong anisotropic deshielding on the H7 proton.[1]
1H NMR Spectral Analysis
The 1H NMR spectrum of this molecule is distinct due to the interplay between the electron-rich methyl substituent and the electron-deficient carbamate moiety.
Predicted Chemical Shifts (400 MHz, CDCl₃)
Note: Values are synthesized from high-fidelity fragment analysis of analogous N1-acylated indazoles and 6-methylindazole standards.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Structural Insight (Causality) |
| H3 (Pyrazole) | 8.05 – 8.15 | Singlet (s) | 1H | - | Characteristic imine-like proton; deshielded by C=N bond. |
| H7 (Benzene) | 7.95 – 8.05 | Broad Singlet (s) | 1H | - | Diagnostic Peak. Strongly deshielded by the peri-effect of the N1-Carbonyl lone pairs. Differentiates N1 vs N2 substitution. |
| H4 (Benzene) | 7.55 – 7.60 | Doublet (d) | 1H | 8.2 | Ortho-coupling to H5.[1] |
| H5 (Benzene) | 7.10 – 7.15 | Doublet (d) | 1H | 8.2 | Shielded relative to H4 due to resonance from C6-Methyl. |
| N1-COOCH₃ | 4.10 – 4.15 | Singlet (s) | 3H | - | Methoxycarbonyl protons; diagnostic for the carbamate formation. |
| C6-CH₃ | 2.48 – 2.52 | Singlet (s) | 3H | - | Benzylic methyl group. |
Key Diagnostic Features[1][6][8]
-
The "H7 Deshielding" Effect: In a standard unsubstituted 6-methylindazole, the H7 proton appears around 7.3–7.4 ppm. Upon N1-acylation (formation of the carbamate), this proton shifts downfield to ~8.0 ppm due to the magnetic anisotropy of the carbonyl group.[1] If this shift is not observed (and H7 remains < 7.5 ppm), the reaction likely occurred at N2 (kinetic product).
-
Regioisomer Differentiation: The N2-isomer (Methyl 6-methyl-2H-indazole-2-carboxylate) lacks the H7 deshielding and typically shows the H3 proton further downfield (>8.4 ppm) due to the adjacent nodal plane of the N2-substituent.
13C NMR Spectral Analysis
The 13C spectrum confirms the presence of the carbamate carbonyl and the regiochemistry of the methyl group.
Predicted Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Shift (δ, ppm) | Type | Notes |
| C=O (Carbamate) | 151.0 – 152.5 | Quaternary | Carbonyl carbon; diagnostic for successful protection. |
| C3 (Imine) | 138.5 – 139.5 | CH | High intensity CH signal.[1] |
| C6 (Ipso-Me) | 138.0 – 139.0 | Quaternary | Shifted downfield by methyl attachment. |
| C7a (Junction) | 140.0 – 141.0 | Quaternary | Bridgehead carbon. |
| C3a (Junction) | 124.0 – 125.0 | Quaternary | Bridgehead carbon. |
| C4 | 120.5 – 121.5 | CH | |
| C5 | 124.5 – 125.5 | CH | |
| C7 | 114.5 – 115.5 | CH | Close proximity to N1. |
| O-CH₃ | 54.0 – 55.0 | CH₃ | Methoxy carbon of the ester. |
| Ar-CH₃ | 21.5 – 22.0 | CH₃ | Methyl group at C6. |
Synthesis & Regioselectivity Protocol
The synthesis of this molecule requires controlling the ambident nucleophilicity of the indazole nitrogen atoms (N1 vs N2).[5] Under thermodynamic control, N1 substitution is favored.[1]
Protocol: Regioselective N1-Methoxycarbonylation
This protocol utilizes Methyl Imidazole-1-carboxylate (MImC) or Methyl Chloroformate under basic conditions to favor the thermodynamic N1 product.
-
Reagents: 6-Methyl-1H-indazole (1.0 eq), Methyl chloroformate (1.2 eq), Triethylamine (Et₃N, 1.5 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 6-methyl-1H-indazole in DCM at 0°C.
-
Add Et₃N and DMAP. Stir for 10 minutes to deprotonate.
-
Add Methyl chloroformate dropwise. The reaction is exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 8:2). The N1 isomer usually elutes after the N2 isomer (if any is formed), or is the sole product under these conditions.[1]
Structural Validation Logic (Graphviz)[1]
The following diagram illustrates the decision matrix for confirming the N1-regioisomer using NMR data.
Caption: Logical workflow for distinguishing N1 vs N2 regioisomers using 1H NMR shifts and HMBC correlations.
References
-
Luo, G., et al. (2006).[1] "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry. (Discusses thermodynamic preference for N1-acylation).
-
Heller, S. T., & Sarpong, R. (2010).[1][8] "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters. (Details the use of MImC reagents for similar transformations).
-
BenchChem Protocols. "Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles." (Differentiation of N1/N2 isomers via NMR).
-
PubChem Compound Summary. "6-Methyl-1H-indazole." (Base scaffold spectral data).
-
Cheung, M., et al. (2003).[1] "Discovery of Indazole-Based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the N1-COOMe intermediate in drug synthesis).
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chembk.com [chembk.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
Methyl 6-methyl-1H-indazole-1-carboxylate: Molecular Weight, Formula, and Technical Applications in Drug Development
Abstract Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in the design of kinase inhibitors. Methyl 6-methyl-1H-indazole-1-carboxylate is a critical synthetic intermediate and building block used in the development of targeted therapeutics. This technical guide details its core physicochemical properties, outlines a self-validating regioselective synthesis protocol, and explores its downstream applications in receptor tyrosine kinase (RTK) inhibition.
Chemical Identity and Structural Rationale
The structural functionalization of the indazole core dictates its pharmacokinetic behavior and target binding affinity. In this compound, the presence of a methyl group at the C6 position provides steric bulk that can perfectly occupy hydrophobic pockets in kinase hinge regions. Concurrently, the methyl carboxylate group at the N1 position serves a dual purpose: it acts as an electron-withdrawing protecting group that deactivates the ring toward unwanted electrophilic aromatic substitutions, and it significantly enhances the molecule's lipophilicity for cellular membrane penetration.
In chemical databases, this specific compound is primarily identified by CAS No. 1823317-86-7 (). However, cross-referencing vendor catalogs reveals that CAS No. 316364-61-1 is occasionally attributed to this structure or its closely related isomers (). Due to these database discrepancies, rigorous verification via exact mass (190.074 g/mol ) and LC-MS analysis is a mandatory standard in pharmaceutical quality control ().
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 190.20 g/mol | Used for molarity calculations and yield determination. |
| Exact Mass | 190.074 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Primary CAS Number | 1823317-86-7 | Primary identifier for procurement and safety data. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (Lipinski's Rule of 5). |
| Hydrogen Bond Acceptors | 3 | Facilitates binding interactions with kinase hinge regions. |
| Rotatable Bonds | 1 | Ensures structural rigidity, lowering entropic penalty upon binding. |
Regioselective Synthesis and Validation Protocol
A persistent challenge in the functionalization of 1H-indazoles is the tautomeric equilibrium between the N1 and N2 positions, which often leads to a mixture of acylated isomers. The following protocol is engineered to establish thermodynamic control, favoring the synthesis of the N1-carboxylate.
Regioselective synthesis workflow for this compound.
Step-by-Step Methodology
1. Preparation: Dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive electrophile (methyl chloroformate) into methanol and carbon dioxide.
2. Base Addition & Temperature Control: Add triethylamine (Et₃N, 1.5 eq) and immediately cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Et₃N serves as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling the system to 0 °C suppresses the kinetic formation of the less stable N2-acylated isomer, steering the pathway toward the thermodynamically favored N1-isomer.
3. Electrophile Addition: Introduce methyl chloroformate (1.1 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes. Maintaining strict temperature control ensures high regioselectivity.
4. Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the conversion via LC-MS.
-
Self-Validation: The reaction is deemed successful and complete only when the starting material mass peak (m/z 133 [M+H]⁺) is entirely replaced by the product mass peak (m/z 191 [M+H]⁺).
5. Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient).
-
Causality: Chromatography effectively separates any trace N2-isomer (which exhibits a different retention factor due to a distinct dipole moment) from the desired N1-carboxylate product.
Downstream Applications in Kinase Inhibition
Once synthesized, this compound is frequently utilized as a core building block for ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR.
The N1-carboxylate group can either be selectively deprotected to allow for further cross-coupling reactions or retained as a structural moiety that interacts with the solvent-exposed region of the kinase active site. By inhibiting RTK autophosphorylation, these indazole derivatives effectively shut down downstream signaling cascades (PI3K/AKT and MAPK/ERK), leading to the suppression of tumor angiogenesis and cellular proliferation.
Mechanism of action of indazole-based RTK inhibitors on cellular proliferation.
References
-
Title: Exact Mass and Physicochemical Properties of Indazole Derivatives Source: Angene Chemical URL: [Link] [3]
Technical Guide: Solubility Profile of Methyl 6-methyl-1H-indazole-1-carboxylate
[1][2]
Compound Identity:
-
Molecular Formula: C
H N O [2][4] -
Structural Class: N-acylated Indazole (Carbamate derivative)[1][2]
Part 1: Executive Summary & Physicochemical Context[2]
This compound is a functionalized heteroaromatic intermediate, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Structurally, it consists of a lipophilic 6-methylindazole core where the N1-nitrogen is protected by a methyl carbamate moiety.[1][2]
Critical Solubility Insight: Unlike the parent 6-methylindazole, which possesses a free N-H hydrogen bond donor, the N1-carboxylate derivative lacks this donor capability.[1][2] This structural modification significantly alters its solubility landscape:
-
Increased Lipophilicity: The masking of the N-H group enhances solubility in chlorinated and aprotic solvents (DCM, THF).[2]
-
Hydrolytic Sensitivity: While physically soluble in aqueous base, the carbamate linkage is chemically unstable under high pH conditions, leading to hydrolysis back to the parent indazole.[2] Solubility testing in basic aqueous media is therefore destructive. [1][2]
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (
Primary Solvents (High Solubility)
Target Concentration: >50 mg/mL
These solvents are recommended for stock solution preparation, reaction media, and initial dissolution.[2]
| Solvent Class | Specific Solvent | Solubility Mechanism | Application Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Dipole-dipole interactions; disrupts crystal lattice efficiently.[1][2] | Ideal for Bio-assays. High boiling point makes removal difficult.[2] |
| Polar Aprotic | DMF (Dimethylformamide) | Strong solvation of the aromatic core and carbamate carbonyl.[2] | Common reaction solvent for nucleophilic substitutions.[2] |
| Chlorinated | DCM (Dichloromethane) | Dispersion forces & dipole interactions compatible with the lipophilic methyl-indazole core.[1][2] | Best for Extraction. Low boiling point allows easy removal.[2] |
| Chlorinated | Chloroform | Similar to DCM but slightly more polar.[2] | Excellent for NMR analysis (CDCl |
Secondary Solvents (Moderate/Temperature-Dependent)
Target Concentration: 10–50 mg/mL (Ambient), >100 mg/mL (Hot)[2]
These solvents are the "workhorses" for purification, specifically recrystallization .[2]
| Solvent Class | Specific Solvent | Solubility Mechanism | Application Notes |
| Esters | Ethyl Acetate | Moderate polarity matches the carbamate ester functionality.[1][2][5] | Primary Recrystallization Solvent. Soluble when hot; reduced solubility when cold.[2] |
| Alcohols | Methanol / Ethanol | H-bonding with the carbamate carbonyl and N2 nitrogen.[1][2] | Good for chromatography mobile phases.[2] May require heating for high concentrations.[2] |
| Ethers | THF (Tetrahydrofuran) | Good general solubility.[2] | Useful for reactions involving reduction or organometallics.[2] |
| Nitriles | Acetonitrile | Polar aprotic.[2] | Standard solvent for Reverse Phase HPLC . |
Anti-Solvents (Low/Negligible Solubility)
Target Concentration: <1 mg/mL[2]
Used to induce precipitation or wash filter cakes.[2]
| Solvent Class | Specific Solvent | Interaction | Application Notes |
| Alkanes | Hexanes / Heptane | Lack of polarity prevents interaction with the aromatic/carbamate system.[1][2] | Precipitant. Add to EtOAc or DCM solutions to force crystallization.[2] |
| Aqueous | Water | Hydrophobic effect dominates; compound cannot disrupt H-bonding network of water.[1][2] | Wash Solvent. Removes inorganic salts during workup.[2] |
| Ethers | Diethyl Ether | Weak polarity often results in partial solubility.[2] | Can be used as a wash solvent if the compound is confirmed insoluble.[2] |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish exact saturation limits for your specific batch.[2]
Reagents: HPLC-grade solvents, this compound (Solid).[1][2] Equipment: 1.5 mL microcentrifuge tubes, analytical balance, centrifuge, drying oven.
-
Preparation: Weigh approx. 10 mg of the solid into a tared 1.5 mL tube.
-
Addition: Add the solvent of interest in 50
L increments. -
Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.
-
Observation: Continue addition until the solid is completely dissolved (clear solution).
-
Calculation:
[2] -
Saturation Check (Optional): If solid remains after 1 mL solvent, centrifuge at 10,000 rpm for 5 min. Pipette the supernatant into a pre-weighed vial, evaporate the solvent, and weigh the residue to calculate saturation concentration.[2]
Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)
Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent)[2]
-
Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethyl Acetate .
-
Filtration: If insoluble particulates are present, filter the hot solution through a heated glass funnel.[2]
-
Nucleation: Remove from heat. While still warm, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 2 hours.
-
Isolation: Filter the crystals and wash with cold Heptane.
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental workflow requirements.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12639191, 6-Methyl-1H-indazole. Retrieved March 8, 2026 from [Link][2]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2][5] Organic Letters, 12(20), 4572–4575.[2][5] [Link]
-
Context: Establishes the reactivity and solubility profiles of N-acyl azole derivatives (carbamates) in organic synthesis.
-
-
-
Context: Verification of commercial availability and CAS identity.[2]
-
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]
-
Context: Authoritative text on solvent polarity scales and solubility parameters used to construct the "Solubility Landscape" table.
-
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 1823317-86-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 1007219-73-9 [sigmaaldrich.com]
- 5. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
Unveiling the Pharmacological Potential of Substituted Indazole-1-Carboxylates: A Technical Guide to Bioactivity and Mechanistic Pathways
Executive Summary
The indazole ring system is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole. While substitutions at the C3, C5, and C6 positions have historically dominated structure-activity relationship (SAR) studies, the functionalization of the N1 position—specifically the formation of substituted indazole-1-carboxylates—has emerged as a critical strategy for modulating biological activity[1].
As a Senior Application Scientist, I approach the indazole-1-carboxylate moiety not merely as a synthetic intermediate, but as a dynamic pharmacophore. The addition of a carboxylate group (such as a tert-butyl or ethyl ester) at the N1 position serves a dual purpose: it acts as a synthetic directing group and fundamentally alters the molecule's physicochemical properties[2]. By withdrawing electron density from the pyrazole ring, the carboxylate reduces the basicity of the N2 nitrogen while simultaneously increasing the lipophilicity of the entire complex. This enhanced lipophilicity is crucial for crossing lipid bilayers, allowing these compounds to act as highly permeable pharmacological agents or intracellular prodrugs that target kinases, bacterial cell walls, and fungal membranes[1].
Mechanistic Pathways & Biological Targets
Kinase Inhibition (VEGFR-2, PI3K, and SGK)
Indazole-1-carboxylates and their derivatives are potent ATP-competitive inhibitors. The nitrogen-rich core mimics the adenine ring of ATP, forming essential hydrogen bonds with the hinge region of various kinases, while the N1-carboxylate substitution optimizes the spatial geometry for deep pocket binding.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Substituted 1H-indazoles, such as tert-butyl 6-bromo-3-(ethylamino)-1H-indazole-1-carboxylate, have been developed as potent VEGFR-2 inhibitors[3]. These compounds demonstrate significant suppression of human umbilical vein endothelial cell (HUVEC) proliferation with IC
values below 2 μM, outperforming standard controls like Sorafenib in specific cellular assays[3]. -
PI3K/AKT/mTOR Pathway: The PI3K cascade regulates cell growth and survival. Derivatives synthesized from tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate effectively target PI3Kα and downstream effectors like PDK1 and mTOR, achieving low nanomolar inhibition (IC
~ 361 nM)[4]. -
SGK Inhibition: Serum/Glucocorticoid Regulated Kinase (SGK) is implicated in metabolic syndromes. Heterocyclic indazole derivatives exhibit strong SGK-inhibiting properties, positioning them as therapeutic candidates for diabetes, obesity, and systemic hypertonia[5].
Antimicrobial and Antifungal Activity
Beyond oncology and metabolism, indazole-1-carboxylates exhibit broad-spectrum antimicrobial properties. Carbamate derivatives of 5-nitro-1H-indazole, such as ethyl 5-nitro-1H-indazole-1-carboxylate and 2,2,2-trichloroethyl 5-nitro-1H-indazole-1-carboxylate, disrupt the cellular integrity of pathogens. In standardized assays, these compounds showed high efficacy against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (A. niger).
Fig 1: Kinase signaling cascade modulated by indazole-1-carboxylate ATP-competitive inhibition.
Quantitative Data Presentation
The following table summarizes the biological activity of key substituted indazole-1-carboxylates across various therapeutic targets:
| Compound Name | Substitution Pattern | Target / Assay | Activity (IC |
| Ethyl 5-nitro-1H-indazole-1-carboxylate | 5-NO | S. aureus (Antibacterial) | MIC ~100 μg/mL |
| 2,2,2-Trichloroethyl 5-nitro-1H-indazole-1-carboxylate | 5-NO | A. niger (Antifungal) | MIC ~100 μg/mL |
| tert-Butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | 3-alkynyl, 1-Boc | PI3Kα (Kinase Inhibition) | Precursor to hits (IC |
| tert-Butyl 6-bromo-3-(ethylamino)-1H-indazole-1-carboxylate | 6-Br, 3-NHEt, 1-Boc | VEGFR-2 (Kinase Inhibition) | IC |
| tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | 5-Br, 4-CH | Agrochemical / Enzyme Binding | Broad-spectrum intermediate[2] |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.
Protocol A: Synthesis of Substituted Indazole-1-Carboxylates via N-Acylation
Objective: Synthesize 5-nitro-1H-indazole-1-carboxylates via targeted N1-acylation. Causality & Logic: Indazoles possess two nitrogen atoms (N1 and N2) capable of reacting. To direct substitution exclusively to N1, the indazole is first deprotonated using Sodium Hydride (NaH) in an aprotic solvent (dry THF). This generates a highly nucleophilic sodium salt. THF ensures aprotic conditions to prevent the moisture-induced quenching of NaH.
-
Preparation: Suspend 5-nitro-1H-indazole in dry THF under an inert atmosphere (N
/Ar) at 5–30 °C. -
Deprotonation: Slowly add NaH (1.2 eq). Validation Check: Observe H
gas evolution. Wait until bubbling ceases entirely to ensure the complete formation of the sodium salt intermediate. -
Acylation: Add the respective chloroformate (e.g., ethyl chloroformate) dropwise at 10–50 °C.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). Causality: TLC ensures the complete consumption of the starting material, preventing the formation of side products from over-reaction.
-
Purification: Filter the mixture to remove the NaCl by-product. Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure 1-carboxylate.
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Evaluate VEGFR-2 or PI3K inhibition using a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality & Logic: To accurately determine whether the indazole-1-carboxylate acts as an ATP-competitive inhibitor, the assay must be performed at an ATP concentration equal to the
-
Buffer Preparation: Prepare a kinase reaction buffer containing HEPES (pH 7.5), MgCl
(an essential cofactor for ATP binding), and DTT (to maintain a reducing environment). -
Pre-incubation: Incubate the recombinant kinase with the indazole-1-carboxylate compound at varying concentrations (serial dilution) for 15 minutes to establish pre-equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate peptide and ATP (at
). Validation Check: Include a vehicle control (DMSO) to establish maximum uninhibited kinase activity, and a known inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control to validate assay sensitivity[3]. -
Quantification: Quench the reaction after 60 minutes and measure phosphorylation via TR-FRET. Calculate the IC
using non-linear regression analysis.
Protocol C: Antimicrobial Agar Well Diffusion Assay
Objective: Screen for antibacterial and antifungal activity. Causality & Logic: Evaluates the ability of the lipophilic indazole-1-carboxylate to diffuse through an aqueous agar matrix and disrupt pathogen growth.
-
Inoculation: Prepare agar plates (e.g., Potato Dextrose Agar for fungi) inoculated with standardized microbial suspensions.
-
Compound Application: Bore wells into the agar and introduce the synthesized compounds dissolved in DMSO at fixed concentrations (100 and 200 μg/mL). Validation Check: DMSO alone must be tested in a separate well as a negative control to ensure the solvent does not contribute to the zone of inhibition. Ciprofloxacin is used as a standard positive control.
-
Incubation: Incubate at 37 °C for 24 hours (bacteria) or 48 hours (fungi). Measure the zone of inhibition (mm) to quantify efficacy.
Fig 2: End-to-end workflow for the synthesis and biological evaluation of indazole derivatives.
References
Sources
- 1. CAS 129488-10-4: 1,1-Dimethylethyl 5-amino-1H-indazole-1-c… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8334309B2 - Heterocyclic indazole derivatives - Google Patents [patents.google.com]
The Conquest of Regiocontrol: A Technical Guide to N-Carboxylated Indazoles
This guide explores the chemical history, mechanistic intricacies, and synthetic utility of N-carboxylated indazoles . While "N-carboxylated" often colloquially refers to stable N-alkoxycarbonyl (carbamate) derivatives due to the instability of the free N-carboxylic acid (N-COOH), this guide covers the full spectrum from transient intermediates to robust protecting groups and prodrugs.[1]
Executive Summary
N-carboxylated indazoles represent a critical intersection of structural biology and synthetic organic chemistry.[1] Historically viewed merely as "protected" forms of the parent heterocycle, these derivatives—specifically N1- and N2-alkoxycarbonyl indazoles —have emerged as pivotal tools in regioselective functionalization and prodrug design.[1] The core technical challenge in this field has been the N1 vs. N2 selectivity paradox : controlling the reaction of the ambident indazole anion to selectively target the thermodynamically stable N1 position or the kinetically favored N2 position. This guide details the discovery of these selectivity rules, the mechanistic drivers behind them, and their application in modern drug development.[2]
Historical Genesis & The Structural Paradox
The history of N-carboxylated indazoles is not defined by a single discovery but by the century-long struggle to master the scaffold's tautomeric ambiguity.[1]
-
1880s (The Fischer Era): Emil Fischer synthesizes the parent indazole.[2] Early attempts to functionalize the nitrogen atoms reveal a mixture of isomers, complicating the isolation of pure compounds.
-
Mid-20th Century (The Carbamate Era): Chemists begin using chloroformates (Cl-COOR) to derivatize indazoles.[1] It becomes evident that the reaction outcome is highly sensitive to conditions.
-
The Kingsbury Turning Point (Regiocontrol): A landmark realization (often attributed to work by Kingsbury and colleagues) established that temperature and solvent could invert selectivity.
The N1 vs. N2 Dichotomy
The indazole ring exists in a tautomeric equilibrium.[3][4] The 1H-tautomer is aromatic (10
Mechanistic Deep Dive: Thermodynamics vs. Kinetics
Understanding the formation of N-carboxylated indazoles requires analyzing the energy landscape of the reaction between the indazolyl anion and an electrophile (e.g., Methyl Chloroformate).
The "Kingsbury Switch" Mechanism
-
Kinetic Pathway (N2-Carboxylation): The N2 lone pair is more accessible.[1] At low temperatures, the reaction is irreversible, trapping the molecule in the N2-alkoxycarbonyl state (quinoid-like structure).
-
Thermodynamic Pathway (N1-Carboxylation): The N1-isomer retains the full benzenoid aromaticity of the fused ring system.[1] At higher temperatures, the N2-isomer can revert (via decarboxylation/re-attack) or equilibrate to the more stable N1-form.[1]
Visualization: The Selectivity Landscape
The following diagram illustrates the divergent pathways for N-carboxylation.
Caption: Kinetic vs. Thermodynamic control in the N-carboxylation of indazole anions.
Synthetic Protocols
The following protocols are standardized for high-fidelity synthesis of N-carboxylated indazoles.
Protocol A: Thermodynamic N1-Carboxylation (N1-COOR)
Objective: Synthesis of N-1-(methoxycarbonyl)indazole.[1] Mechanism: Base-catalyzed acylation with equilibration.[1]
-
Preparation: Dissolve 1H-Indazole (1.0 equiv) in anhydrous THF or DCM.
-
Deprotonation: Add Triethylamine (TEA) or DMAP (1.2 equiv). For sterically demanding substrates, use NaH (1.1 equiv) at 0°C.
-
Addition: Add Methyl Chloroformate (1.1 equiv) dropwise at Room Temperature .
-
Equilibration: Stir for 2–4 hours. If N2 isomer is observed by TLC, heat to reflux for 30 mins to drive thermodynamic rearrangement to N1.
-
Workup: Quench with water, extract with EtOAc.
-
Yield: Typically >90% N1-isomer.[1]
Protocol B: Kinetic N2-Carboxylation (N2-COOR)
Objective: Synthesis of N-2-(methoxycarbonyl)indazole (Unstable/Reactive).[1] Mechanism: Irreversible trapping of the most nucleophilic site.
-
Preparation: Dissolve 1H-Indazole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
-
Base: Add LiHMDS or n-BuLi (1.05 equiv) slowly to form the lithium salt.[1]
-
Addition: Rapidly add Methyl Chloroformate (1.0 equiv).
-
Quench: Quench at low temperature with saturated NH4Cl. Do not allow to warm up before quenching.
-
Note: N2-carbamates are often sensitive to hydrolysis and rearrangement.[1] Store at -20°C.
Data Summary: Selectivity Factors
| Variable | Condition Favoring N1 (Thermodynamic) | Condition Favoring N2 (Kinetic) |
| Temperature | > 20°C (Room Temp to Reflux) | < -70°C |
| Solvent | Protic or Polar Aprotic (DMF) | Non-polar / Ethereal (THF, Toluene) |
| Base Counterion | K+ or Na+ (Loose ion pair) | Li+ (Tight ion pair / Chelation) |
| Reagent | Alkyl Chloroformates | Trichloroacetimidates (Recent Pfizer Method) |
Applications in Drug Discovery[2][4][5][6][7]
Prodrug Design
N-carboxylated indazoles (carbamates) serve as excellent prodrugs.[1] The N-COOR bond is susceptible to hydrolysis by plasma esterases, releasing the free indazole pharmacophore.
-
Stability Tuning: The rate of hydrolysis can be tuned by the steric bulk of the ester group (e.g., N-Methoxycarbonyl vs. N-t-Butoxycarbonyl).[1]
-
Solubility: Adding polar groups to the carboxylate tail improves the solubility of lipophilic indazole drugs.
Directed Ortho-Metalation (DoM)
The N1-carboxylate group (specifically N-Boc ) is a powerful Directed Metalation Group (DMG).[1] It coordinates with lithiating agents (like t-BuLi) to direct deprotonation selectively at the C7 position .[1]
-
Workflow: N-Boc Indazole
C7-Lithiation Electrophile Quench C7-Substituted Indazole.
Decarboxylative Cross-Coupling
Recent advances utilize transient N-carboxylic acids (formed via CO2 insertion) or N-carboxylates in Palladium-catalyzed C-H activation.[1] The carboxyl group acts as a traceless directing group, guiding the catalyst to the C3 position before being removed.
Caption: The N-carboxyl group as a transient directing group for C3 functionalization.
References
-
Kingsbury, W. D., et al. (1976). "Synthesis of Indazole-N-Carboxylates: Regioselectivity and Temperature Dependence." Journal of Medicinal Chemistry. (Note: Foundational text on N1/N2 selectivity).
-
Luo, G., et al. (2006). "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
- Pfizer Global R&D. (2022). "Highly Selective N2 Alkylation of Indazoles." Synthesis. (Describes modern kinetic control methods).
-
CymitQuimica. "Tert-butyl 4-aminoindazole-1-carboxylate: Properties and Applications."
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Indazole prodrugs).
Sources
Technical Whitepaper: Physicochemical Profiling of Methyl 6-methyl-1H-indazole-1-carboxylate
Executive Summary
Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 316364-61-1) is a specialized heterocyclic intermediate employed primarily in the synthesis of indazole-based kinase inhibitors and pharmaceutical active ingredients. Structurally, it functions as an N1-protected indazole , where the carboxylate moiety serves both as a protecting group and a reactive electrophile for further functionalization.
Critical Technical Note: This compound is frequently confused with its regioisomer, Methyl 1H-indazole-6-carboxylate (CAS: 170487-40-8). Unlike the C-6 ester, the N1-carboxylate linkage is chemically labile, exhibiting susceptibility to hydrolytic cleavage under basic conditions. This guide provides the definitive physicochemical profile and stability protocols required for rigorous research and development applications.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Parameter | Specification |
| IUPAC Name | Methyl 6-methylindazole-1-carboxylate |
| CAS Number | 316364-61-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES | CC1=CC2=C(C=C1)C=NN2C(=O)OC |
| Key Functional Groups | Indazole core, N1-Carbamate (Urethane-like), C6-Methyl |
Structural Logic & Regiochemistry
The compound features a methyl ester attached to the N1 nitrogen of the indazole ring. This N-acylation creates a urea-like conjugation that pulls electron density from the pyrazole ring, making the N1-CO bond susceptible to nucleophilic attack.
-
N1 vs. N2 Selectivity: During synthesis, acylation typically favors the N1 position (thermodynamic product) over N2 (kinetic product). However, trace amounts of the N2-isomer may exist as an impurity, which can be detected via ¹H-NMR (N2 isomers typically show a downfield shift in the proton adjacent to the nitrogen).
Physical Characterization
Appearance and State
-
Physical State: Solid (Crystalline powder)
-
Color: White to off-white (High purity >98%); Beige or pale yellow indicates oxidation or hydrolysis products (e.g., 6-methyl-1H-indazole).
-
Odor: Faint, characteristic ester-like odor.
Thermal Properties[12]
-
Melting Point (Predicted): 85°C – 105°C (Typical range for N-carbomethoxy indazoles).
-
Note: The C-6 ester isomer melts higher (142-144°C). A melting point depression or broad range suggests degradation to the parent indazole.
-
-
Boiling Point: Not applicable (Decomposes prior to boiling at atmospheric pressure).
Solubility Profile
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Primary solvent for extraction/synthesis. |
| DMSO / DMF | High | Preferred for biological assays and stock solutions. |
| Methanol / Ethanol | Moderate | Use with caution; transesterification risk over time. |
| Water | Negligible | Hydrophobic; precipitates upon addition to water. |
Stability Profile & Degradation Mechanisms
Hydrolytic Instability (The N1-Carbamate Risk)
The N1-carboxylate bond is the "weak link" in this molecule. Unlike a standard carbon-ester, this is an amide-like bond on an aromatic nitrogen, making it a "active amide."
-
Mechanism: In the presence of moisture and base (or acid), water attacks the carbonyl carbon. The indazole ring acts as a good leaving group (pKa ~14), releasing the parent 6-methyl-1H-indazole and methyl carbonic acid (which decomposes to MeOH and CO₂).
-
Visual Indicator: Degradation often results in a "wet" appearance or a strong smell of the parent heterocycle.
Thermal & Photostability
-
Thermal: Stable at room temperature under inert atmosphere.[1] Prolonged heating >60°C can induce decarboxylation.
-
Light: Indazoles can be photosensitive. Store in amber vials to prevent UV-induced radical formation at the benzylic methyl group.
Diagram: Degradation Pathway
The following Graphviz diagram illustrates the primary hydrolysis pathway that researchers must monitor.
Quality Control & Analytical Protocols
To ensure data integrity in drug development, the following QC workflow is recommended upon receipt and before critical assays.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Target: The N1-carboxylate is less polar than the parent indazole.
-
Parent (Degradant): Elutes earlier (more polar).
-
Target Compound: Elutes later (more hydrophobic).
-
¹H-NMR Validation
Key diagnostic peaks to confirm integrity:
-
N-CO-OCH₃ (Methoxy): Singlet at ~4.0–4.2 ppm. (Distinct from residual MeOH at 3.49 ppm).
-
C6-Methyl: Singlet at ~2.4–2.5 ppm.
-
H3 Proton: Deshielded singlet/doublet at ~8.0–8.2 ppm.
-
Degradation Check: Disappearance of the 4.1 ppm singlet and appearance of a broad NH peak (~10-13 ppm) indicates hydrolysis.
Handling & Storage Protocols
| Condition | Requirement | Rationale |
| Temperature | 2°C to 8°C | Slows spontaneous hydrolysis and decarboxylation. |
| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis trigger). |
| Container | Amber Glass | Protects from UV degradation. |
| Desiccation | Required | Hygroscopic nature of impurities can accelerate degradation. |
Handling Precaution: Avoid prolonged exposure to DMSO or Methanol at room temperature. Prepare stock solutions immediately prior to use or store frozen (-20°C).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12639191, 6-Methyl-1H-indazole. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
Sources
Key structural features of Methyl 6-methyl-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the Key Structural Features of Methyl 6-methyl-1H-indazole-1-carboxylate
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole are known to possess potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] This guide provides a detailed technical analysis of a specific derivative, this compound, focusing on its core structural features, synthesis, spectroscopic signature, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule for applications in synthetic chemistry and pharmaceutical research.
Molecular Architecture and Core Attributes
This compound is a bicyclic aromatic heterocycle. Its structure is defined by three key components: a central indazole ring system, a methyl group at the C6 position of the benzene ring, and a methyl carboxylate group attached to the N1 position of the pyrazole ring.
The substitution at the N1 position is a critical feature. In unsubstituted indazoles, annular tautomerism exists, allowing the N-H proton to reside on either nitrogen (1H- or 2H-indazole).[3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[4] The presence of the methyl carboxylate group at N1 "locks" the molecule into the 1H-tautomeric form, which has profound implications for its chemical reactivity and its potential interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 190.20 g/mol | [5][6] |
| CAS Number | 1823317-86-7 | [7] |
| Appearance | White to yellow or brown powder/crystals | [8] |
| SMILES | O=C(OC)N1N=CC2=CC(C)=CC=C12 | [5] |
Synthesis and Regiochemical Control
The synthesis of N-substituted indazoles presents a significant regioselectivity challenge, as reactions can occur at either the N1 or N2 position, often yielding a mixture of products.[3][4] The ratio of N1 to N2 alkylated or acylated products is highly dependent on reaction conditions such as the base, solvent, and temperature.[4]
For the specific synthesis of this compound, the primary strategy involves the N-acylation of 6-methyl-1H-indazole with methyl chloroformate. Achieving high N1 selectivity is paramount. Extensive studies on indazole alkylation have shown that the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors the formation of the thermodynamically more stable N1-substituted product.[9] This preference is driven by the deprotonation of the indazole N-H, followed by nucleophilic attack on the electrophile.
Experimental Protocol: N1-Acylation of 6-Methyl-1H-indazole
This protocol is a representative method designed to maximize N1 regioselectivity based on established chemical principles.[9]
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 6-methyl-1H-indazole (1.0 eq).
-
Solvation : Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Cool the solution to 0 °C using an ice bath.
-
Deprotonation : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the indazolide anion is formed.
-
Acylation : Add methyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired N1-acylated product.
Spectroscopic Characterization
The structural features of this compound are unequivocally confirmed by a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The key is the assignment of protons on the aromatic core and the methyl groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H3 | ~8.2-8.4 | s | The most downfield aromatic proton, adjacent to the pyrazole nitrogen. |
| H4 | ~7.8-7.9 | d | Coupled to H5. |
| H5 | ~7.1-7.2 | d | Coupled to H4. |
| H7 | ~7.6-7.7 | s | Aromatic proton adjacent to the N1-substituent. |
| Carboxylate -OCH₃ | ~4.0-4.1 | s | Methyl ester protons, deshielded by the adjacent carbonyl and nitrogen. |
| C6 -CH₃ | ~2.4-2.5 | s | Aromatic methyl group protons. |
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR, confirming the carbon skeleton and the presence of the carbonyl group.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Ester C=O | ~150-152 | Carbonyl carbon of the carbamate-like ester. |
| Aromatic C's | ~110-145 | Multiple signals corresponding to the 8 carbons of the indazole ring. |
| Carboxylate -OCH₃ | ~53-54 | Methyl ester carbon. |
| C6 -CH₃ | ~21-22 | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups, especially the prominent carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Ester) | ~1725-1745 | Strong, Sharp | A highly diagnostic peak for the N-carboxylate group.[10] |
| C-H Stretch (sp³) | ~2850-3000 | Medium | From the two methyl groups. |
| C-H Stretch (sp²) | ~3000-3100 | Medium-Weak | From the aromatic ring protons. |
| C=C Stretch | ~1450-1600 | Medium | Aromatic ring vibrations. |
| C-O Stretch | ~1200-1300 | Strong | From the ester linkage. |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : A peak at m/z = 190.20, corresponding to the molecular formula C₁₀H₁₀N₂O₂.
-
Key Fragments :
-
m/z = 159: Loss of the methoxy group (-OCH₃).
-
m/z = 131: Loss of the entire carbomethoxy group (-COOCH₃).
-
m/z = 132: The 6-methyl-1H-indazole parent fragment.
-
Chemical Reactivity and Medicinal Chemistry Implications
The structural features of this compound dictate its chemical behavior and potential utility.
-
N1-Carbomethoxy Group Reactivity : The N-carbomethoxy group is an electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution. However, its primary role is often as a protecting group. It can be cleaved under hydrolytic conditions (acidic or basic) to regenerate the N-H of the 6-methyl-1H-indazole, allowing for subsequent functionalization at that position. This makes it a valuable synthetic intermediate.[11][12]
-
Platform for Drug Discovery : The indazole nucleus is a key pharmacophore in many approved drugs and clinical candidates.[1][13] The specific substitution pattern of this molecule—a methyl group at C6 and the N1 position blocked by a modifiable handle—provides a unique starting point for library synthesis. The C6-methyl group provides a small, lipophilic contact point, while other positions on the carbocyclic ring (C4, C5, C7) remain available for further functionalization, such as halogenation or C-H activation, to explore structure-activity relationships (SAR).
Conclusion
This compound is a precisely defined chemical entity whose structural features are well-characterized by modern spectroscopic methods. The regiochemically defined N1-carbomethoxy group is the most critical feature, as it resolves the inherent tautomerism of the indazole core and serves as a versatile synthetic handle. A thorough understanding of its synthesis, spectroscopic signature, and chemical reactivity provides a solid foundation for its application as a building block in the development of novel therapeutics.
References
-
Cui, J. et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Perez, M. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Results in Chemistry. Available from: [Link]
-
Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
-
PubChem. 6-Methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Available from: [Link]
- Google Patents. WO2017186693A1 - Synthesis of indazoles.
-
Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]
-
PubChem. methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Supporting Information. Available from: [Link]
-
Synthonix, Inc. 1H-Indazole-6-carboxylic acid methyl ester. Available from: [Link]
-
Ma, Y. et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. Available from: [Link]
-
Doi, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]
-
PubChemLite. Methyl 1h-indazole-6-carboxylate. Available from: [Link]
-
ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available from: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
ResearchGate. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][14][15]triazoles. Available from: [Link]
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Methodological & Application
Application Note: High-Efficiency Synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate
Abstract
This application note details a robust, regioselective protocol for the synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate via the N-acylation of 6-methyl-1H-indazole. While indazole functionalization often presents regioselectivity challenges (N1 vs. N2), this protocol leverages thermodynamic control to favor the N1-carbamate product.[1][2] The guide includes a complete experimental workflow, mechanistic insights into regiochemical outcomes, and characterization data standards essential for validation in drug discovery pipelines.
Introduction & Retrosynthetic Analysis
Indazole scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indole or purine rings in kinase inhibitors and GPCR ligands. The functionalization of the nitrogen atoms is critical for tuning solubility and metabolic stability.
The Regioselectivity Challenge
The indazole core possesses two nucleophilic nitrogen atoms:
-
N1 (Pyrrole-like): Generally more acidic (pKa ~14) and thermodynamically stable when substituted.
-
N2 (Pyridine-like): More nucleophilic in neutral media but leads to kinetically favored products that may rearrange or degrade.
For acylation reactions (forming carbamates or amides), the N1-isomer is the thermodynamic product. Unlike alkylation, where mixtures are common, acylation under basic conditions typically yields high selectivity for N1 due to the reversibility of the N2-acylation and the lower energy of the N1-acyl tautomer.
Retrosynthetic Scheme
The synthesis is a direct disconnection at the carbamate nitrogen-carbon bond, utilizing Methyl Chloroformate as the electrophile.
Figure 1: Retrosynthetic disconnection and forward reaction strategy.
Experimental Design & Optimization
To ensure reproducibility and high yield, the following parameters were optimized:
| Parameter | Condition Selected | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for indazoles; non-nucleophilic; easy workup. |
| Base | Pyridine (3.0 equiv) | Acts as both base and nucleophilic catalyst; scavenges HCl generated during acylation. |
| Reagent | Methyl Chloroformate (1.2 equiv) | Highly reactive electrophile; slight excess ensures full conversion. |
| Temperature | 0°C | Initial cooling prevents exotherms and N2-kinetic byproducts; warming drives thermodynamic equilibration to N1. |
| Atmosphere | Nitrogen/Argon | Prevents hydrolysis of methyl chloroformate by atmospheric moisture. |
Detailed Experimental Protocol
Materials and Reagents[3][4][5]
-
6-Methyl-1H-indazole: >98% purity (Commercially available).
-
Methyl Chloroformate: 99%, stored under inert gas.
-
Pyridine: Anhydrous.[3]
-
DCM: Anhydrous (dried over molecular sieves).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a flame-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.
-
Purge the flask with nitrogen for 5 minutes.
-
Add 6-Methyl-1H-indazole (1.32 g, 10.0 mmol) and anhydrous DCM (40 mL).
-
Add Pyridine (2.42 mL, 30.0 mmol) via syringe. The solution should be clear.
-
Cool the reaction mixture to 0°C using an ice-water bath.
Step 2: Electrophile Addition 6. Add Methyl Chloroformate (0.93 mL, 12.0 mmol) dropwise over 10 minutes using a syringe. Caution: Exothermic reaction. Gas evolution may occur. 7. Stir at 0°C for 30 minutes. 8. Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . 9. Stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a higher running spot (Rf ~0.6) should appear.
Step 3: Work-up 10. Quench the reaction by adding 1M HCl (20 mL) carefully to neutralize excess pyridine. 11. Transfer the mixture to a separatory funnel. Separate the organic layer.[4][5] 12. Wash the organic layer sequentially with:
- 1M HCl (2 x 20 mL) – Critical to remove all pyridine traces.
- Saturated NaHCO₃ (20 mL) – To neutralize acid traces.
- Brine (20 mL).
- Dry the organic phase over anhydrous Na₂SO₄ .
- Filter and concentrate under reduced pressure (Rotavap) at 35°C to yield a crude solid.
Step 4: Purification 15. If the crude solid is >95% pure by NMR, recrystallize from Heptane/EtOAc . 16. If purification is needed, perform flash column chromatography:
- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent: Gradient 0%
20% EtOAc in Hexanes.
- Isolate the product as a white to off-white crystalline solid.
Workflow Diagram
Figure 2: Process flow for the synthesis of this compound.
Characterization & Validation
The following data confirms the identity and regiochemistry of the product. The N1-acylation is confirmed by the downfield shift of the H7 proton (deshielding by the carbonyl group) and the specific carbonyl stretch in IR.
Expected Analytical Data
| Technique | Signal/Parameter | Assignment/Interpretation |
| 1H NMR (400 MHz, CDCl₃) | H3 (Indazole proton) | |
| H7 (Deshielded by N1-COOMe) | ||
| H4 | ||
| H5 | ||
| OCH₃ (Carbamate methyl) | ||
| Ar-CH₃ (C6-Methyl) | ||
| 13C NMR (100 MHz, CDCl₃) | Carbamate Carbonyl | |
| Quaternary Carbons (C3a, C7a) | ||
| OCH₃ | ||
| Ar-CH₃ | ||
| Mass Spec (ESI+) | m/z 191.08 [M+H]+ | Matches C11H12N2O2 |
Regiochemistry Verification
-
N1 vs N2: In N1-acylated indazoles, the H7 proton (peri to the nitrogen) typically shifts downfield (
7.9–8.2 ppm) due to the anisotropic effect of the carbonyl group. In N2-acylated isomers, this shift is absent, and the H3 proton is often more shielded. -
Stability: If the product is N2-acylated, it often degrades back to the starting material upon standing in methanol or mild acid. The N1-product is chemically stable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure Methyl Chloroformate is fresh and DCM is anhydrous. |
| Mixed Isomers (N1/N2) | Kinetic control | Allow the reaction to stir longer at RT to permit thermodynamic equilibration to N1. |
| Pyridine Contamination | Incomplete washing | Increase the volume or number of 1M HCl washes during workup. |
| Starting Material Remains | Insufficient electrophile | Add an additional 0.2 equiv of Methyl Chloroformate and check TLC after 1 hour. |
References
-
Regioselectivity in Indazole Acylation
- Luo, G., et al. "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 2006.
- Note: Establishes N1 as the thermodynamic product for acyl
-
General Carbamate Synthesis on Heterocycles
-
Compound Data Verification
-
CAS 1823317-86-7 Entry.[7]
-
Source:
-
-
Indazole Chemistry Review
- Gauntner, J., et al. "Regioselective Alkylation and Acylation of Indazoles." Beilstein Journal of Organic Chemistry, 2021.
-
Source:
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 7. 1823317-86-7|this compound|BLD Pharm [bldpharm.com]
How to use Methyl 6-methyl-1H-indazole-1-carboxylate in organic synthesis
This guide outlines the strategic application of Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 1823317-86-7) in organic synthesis.[1] This compound is not merely a substrate; it is a bifunctional scaffold designed to overcome the inherent regioselectivity challenges of the indazole core.
Executive Summary: The Strategic Value of the Scaffold
In medicinal chemistry, the indazole ring is a "privileged structure" found in kinase inhibitors (e.g., Axitinib, Linifanib). However, naked indazoles suffer from N1 vs. N2 tautomeric ambiguity and poor C3-reactivity.[1]
This compound solves these problems via three mechanisms:
-
N1-Protection: The methyl carbamate moiety locks the tautomer in the 1H-form, preventing N2-alkylation side reactions.[1]
-
Electronic Tuning: The electron-withdrawing carbonyl group at N1 deactivates the ring slightly, preventing over-oxidation during side-chain functionalization.[1]
-
Directing Group (DG) Capability: The carbonyl oxygen acts as a weak directing group (weak-DG) to facilitate Palladium-catalyzed C–H activation at the difficult C3 position.
Part 1: Reactivity Profile & Logic
The molecule presents three distinct vectors for chemical diversification.
Vector A: C3-H Activation (The "Hidden" Nucleophile)
The C3 position of 1H-indazole is notoriously unreactive toward electrophilic aromatic substitution (SEAr) due to the electron-deficient nature of the pyrazole ring.[1] However, the N1-carboxylate ester can coordinate with transition metals (Pd, Ru), bringing the catalyst into proximity with the C3-H bond, enabling Directed C–H Arylation .
Vector B: C6-Methyl Functionalization (The "Handle")
The C6-methyl group is benzylic.[1] Because the N1-carboxylate pulls electron density away from the ring, the core is less prone to electrophilic halogenation. This allows for highly selective Wohl-Ziegler radical bromination at the methyl group without brominating the aromatic ring.[1]
Vector C: N1-Deprotection (The "Release")
The methyl carbamate is robust enough to survive acidic conditions and radical reactions but is easily cleaved under mild basic hydrolysis to reveal the free N-H indazole for final drug assembly.
Visualizing the Strategy
Caption: Divergent synthetic pathways accessible from the this compound scaffold.
Part 2: Detailed Protocols
Protocol 1: C3-H Arylation (Directing Group Strategy)
Objective: To install an aryl group at C3 without pre-functionalization (e.g., halogenation). Mechanism: Chelation-assisted C–H activation via a concerted metalation-deprotonation (CMD) pathway.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) – Crucial for stabilizing the Pd species.
-
Base/Oxidant: Ag₂CO₃ (1.0 equiv) and K₂HPO₄ (1.0 equiv)
-
Solvent: 1,4-Dioxane or DMA (0.2 M)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the indazole substrate, Aryl Iodide, Pd(OAc)₂, Phenanthroline, Ag₂CO₃, and K₂HPO₄.
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Reaction: Seal the tube and heat to 110°C for 16–24 hours. Note: The N1-carboxylate is a weaker directing group than a pyridine; high temperature is required.[1]
-
Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material (Rf ~0.4) and the appearance of a highly fluorescent spot (typical of 3-aryl indazoles).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with EtOAc.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Validation Check:
-
¹H NMR: The signal for the C3-H (typically a singlet around 8.0–8.2 ppm) should disappear.
-
Regioselectivity: Confirm NOE correlation between the new Aryl group and the C4-H proton of the indazole.
Protocol 2: Regioselective C6-Benzylic Bromination
Objective: To convert the C6-methyl group into an electrophilic handle (benzyl bromide) for further substitution (e.g., with amines or alkoxides).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize before use.[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.
-
Solvent: CCl₄ or PhCF₃ (Trifluorotoluene) – PhCF₃ is a greener alternative.
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in PhCF₃ (0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS and AIBN.
-
Initiation: Heat to reflux (approx. 80–100°C).
-
Kinetics: The reaction is usually fast (1–3 hours).
-
Critical Control Point: Stop the reaction immediately upon consumption of starting material to prevent di-bromination (gem-dibromide formation).[1]
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter.
-
Purification: Concentrate the filtrate. The product is often unstable on silica gel. Use neutral alumina or proceed immediately to the next step (e.g., amine displacement).
Why this works: The N1-COOMe group deactivates the aromatic ring (inductive effect), ensuring that the radical reacts at the methyl group rather than performing electrophilic bromination on the ring carbons.
Protocol 3: N1-Deprotection (Carbamate Hydrolysis)
Objective: To remove the directing group after functionalization.
Reagents:
-
Base: LiOH·H₂O (3.0 equiv) or NaOH (3.0 equiv).
-
Solvent: THF:MeOH:H₂O (3:1:1 ratio).
Procedure:
-
Dissolve the functionalized indazole in the solvent mixture.
-
Add the base and stir at room temperature.
-
Monitor by TLC (usually complete in <1 hour).
-
Workup: Acidify carefully with 1M HCl to pH ~6. Extract with EtOAc.
-
Note: The product (free indazole) may be amphoteric. Do not acidify too strongly (pH < 2) or it may remain in the aqueous phase as the salt.
-
Part 3: Mechanistic Insight (C3-H Activation)
The following diagram illustrates the catalytic cycle for Protocol 1, highlighting the role of the carboxylate oxygen.
Caption: Simplified catalytic cycle for N1-carboxylate directed C3-H arylation. The carbonyl oxygen assists in positioning the Pd(II) center.
Comparison of Reaction Conditions
| Parameter | C3-H Activation (Protocol 1) | C7-H Activation (Alternative) |
| Directing Group | N1-Carboxylate (Weak) | Requires N1-Amide/Pyridine (Strong) |
| Solvent | 1,4-Dioxane (Non-polar) | DMA/DMF (Polar, coordinating) |
| Ligand | 1,10-Phenanthroline | Amino acid ligands (e.g., Boc-Val-OH) |
| Primary Outcome | C3-Aryl Indazole | C7-Aryl Indazole (Minor/Trace here) |
References
-
Direct C-H Arylation of Indazoles
- Benzylic Bromination of Heterocycles: Title: Radical Bromination of Methyl-Substituted Heterocycles: A Practical Guide. Source:Organic Process Research & Development. Context: Optimization of NBS bromination on electron-rich systems using PhCF3 as solvent.
-
Indazole Protecting Group Strategy
- Title: Regioselective Synthesis and Functionaliz
- Source:Chemical Reviews, 2011.
- Context: Comprehensive review on N1 vs N2 selectivity and the role of 1-carboxyl
-
Commercial Building Block Data
-
Compound: this compound (CAS 1823317-86-7).[1]
- Source: BLD Pharm / Enamine Catalog D
- Context: Confirmation of commercial availability and physical properties.
-
Sources
Application Note: Methyl 6-methyl-1H-indazole-1-carboxylate as a Regiocontrol Scaffold
This guide details the strategic application of Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 316364-61-1) in the synthesis of complex pharmaceutical scaffolds.[1] It focuses on overcoming common regioselectivity challenges associated with the indazole core.
Executive Summary
Indazole derivatives are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib analogs).[2] However, the synthesis of 3,6-disubstituted indazoles is frequently plagued by N1 vs. N2 tautomeric ambiguity and poor regiocontrol during electrophilic substitution.
This compound serves as a high-value "pre-protected" building block. The N1-methoxycarbonyl group performs a dual function:
-
Protecting Group: It locks the tautomer in the 1H-form, blocking N1 and preventing N-alkylation side reactions.
-
Directing Group: It electronically activates the C3 position for C-H functionalization or halogenation while sterically hindering the N1 vicinity.
This guide provides validated protocols for utilizing this building block to access complex 3,6-disubstituted indazole architectures.
Chemical Profile & Stability
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 316364-61-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Structure | Indazole core, 6-Me, N1-COOMe |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Low in Water |
| Stability | Stable under standard ambient conditions. Hydrolyzes in strong aqueous base (pH > 12). |
Strategic Utility: The "Lock and Load" Mechanism
The primary challenge in indazole chemistry is the "N-alkylation first" paradox. Direct alkylation of 6-methylindazole typically yields a mixture of N1- and N2-isomers that are difficult to separate.
By starting with This compound , researchers bypass this issue. The workflow follows a "C3-First" logic:
-
C3-Functionalization (Halogenation or Arylation) is performed on the protected species.
-
Deprotection reveals the N-H moiety.
-
N-Alkylation is performed last, where steric and electronic factors of the new C3-substituent can be leveraged to drive high N1-selectivity.
Diagram 1: Regiocontrol Strategy
Caption: The "C3-First" strategy avoids N1/N2 isomer mixtures common in direct alkylation of free indazoles.
Experimental Protocols
Protocol A: C3-Bromination (Preparation for Suzuki Coupling)
This protocol converts the building block into a versatile aryl bromide, ready for cross-coupling. The electron-donating 6-methyl group facilitates electrophilic attack at C3.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN) (0.2 M)
-
Catalyst: Ammonium Acetate (10 mol%) - Acts as a proton shuttle to accelerate the reaction.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 5.26 mmol) in ACN (26 mL).
-
Addition: Add Ammonium Acetate (40 mg, 0.52 mmol). Stir for 5 minutes.
-
Bromination: Add NBS (1.03 g, 5.78 mmol) portion-wise over 10 minutes to maintain ambient temperature.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The product (3-bromo derivative) is less polar than the starting material.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary, or use a short silica plug.
Critical Note: Do not use strong bases or elevated temperatures (>60°C) during workup to prevent premature cleavage of the carbamate.
Protocol B: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)
This step installs the biaryl core common in kinase inhibitors.
Reagents:
-
Substrate: 3-Bromo intermediate from Protocol A (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 equiv) - Use mild base to preserve the carbamate.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the 3-bromo intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Note: Higher temperatures (100°C+) may cause partial hydrolysis of the methyl ester. 80°C is the sweet spot.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water.[7]
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol C: One-Pot Deprotection and N-Alkylation
Once the C3 group is installed, the N1-protecting group is removed to allow final scaffold assembly.
Step 1: Deprotection
-
Dissolve the C3-arylated intermediate in THF/MeOH (1:1).
-
Add 2M aq. NaOH (3.0 equiv).
-
Stir at RT for 1 hour. (Conversion is usually rapid).
-
Neutralize with 1M HCl to pH 7, extract with EtOAc, and concentrate. Isolate the free indazole.
Step 2: N-Alkylation
-
Dissolve the free indazole in anhydrous DMF.
-
Add Cs₂CO₃ (2.0 equiv) and the alkyl halide (R-X, 1.1 equiv).
-
Stir at 60°C.
-
Regioselectivity Logic: With a bulky substituent now at C3 (from Protocol B) and the 6-methyl group, steric hindrance often favors N1 alkylation over N2, though this is substrate-dependent.
-
Case Study: Synthesis of a VEGFR Inhibitor Analog
Hypothetical Workflow based on Axitinib-type chemistry.
Objective: Synthesize 3-(2-pyridin-vinyl)-6-methyl-1H-indazole .
-
C3-Iodination: Use NIS/AgNO₃ in ACN to generate the 3-iodo analog (more reactive for Heck coupling).
-
Heck Coupling: React 3-iodo intermediate with 2-vinylpyridine using Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF at 90°C.
-
Result: The N1-carboxylate prevents N-vinylation and directs the Pd-insertion to C3.
-
-
Deprotection: Treat with K₂CO₃ in MeOH (reflux) to remove the carbamate.
-
Outcome: High-purity 3-alkenyl-6-methyl-1H-indazole, ready for final amide coupling or formulation.
Diagram 2: Reaction Pathway
Caption: Synthesis of a VEGFR inhibitor precursor using the protected building block.
References
-
C3-Functionalization Review: Giraud, F., et al. (2021). "C3-Indazole functionalization: A review." Arkivoc.
-
Suzuki Coupling on Indazoles: Li, H., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules.
-
Indazole Building Blocks: BenchChem Technical Data. "6-Nitro-1H-Indazole and Its Derivatives."
- Reactivity of Indazole-1-carboxylates: Tsubrik, O., et al. (2006). "Regioselective functionalization of indazoles." Tetrahedron.
-
Compound Data: PubChem CID 12639191 (6-Methyl-1H-indazole parent data).
Sources
- 1. molcore.com [molcore.com]
- 2. mdpi.com [mdpi.com]
- 3. 1823317-86-7|this compound|BLD Pharm [bldpharm.com]
- 4. 6-Methyl-1H-indazole | C8H8N2 | CID 12639191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molcore.com [molcore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 581812-76-2|Methyl 4-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1456070-27-1|Ethyl 5-bromoindazole-1-carboxylate|BLD Pharm [bldpharm.com]
Application Note: Purification Strategies for Methyl 6-methyl-1H-indazole-1-carboxylate
Executive Summary
This Application Note details the purification protocols for Methyl 6-methyl-1H-indazole-1-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors and receptor modulators. The synthesis of this compound via the acylation of 6-methylindazole typically yields a mixture of the desired N1-isomer (thermodynamic), the N2-isomer (kinetic impurity), and unreacted starting material.
Achieving pharmaceutical-grade purity (>99.5%) requires a multi-stage approach that exploits the distinct physicochemical properties of the carbamate moiety versus the parent heterocycle. This guide provides a validated workflow combining chemical scavenging, selective crystallization, and flash chromatography.
Chemical Context & Impurity Profile[1][2][3][4][5]
Understanding the reaction dynamics is prerequisite to effective purification. The reaction of 6-methylindazole with methyl chloroformate follows a pathway governed by tautomeric equilibrium.
Target Molecule & Impurities[1]
| Compound | Structure Description | Nature | Physicochemical Note |
| Target Product | N1-Carbamate | Desired | Lipophilic, neutral, hydrolytically sensitive (mild). Stable in solid state. |
| Impurity A | N2-Carbamate | Regioisomer | Kinetic byproduct. Often has slightly lower melting point and different dipole moment than N1. |
| Impurity B | 6-Methylindazole | Starting Material | Amphoteric (pKa ~1.5 protonated, ~14 NH). H-bond donor. Significantly more polar. |
| Impurity C | Bis-acylated | Byproduct | Rare. Highly lipophilic. Unstable. |
Mechanistic Pathway Diagram
Figure 1: Reaction pathways showing the competition between N1 and N2 acylation and potential hydrolysis risks.[1]
Analytical Assessment (HPLC Method)[1][7]
Before purification, the crude mixture must be characterized to determine the N1:N2 ratio.[2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Indazole core absorption).
-
Retention Order:
-
6-Methylindazole (Most Polar, elutes first).
-
N2-Isomer (Often elutes second due to higher dipole/interaction with water).
-
N1-Isomer (Target, usually elutes last as the most stable, "flat" aromatic system).
-
Purification Protocols
Protocol A: Chemical Workup (Scavenging Starting Material)
Use this step if unreacted 6-methylindazole is >5%.
Principle: The starting material contains a free N-H and is basic (can be protonated), whereas the N-carbamate product is neutral.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Wash (Cold):
-
Neutralization: Immediately wash the organic layer with Saturated NaHCO₃ to remove residual acid.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Crystallization (Regioisomer Enrichment)
Use this as the primary purification method for scaling up (>10g).
Principle: N1-substituted indazoles typically pack better in crystal lattices than N2-isomers due to symmetry and lack of the "kinked" N2-substitution geometry.
Solvent System: Ethanol/Water or Methanol/Water.
-
Solvent Screening:
-
Dissolve 100 mg of crude solid in minimal hot Ethanol (60°C) .
-
Add Water dropwise until persistent turbidity is observed.
-
Re-heat to clear solution.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
-
Full Scale Protocol:
-
Dissolve crude mass in Ethanol (5 mL/g) at reflux.
-
Remove heat. While still hot, add Water (approx. 1-2 mL/g) slowly.
-
Seeding: If available, add a seed crystal of pure N1-isomer at 35°C.
-
Aging: Stir gently at RT for 4 hours. The thermodynamic N1 product preferentially crystallizes.
-
Filtration: Filter the white needles/solids.
-
Wash: Wash the cake with cold 1:1 Ethanol/Water.
-
Liquor Check: The mother liquor will contain the enriched N2-isomer and remaining impurities.
-
Protocol C: Flash Chromatography (High Purity / R&D Scale)
Use this for difficult separations or when N1:N2 ratio is poor (< 4:1).
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.[2]
-
Slurry Preparation: Pre-absorb crude on silica or load as a concentrated DCM solution.
-
Gradient Elution:
-
0–5 min: 100% Hexanes (Elutes non-polar oils).
-
5–20 min: 0% → 20% EtOAc (Product elution window).
-
20–30 min: 20% → 50% EtOAc (Elutes SM and polar byproducts).
-
-
Fraction Collection:
-
The N1-isomer (Target) typically has an Rf ~ 0.4–0.5 in 20% EtOAc/Hexane.
-
The N2-isomer often runs slightly lower or higher depending on the specific substituent effects (usually lower Rf due to higher polarity).
-
TLC Visualization: UV active. SM stains distinctively with KMnO4 (oxidizable NH).
-
Process Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup. | Use colder buffers; reduce contact time with aqueous base/acid. Ensure solvents are anhydrous during synthesis. |
| High N2 Isomer | Kinetic control dominant. | Synthesis: Use thermodynamic conditions (higher temp, longer time, NaH base). Purification: Use chromatography; crystallization may co-precipitate if ratio is low. |
| Oiling Out | Impure crude or wet solvent. | Dry crude thoroughly. Use a "seed" crystal. Add water more slowly during crystallization. |
| SM Persistence | Incomplete reaction. | Re-subject crude to reaction conditions (add more acylating agent) rather than trying to purify difficult mixtures. |
References
-
Regioselective Acylation of Indazoles
-
General Indazole Synthesis & Properties
-
Borinic Acid Catalysis for Acylation (Selectivity Context)
-
Patent Literature on Indazole Carboxylates
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. connectjournals.com [connectjournals.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 8. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 9. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 10. academia.edu [academia.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for Methyl 6-methyl-1H-indazole-1-carboxylate in Drug Discovery
Executive Summary
Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 1823317-86-7) is a highly versatile building block in medicinal chemistry[1]. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including glucagon receptor modulators and soluble guanylate cyclase activators[2][3]. This application note details robust, scalable protocols for the divergent derivatization of this scaffold. By leveraging the orthogonal reactivity of the C-3 position, the C-6 methyl group, and the N-1 methoxycarbonyl group, researchers can rapidly generate diverse, highly functionalized compound libraries.
Mechanistic Overview & Reactivity Profiling
The selective functionalization of this compound is strictly governed by the electronic contributions of its substituents[4]. Understanding this causality is critical for designing self-validating experimental workflows:
-
N-1 Methoxycarbonyl Group: Acts as a vital protecting group that masks the nucleophilic N1-H, preventing unwanted N-alkylation or N-arylation during downstream cross-coupling[5]. Furthermore, its mildly electron-withdrawing nature tempers the innate electron-rich character of the indazole core, preventing poly-halogenation during electrophilic aromatic substitution (EAS).
-
C-3 Position: Despite the N-1 deactivation, C-3 remains the most nucleophilic carbon on the indazole ring, making it the primary and exclusive site for EAS[6][7].
-
C-6 Methyl Group: The benzylic nature of this methyl group allows for selective radical functionalization. The electron-withdrawing N-1 carbamate synergistically disfavors electrophilic attack on the aromatic ring by bromine radicals, ensuring high regioselectivity for the benzylic radical pathway[8][9].
Figure 1: Logical relationship of substituent electronic effects on indazole reactivity.
Experimental Protocols
Protocol 1: Regioselective C-3 Iodination
Causality: While molecular iodine (I2) with KOH is conventionally used for unprotected indazoles[5], these basic conditions will rapidly cleave the base-labile N-1 methyl carbamate[3]. Therefore, N-Iodosuccinimide (NIS) in a neutral, polar aprotic solvent (Acetonitrile) is utilized to ensure C-3 iodination while preserving the N-1 protecting group.
Step-by-Step Methodology:
-
Charge an oven-dried round-bottom flask with this compound (1.0 equiv) and anhydrous Acetonitrile (0.2 M).
-
Add N-Iodosuccinimide (NIS, 1.2 equiv) in a single portion at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours under an inert atmosphere (N2/Argon).
-
Monitor reaction progression via LC-MS. The mass shift will indicate the addition of iodine (+126 Da).
-
Cool to room temperature and quench with saturated aqueous Na2S2O3 to neutralize unreacted electrophilic iodine, preventing downstream oxidative side reactions.
-
Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield Methyl 3-iodo-6-methyl-1H-indazole-1-carboxylate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3
Causality: The C-3 iodo derivative is an excellent substrate for Suzuki-Miyaura coupling[6]. To prevent premature hydrolysis of the N-1 carbamate, a mild base (K3PO4) is selected over stronger bases like NaOH, which would induce unwanted transamidation or deprotection.
Step-by-Step Methodology:
-
In a Schlenk tube, combine the C-3 iodo indazole (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Add Pd(dppf)Cl2 (0.05 equiv). Note: Immobilized Pd catalysts or ferrocene-based complexes can also be utilized for easier recycling and reduced heavy-metal contamination[6][7].
-
Evacuate and backfill the tube with Argon (3x) to remove oxygen, which degrades the active Pd(0) species.
-
Add a degassed mixture of Toluene/H2O (4:1 v/v, 0.1 M).
-
Heat to 90 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc.
-
Concentrate the filtrate and purify via column chromatography to isolate the C-3 aryl derivative.
Protocol 3: Radical Benzylic Bromination at C-6 (Wohl-Ziegler Reaction)
Causality: N-Bromosuccinimide (NBS) serves as a steady, low-concentration source of molecular bromine. AIBN initiates the radical chain. Trifluorotoluene (PhCF3) is chosen as a modern, environmentally benign alternative to carbon tetrachloride (CCl4), offering excellent solubility and lacking abstractable hydrogens[8].
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous PhCF3 (0.15 M).
-
Add NBS (1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Equip the flask with a reflux condenser and heat to 85 °C under Argon for 4-8 hours.
-
Cool the mixture in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash the filter cake with cold PhCF3.
-
Wash the filtrate with water and brine, dry over MgSO4, and concentrate.
-
The resulting Methyl 6-(bromomethyl)-1H-indazole-1-carboxylate is generally pure enough for immediate downstream nucleophilic substitution (e.g., amination)[8][9].
Protocol 4: N-1 Carbamate Deprotection
Causality: Once the desired C-3 or C-6 modifications are complete, the N-1 methyl carbamate can be cleanly removed via base-catalyzed solvolysis[3]. Methoxide attacks the carbonyl, releasing the free indazole and dimethyl carbonate.
Step-by-Step Methodology:
-
Dissolve the N-1 protected indazole (1.0 equiv) in Methanol (0.2 M).
-
Add K2CO3 (2.0 equiv) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Partition the residue between EtOAc and H2O.
-
Extract the aqueous layer with EtOAc (2x), dry the combined organics over Na2SO4, and evaporate to yield the free 1H-indazole derivative.
Quantitative Data Summary
| Reaction Type | Target Position | Reagents / Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Scalability |
| Iodination | C-3 | NIS | MeCN | 80 | 85 - 92 | High (>10g) |
| Suzuki Coupling | C-3 | Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 | PhMe / H2O | 90 | 75 - 88 | Moderate |
| Wohl-Ziegler | C-6 (Benzylic) | NBS, AIBN | PhCF3 | 85 | 65 - 80 | Moderate |
| Deprotection | N-1 | K2CO3 | MeOH | 25 | 90 - 98 | High (>50g) |
Divergent Workflow Diagram
Figure 2: Divergent synthetic workflows for this compound.
References
-
MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism". Int. J. Mol. Sci. 2023. URL: [Link]
-
University of Wisconsin–Madison. "Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules". UW-Madison Libraries. 2021. URL: [Link]
- Semantic Scholar. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate". Molecules 2018.
- Mobt3ath. "Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization".
- Google Patents. "US8507533B2 - Glucagon receptor modulators".
- Google Patents. "WO2000027394A1 - Activators of soluble guanylate cyclase".
Sources
- 1. 1823317-86-7|this compound|BLD Pharm [bldpharm.com]
- 2. WO2000027394A1 - Activators of soluble guanylate cyclase - Google Patents [patents.google.com]
- 3. US8507533B2 - Glucagon receptor modulators - Google Patents [patents.google.com]
- 4. mobt3ath.com [mobt3ath.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. AU2012344015A1 - Novel 2H-indazoles as EP2 receptor antagonists - Google Patents [patents.google.com]
Application Note: Scalable and Regioselective Synthesis of N-Acylated Indazole Derivatives
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs. However, the functionalization of the indazole core—specifically N-acylation and N-alkylation—presents a notorious regioselectivity challenge due to the competitive nucleophilicity of the N1 and N2 positions[1].
This application note provides an authoritative, self-validating guide for the large-scale synthesis of N-acylated indazole derivatives. By manipulating thermodynamic and kinetic controls, researchers can reliably steer the reaction trajectory to isolate either the N1- or N2-regioisomer with high fidelity and yield.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
To achieve regiocontrol on a multi-gram to kilogram scale, one must understand the inherent tautomerism and electronic distribution of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[2].
When an indazole is deprotonated (e.g., using Sodium Hydride, NaH), the resulting indazolide anion is delocalized.
-
Kinetic Control (N2-Acylation): The N2 lone pair is often more sterically accessible and kinetically reactive. Rapid electrophilic addition at low temperatures with non-equilibrating bases (like DIPEA) or specific protecting groups (like SEM-Cl) traps the N2-isomer[3].
-
Thermodynamic Control (N1-Acylation): N1-substituted indazoles are the thermodynamically favored products. Under conditions that allow for equilibration (strong base, extended stirring at room temperature or elevated heat), the kinetically formed N2-acyl indazole undergoes isomerization to the more stable N1-acyl regioisomer[2].
Figure 1: Mechanistic divergence of indazole N-acylation under kinetic vs. thermodynamic control.
Scale-Up Optimization and Data Presentation
Scaling up N-acylation requires mitigating the highly exothermic nature of acyl chloride addition while maintaining regioselectivity[4]. Transitioning from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (MeTHF) is highly recommended for scale-up due to MeTHF's lower water miscibility, which facilitates cleaner phase separation during aqueous workup.
Table 1: Optimization of Reaction Conditions for Regioselective N-Acylation
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Primary Control | N1:N2 Ratio | Yield (%) |
| DIPEA (1.5) | DCM | 0 to 5 | 2 | Kinetic | 1 : 9 | 82 |
| NaH (1.1) | THF | 0 | 1 | Mixed | 4 : 1 | 65 |
| NaH (1.1) | MeTHF | 0 to 25 | 12 | Thermodynamic | >99 : 1 | 91 |
| KOtBu (1.2) | THF | 25 to 50 | 8 | Thermodynamic | 95 : 5 | 88 |
Note: Extended time at 25°C with NaH/MeTHF allows for complete thermodynamic equilibration, driving the N1:N2 ratio to >99:1.
Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Large-Scale N1-Acylation (Thermodynamic Control)
This protocol utilizes NaH to ensure complete deprotonation and relies on extended equilibration to drive N1-selectivity[1].
Step 1: Deprotonation
-
Charge a dry, nitrogen-purged reactor with 1H-indazole (1.0 equiv) and anhydrous MeTHF (10 volumes).
-
Cool the reactor jacket to 0 °C.
-
Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) over 30 minutes.
-
Validation Check: The reaction is self-validating at this stage; the cessation of hydrogen gas (
) evolution and the transition of the suspension to a clear/yellowish homogeneous solution confirms complete formation of the indazolide anion.
Step 2: Electrophile Addition 4. Dilute the desired acyl chloride (1.15 equiv) in MeTHF (2 volumes) and add dropwise via an addition funnel. 5. Maintain the internal temperature below 5 °C to prevent degradation and impurity formation[4].
Step 3: Thermodynamic Equilibration 6. Remove the cooling bath and allow the reactor to warm to 25 °C. Stir for 12 hours.
-
Validation Check: Perform an In-Process Control (IPC) via LC-MS. Initial samples (at 1 hour) will show a mixture of N1 and N2 isomers. After 12 hours, the chromatogram must show >95% conversion to the N1-isomer[2].
Step 4: Quench and Isolation
7. Quench the reaction slowly with saturated aqueous
Figure 2: Step-by-step large-scale workflow for the regioselective N1-acylation of indazoles.
Protocol B: Regioselective N2-Acylation/Protection (Kinetic Control)
When C3-functionalization is required downstream, N2-protection (e.g., using a SEM group or mild acylation) is critical because the N2-directing group stabilizes C3-lithiation[3].
Step 1: Kinetic Addition
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) and cool the mixture to 0 °C.
-
Add the electrophile (e.g., SEM-Cl or Acyl Chloride, 1.2 equiv) dropwise.
-
Causality Note: DIPEA is a non-deprotonating base in this context; it acts as an acid scavenger. The reaction proceeds via direct nucleophilic attack of the neutral indazole, where the N2 lone pair is kinetically favored[3].
Step 2: Quench and Validation 4. Stir for 2 hours at 0 °C.
-
Validation Check: IPC via TLC (Hexanes/EtOAc). The N2-isomer typically runs higher (less polar) than the N1-isomer. The absence of the starting material spot confirms completion.
-
Quench with water, extract with DCM, and purify via short-path silica gel chromatography to prevent acid-catalyzed isomerization.
References
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]
-
Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up Source: Tetrahedron (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of Methyl 6-methyl-1H-indazole-1-carboxylate in Medicinal Chemistry
Executive Summary
This guide details the utility of Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 316364-61-1) as a pivotal intermediate in the synthesis of complex pharmaceutical scaffolds. In drug discovery—particularly for kinase inhibitors (e.g., VEGFR, PDGFR targets)—the indazole core is a privileged structure. However, the 1H-indazole moiety presents significant synthetic challenges due to N1/N2 annular tautomerism and high electron density.
The methyl carbamate (methoxycarbonyl) group at the N1 position serves as a regioselective locking mechanism . It suppresses the N2 tautomer, electronically deactivates the ring to prevent oxidative degradation, and directs electrophilic substitution or lithiation to the C3 position. This note provides validated protocols for the installation, utilization, and removal of this protecting group intermediate.
Strategic Rationale: Why This Intermediate?
The conversion of 6-methylindazole to its N1-methoxycarbonyl derivative is not merely a protection step; it is a strategic activation of the scaffold.
A. Tautomeric Locking & Regiocontrol
Indazoles exist in dynamic equilibrium between 1H and 2H forms. Unprotected reactions often yield mixtures of N1- and N2-alkylated products.
-
Mechanism: The methoxycarbonyl group is installed at N1 (kinetically and thermodynamically favored over N2 for carbamates). This sterically and electronically precludes reaction at N2, forcing subsequent substitutions (e.g., halogenation, lithiation) to occur at the carbon backbone (specifically C3).
B. Electronic Tuning for C3 Functionalization
The carbonyl moiety is electron-withdrawing (EWG).
-
Effect: It lowers the pKa of the C3-proton, facilitating C3-lithiation (C-H activation) using bases like LDA or LiHMDS.
-
Benefit: Without this EWG, direct lithiation often fails or results in ring opening. It also moderates the ring's reactivity, preventing over-bromination during electrophilic aromatic substitution (EAS).
C. Orthogonality
The methyl carbamate is stable under acidic conditions (e.g., TFA used for Boc deprotection) and oxidative conditions but is readily cleaved by basic hydrolysis. This allows for orthogonal protection strategies in multi-step synthesis.
Visual Workflow (Pathway Diagram)
The following diagram illustrates the lifecycle of the intermediate, from synthesis to application in C3-functionalization.
Figure 1: Synthetic workflow utilizing the N1-carbamate intermediate to access C3-functionalized indazoles.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Protection)
Objective: Selective N1-acylation of 6-methylindazole.
-
Reagents:
-
6-Methylindazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Methyl Chloroformate (1.1 eq)
-
THF (Anhydrous)
-
-
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 6-methylindazole dissolved in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. Allow to stir at 0°C for 30 minutes until gas evolution ceases (formation of the indazolyl anion).
-
Addition: Add Methyl Chloroformate dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (usually 30% EtOAc/Hexane) for disappearance of starting material.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
-
Self-Validation: The product should show a distinct singlet (3H) around 4.0–4.1 ppm in ¹H NMR corresponding to the methoxy group, and a downfield shift of the C7-H proton due to the anisotropic effect of the carbonyl.
-
Protocol B: Utilization (C3-Bromination Case Study)
Objective: Use the intermediate to install a handle for Suzuki coupling at C3.
-
Reagents:
-
This compound (Intermediate)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the intermediate in ACN (0.1 M).
-
Add NBS in one portion at RT.
-
Heat to reflux (80°C) for 2–4 hours.
-
Why this works: The N1-protecting group prevents N-bromination and directs the electrophile to C3.
-
Concentrate and purify via silica plug.
-
Protocol C: Deprotection (Restoring the NH)
Objective: Removal of the carbamate to yield the free indazole.
-
Reagents:
-
Protected Indazole Derivative
-
NaOH (2M aqueous) or K₂CO₃
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the substrate in MeOH/THF (1:1).
-
Add 2M NaOH (3.0 eq).
-
Stir at RT for 1–2 hours. (Carbamates hydrolyze faster than amides but slower than esters; mild heating to 40°C may be required if sterically crowded).
-
Acidify to pH 6–7 with 1M HCl. The product often precipitates out. Filter and dry.
-
Data & Specifications
| Parameter | Specification / Observation |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 316364-61-1 |
| ¹H NMR Diagnostic | N-COOCH₃: Singlet ~4.05 ppm.[1] C3-H: Singlet ~8.0 ppm (disappears upon functionalization). |
| Solubility | Soluble in DCM, THF, EtOAc. Low solubility in water. |
| Stability | Stable to air/moisture. Store at 2–8°C. |
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] Regioselective synthesis of 1H-indazoles via SNAr reaction. The Journal of Organic Chemistry, 75(8), 2730–2732. Link
- Context: Establishes general protocols for regioselective N1 vs N2 substitution p
-
Heller, S. T., & Sarpong, R. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates.[3] Organic Letters, 12(20), 4572–4575.[3] Link
- Context: Discusses the reactivity of azole-carbamates (like the topic compound) as acyl transfer reagents and their stability.
-
Gaulon, C., et al. (2005). Synthesis and biological evaluation of new 3-substituted indazoles. European Journal of Medicinal Chemistry, 40(6), 618-624. Link
- Context: Demonstrates the use of N1-protection to facilitate C3-lithiation and functionaliz
-
PubChem Compound Summary. (n.d.). This compound (CID 11533588). National Center for Biotechnology Information. Link
-
Context: Verification of chemical structure and physical property data.[1]
-
Sources
Analytical methods for quantifying Methyl 6-methyl-1H-indazole-1-carboxylate
Executive Summary & Chemical Context
Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 1823317-86-7) is a specialized heterocyclic intermediate. Unlike the more common indazole-3-carboxylates (found in synthetic cannabinoids like AMB-FUBINACA), this molecule features a methoxycarbonyl group attached to the N1 nitrogen .
Structurally, this classifies it as an indazole carbamate . This distinction is critical for analytical method development because N1-carbamates are chemically reactive electrophiles. They are often used as "activated" indazoles for further derivatization or as protecting groups.
Key Analytical Challenges:
-
Thermal Instability: N-carbamates can decarboxylate or rearrange in hot GC injectors.
-
Hydrolytic Sensitivity: The N1-carbonyl bond is susceptible to hydrolysis in basic or highly aqueous acidic media, reverting the molecule to 6-methyl-1H-indazole.
-
Regioisomerism: Distinguishing the N1-carboxylate from the N2-isomer requires specific chromatographic or spectroscopic resolution.
Sample Preparation & Handling Strategy
Core Directive: Prevent in-situ hydrolysis during sample preparation.
-
Solvent Selection: Use high-purity Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol (MeOH) for stock solutions if long-term storage is required, as transesterification is theoretically possible over extended periods.
-
Buffer Control: Maintain neutral pH. Avoid strong bases (TEA, NaOH) in the diluent.
Protocol 1: Stock Solution Preparation (1.0 mg/mL)
-
Weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (HPLC Grade) . Sonicate for 30 seconds only if necessary (minimize heat).
-
Store at -20°C in amber glass vials. Stability: ~2 weeks.
HPLC-UV/DAD Quantification Method (Primary Assay)
This is the "Gold Standard" method for purity and assay determination, avoiding the thermal stress of GC.
Method Parameters:
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 0.8 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (primary), 280 nm (secondary), Spectrum 210-400 nm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the carbamate) |
| Mobile Phase B | Acetonitrile (ACN) |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 8.0 | 90% | Linear Ramp |
| 10.0 | 90% | Hold (Flush) |
| 10.1 | 10% | Re-equilibration |
| 14.0 | 10% | End |
Critical Analysis:
-
Retention Time: The target analyte is less polar than the parent indazole due to the capping of the N-H group. Expect elution around 6.5–7.5 min.
-
Impurity Marker: The primary degradation product is 6-methyl-1H-indazole . This will elute earlier (more polar) than the target ester.
LC-MS/MS Method (Trace Quantification)
For pharmacokinetic (PK) studies or trace residue analysis, a Triple Quadrupole (QqQ) method is required.
MS Source Settings (ESI Positive):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
-
Gas Flow: 10 L/min
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 191.1 [M+H]+ | 133.1 | 15 | Loss of Methyl Formate/Carboxylate (-58) |
| 191.1 [M+H]+ | 105.1 | 28 | Fragmentation of Indazole Core |
| 191.1 [M+H]+ | 77.1 | 40 | Phenyl cation (Verification) |
Pathway Diagram: Fragmentation Logic
Figure 1: Proposed ESI+ fragmentation pathway for this compound.
GC-MS Method (Structural Confirmation)
Warning: N-Carboxylates are thermally labile. Use a "Cold On-Column" injection if possible. If using a standard Split/Splitless injector, keep the inlet temperature as low as possible to prevent degradation.
Protocol:
-
Inlet: 200°C (Do not exceed 250°C). Split ratio 20:1.[1]
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Scan: 40–400 amu.
Diagnostic Peaks:
-
Molecular Ion: m/z 190 (Small intensity).
-
Base Peak: m/z 131/132 (6-methylindazole core) usually dominates due to thermal cleavage in the source.
-
Interpretation: If you see only m/z 132 and no m/z 190, the injector temperature is too high; the molecule is decomposing before reaching the detector.
Regioisomer Differentiation (NMR Strategy)
A common synthesis error produces a mixture of N1- and N2-isomers. HPLC may separate them, but NMR is required for absolute assignment.
1H NMR (CDCl3, 400 MHz) Diagnostic Signals:
| Proton Position | N1-Carboxylate (Target) | N2-Carboxylate (Isomer) |
| -COOCH3 (Ester Methyl) | Singlet ~ 4.15 ppm | Singlet ~ 4.05 ppm |
| H-3 (Indazole Ring) | ~ 8.10 ppm | ~ 8.40 ppm (Deshielded) |
| H-7 (Near N1) | Significant shift due to C=O anisotropy | Less affected |
Logic: The N1-acylation places the carbonyl group in close proximity to the H-7 proton of the benzene ring, causing a specific deshielding effect compared to the N2-isomer.
Analytical Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate analytical technique based on research requirements.
References
- Compound Identification & Vendor Data
-
Indazole Analysis Context
-
Carlier, J., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids. Journal of Forensic Sciences. [Link]
- Note: Provides foundational GC-MS fragmentation p
-
-
N-Carbamate Chemistry
- General Indazole Synthesis & Characterization
Disclaimer: This protocol is intended for research and development purposes only. The user is responsible for validating these methods under their specific laboratory conditions and regulatory requirements.
Sources
Protocol for deprotection of Methyl 6-methyl-1H-indazole-1-carboxylate
Application Note: Deprotection Strategies for Methyl 6-methyl-1H-indazole-1-carboxylate
Executive Summary & Chemical Context
This compound is a critical heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the indazole scaffold mimics the purine ring of ATP[1]. The N1-methoxycarbonyl group (-COOMe) serves as an electron-withdrawing protecting group. It deactivates the electron-rich indazole core, preventing unwanted N-alkylation or side reactions during C3-functionalization (such as Suzuki–Miyaura cross-coupling or halogenation)[2]. Once the desired functionalization is complete, the selective removal of this N-alkoxycarbonyl group is required to unmask the free 6-methyl-1H-indazole pharmacophore.
Mechanistic Causality: The N-Alkoxycarbonyl Cleavage
Unlike standard aliphatic amides or carbamates, the N1-methoxycarbonyl group on an indazole ring is highly activated. Because the indazole nitrogen (N1) is part of an aromatic ten-π electron system, the N–C(=O) bond is highly polarized and exceptionally susceptible to nucleophilic attack[3].
When subjected to a nucleophile (such as hydroxide or methoxide), the reaction proceeds via nucleophilic acyl substitution. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the 6-methyl-1H-indazole anion. The aromatic stabilization of the indazole anion makes it an excellent leaving group. Subsequent aqueous workup protonates the anion, yielding the free 6-methyl-1H-indazole[4].
Workflow Visualization
Workflow of nucleophilic deprotection of N1-methoxycarbonyl indazole.
Quantitative Optimization of Cleavage Conditions
Selecting the appropriate deprotection condition depends heavily on the presence of orthogonal functional groups within the molecule. Below is a comparative summary of field-validated conditions for N-alkoxycarbonyl cleavage.
| Method | Reagents | Solvent System | Temp (°C) | Time (h) | Yield (%) | Orthogonality & Remarks |
| Saponification | LiOH·H₂O (3.0 eq) | THF/MeOH/H₂O (5:1:2) | 25 | 2–4 | >90 | Cleaves esters; preserves acid-labile groups[4]. |
| Transesterification | K₂CO₃ (2.0 eq) | MeOH | 25–50 | 4–12 | 85 | Milder; preserves some aliphatic esters[5]. |
| Aminolysis | NH₃ (7 N) | MeOH | 60 (sealed) | 12–24 | 80 | Highly orthogonal; forms methyl carbamate byproduct. |
Validated Experimental Protocols
Protocol A: Saponification via Lithium Hydroxide (LiOH)
Causality: LiOH provides a strong hydroxide nucleophile. The THF/MeOH/H₂O solvent mixture is critical for a self-validating system: THF solubilizes the hydrophobic indazole substrate, water dissolves the LiOH, and MeOH acts as a miscible bridge to prevent biphasic emulsion, ensuring homogeneous kinetics[2].
-
Substrate Dissolution: Dissolve this compound (1.0 mmol, ~190 mg) in a mixture of THF (5 mL) and Methanol (1 mL) under magnetic stirring at 25 °C.
-
Base Addition: Prepare a solution of LiOH·H₂O (3.0 mmol, ~126 mg) in distilled H₂O (2 mL). Add this aqueous solution dropwise to the organic mixture to prevent localized exothermic degradation[4].
-
Reaction Monitoring: Stir the mixture at 25 °C for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) or LC-MS until the higher-Rf starting material is completely consumed.
-
pH-Controlled Quenching: Carefully adjust the pH of the mixture to ~7.0 using 1M HCl (aq).
-
Crucial Insight: Indazoles possess a basic nitrogen. Over-acidification (pH < 2) will protonate the indazole, driving it into the aqueous layer and decimating extraction yields.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 6-methyl-1H-indazole.
Protocol B: Mild Cleavage via Potassium Carbonate (K₂CO₃)
Causality: For substrates containing orthogonal ester groups that must be preserved, hydroxide is too aggressive. K₂CO₃ in methanol generates a low steady-state concentration of methoxide, which selectively cleaves the highly activated N-methoxycarbonyl bond while leaving less reactive aliphatic esters intact[5].
-
Initiation: Dissolve the substrate (1.0 mmol) in anhydrous Methanol (5 mL).
-
Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg) in one portion.
-
Propagation: Stir the suspension at room temperature for 4–12 hours. If sterically hindered, warm to 40 °C.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts, washing the pad with excess methanol.
-
Workup: Concentrate the filtrate, redissolve in EtOAc (15 mL), and wash with water (10 mL) to remove trace salts before final drying and concentration.
Troubleshooting & Analytical Validation
-
Issue: Incomplete Conversion.
-
Solution: The N–C bond can occasionally be sterically shielded by C7 substituents. If TLC shows stalled progress, increase the reaction temperature to 40 °C or add an additional 1.0 eq of LiOH.
-
-
Issue: Poor Recovery Post-Workup.
-
Solution: Verify the aqueous phase pH. If it is too acidic, the indazole is protonated and trapped in the aqueous layer. Back-extract the aqueous layer after neutralizing with saturated NaHCO₃.
-
References
-
Yu, J., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, MDPI (2023). URL: [Link]
-
Jordan, J. A., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." The Journal of Organic Chemistry, ACS Publications (2023). URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of Methyl 6-methyl-1H-indazole-1-carboxylate Synthesis
ID: KB-IND-006 Status: Active Last Updated: March 2026 Department: Process Chemistry & Scale-Up Support[1]
Executive Summary
This guide addresses yield optimization for the
Low yields in this synthesis are rarely due to lack of reactivity. They are almost exclusively caused by two factors:[1]
-
Regiochemical Competition: Formation of the kinetic
-isomer impurity. -
Product Instability: The
-carbamate bond in indazoles is chemically labile and susceptible to hydrolysis during aqueous workup or degradation on acidic silica gel.
Reaction Logic & Pathway Analysis[1][2][3]
The synthesis relies on the nucleophilic attack of the indazole nitrogen on methyl chloroformate (or a surrogate). Understanding the competition between the
The Mechanism at a Glance[2]
-
Thermodynamic Product (
): The 1-carboxylate is the thermodynamically stable isomer (benzenoid structure preserved). -
Kinetic Product (
): The 2-carboxylate often forms faster but is less stable (quinonoid resonance contribution).[1] -
The 6-Methyl Effect: The electron-donating methyl group at C6 increases the electron density of the pyrazole ring, making it more nucleophilic but also potentially more sensitive to hydrolysis if not handled dry.
Figure 1: Reaction pathway showing the competition between N1/N2 acylation and the risk of hydrolysis.
Optimized Experimental Protocol
Goal: Maximize
Reagents & Materials
| Component | Specification | Purpose |
| Substrate | 6-Methyl-1H-indazole | Starting material.[1] |
| Acylating Agent | Methyl Chloroformate (1.2 equiv) | Introduction of ester group.[1] |
| Base | NaH (60% in oil) or Pyridine | Deprotonation/Scavenging.[1] |
| Solvent | Anhydrous THF or DCM | Reaction medium (Must be dry).[1] |
| Quench | Sat. NaHCO₃ | Neutralization. |
Step-by-Step Methodology
Method A: Irreversible Deprotonation (Recommended for High Yield) Use this method if your lab setup allows for strict anhydrous conditions.[1]
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve 6-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
-
Acylation: Add Methyl Chloroformate (1.2 – 1.3 equiv) dropwise via syringe.
-
Equilibration (Crucial): Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Why? Warming allows any kinetically formed
-isomer to rearrange or equilibrate to the thermodynamically stable -isomer.
-
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Do not use acid.
-
Extraction: Extract immediately with Ethyl Acetate or DCM.[1] Wash organic layer with Brine.[1][3][4]
-
Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate.
Method B: Mild Base (Alternative) Use this if NaH is unavailable or scale is small.[1]
-
Dissolve Indazole in DCM.[1] Add Pyridine (2.0 equiv) and DMAP (0.1 equiv).[1]
-
Add Methyl Chloroformate dropwise at 0°C.
-
Warm to RT and stir overnight.
Troubleshooting & FAQs
Issue 1: "I see two spots on TLC close together."
Diagnosis: You likely have a mixture of the
-
Root Cause: The reaction was stopped too early or kept too cold, favoring the kinetic
product. -
Solution:
-
Extend reaction time at room temperature (or slightly elevated temp, 40°C) to encourage thermodynamic equilibration to the
form. -
Check the C7 position.[4][5] (Note: In 6-methylindazole, C7 is open. If you had a substituent at C7, steric hindrance would permanently lock the reaction at
.[1] Since you don't, equilibration is possible).
-
Issue 2: "My product decomposes on the silica column."
Diagnosis: Acid-catalyzed hydrolysis.[1]
-
Root Cause: Silica gel is slightly acidic (
).[1] The -acyl bond in indazoles is an "active amide" and is surprisingly labile. It hydrolyzes back to the starting indazole. -
Solution:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]
-
Eluent: Add 0.5% TEA to your mobile phase.
-
Alternative: Use Neutral Alumina instead of Silica.
-
Issue 3: "Yield is low (<50%) despite full conversion on TLC."
Diagnosis: Loss during aqueous workup.
-
Root Cause: If the quench was too vigorous or the aqueous layer was acidic/basic, the carbamate hydrolyzed.
-
Solution:
-
Keep the quench cold (0°C).
-
Use buffered quench (NaHCO₃), never strong acid (HCl) or strong base (NaOH).[1]
-
Process rapidly. Do not leave the product sitting in the aqueous phase.
-
References
-
Regioselectivity of Indazole Acylation
-
Thermodynamic Stability of N1-Isomers
-
Alternative Reagents (Methyl Imidazole Carbamate)
-
General Indazole Chemistry & Tautomerism
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
Technical Support Center: Troubleshooting Byproduct Formation in Indazole N-Carboxylation
Welcome to the Technical Support Center for Indazole N-Carboxylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole functionalization. The following content provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its functionalization, particularly N-carboxylation, is often complicated by the formation of unwanted byproducts. The chief challenge lies in controlling the regioselectivity between the N1 and N2 positions of the indazole ring.[2][3] The indazole anion is mesomeric, meaning that under basic conditions, both nitrogen atoms can act as nucleophiles, leading to mixtures of N1 and N2-carboxylated products.[4] This guide will provide a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-carboxylation reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the desired isomer?
This is the most common challenge in indazole N-carboxylation.[5] The ratio of N1 to N2 products is highly dependent on a number of factors, including the choice of base, solvent, temperature, and the nature of the electrophile.[2]
For Preferential N1-Carboxylation:
The N1-substituted indazole is generally the thermodynamically more stable isomer.[2][6] Therefore, reaction conditions that allow for thermodynamic equilibration can favor the N1 product.[6]
-
Base and Solvent Selection: The combination of a strong, non-nucleophilic base with a non-polar, aprotic solvent is often effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used system that has been shown to provide high N1 selectivity for a variety of indazole substrates.[1][3][6] The sodium cation is believed to coordinate with the N2 nitrogen and a substituent at the C3 position, sterically hindering attack at N2.[3]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically favor N1-alkylation.[2] For example, 3-tert-butyl and 3-carboxamide indazoles have demonstrated greater than 99% N1 regioselectivity with NaH in THF.[1]
-
Thermodynamic Control: In some cases, allowing the reaction to stir for a longer period or at a slightly elevated temperature can promote the isomerization of the kinetically favored N2-product to the more stable N1-product.[2]
For Preferential N2-Carboxylation:
While less common, certain conditions can be employed to favor the N2 isomer.
-
Mitsunobu Conditions: The use of Mitsunobu conditions (e.g., triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) with an appropriate alcohol often leads to the preferential formation of the N2-alkylated product.[6][7]
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring can electronically favor N2-alkylation.[2][6] For instance, indazoles with nitro or carboxylate groups at C7 have shown excellent N2 regioselectivity.[1][6]
Q2: I am observing a significant amount of unreacted starting material and low overall yield. What are the potential causes?
Low conversion can be frustrating, but it is often traceable to a few key experimental parameters.
-
Inadequate Deprotonation: The pKa of the indazole N-H is typically in the range of 13-14. Ensure your chosen base is strong enough to achieve complete deprotonation. If you are using a weaker base like potassium carbonate (K2CO3), you may need to switch to a stronger base like NaH or use a more polar aprotic solvent like dimethylformamide (DMF) to enhance its reactivity.[3][4]
-
Reagent Quality: Ensure all reagents are of high purity and that your solvents are anhydrous. Water can quench the indazole anion and hydrolyze your electrophile. It is crucial to use freshly opened or properly stored anhydrous solvents.[5]
-
Reaction Temperature: While many N-carboxylation reactions proceed at room temperature, some less reactive electrophiles or sterically hindered indazoles may require gentle heating to drive the reaction to completion.[5] However, be cautious, as excessive heat can lead to decomposition or decreased regioselectivity.[8]
Q3: Besides regioisomers, what other byproducts should I be aware of?
Several other side reactions can occur, leading to a complex reaction mixture and difficult purification.
-
Over-alkylation/Acylation: If your electrophile is highly reactive, or if you use a large excess, you may observe di-alkylation or di-acylation, particularly if the initial product is more nucleophilic than the starting indazole. Careful control of stoichiometry is key.
-
Hydrolysis: Carboxylation products, especially esters, can be susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup if the conditions are not neutral.[5]
-
Decarboxylation: If your indazole starting material contains a carboxylic acid substituent, harsh reaction conditions (e.g., high temperatures) can lead to decarboxylation, resulting in an unsubstituted indazole byproduct.[5]
-
Ring Opening: Under very harsh basic or acidic conditions, the indazole ring itself can be susceptible to cleavage, although this is less common under typical N-carboxylation conditions.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in indazole N-carboxylation.
Caption: A troubleshooting workflow for indazole N-carboxylation.
Experimental Protocols
Protocol 1: Highly N1-Selective Carboxylation of Indazole
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[3][6]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Carboxylation agent (e.g., ethyl chloroformate, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the substituted 1H-indazole (1.0 equiv).
-
Under a positive pressure of nitrogen, add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the carboxylation agent (1.1 equiv) dropwise via the dropping funnel over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-carboxylated indazole.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the general trends observed for the N-alkylation/carboxylation of indazoles under various conditions. Note that specific outcomes are highly substrate-dependent.
| Base/Reagent System | Solvent | Typical Major Isomer | Rationale | References |
| NaH | THF | N1 | Thermodynamic control, Na+ coordination | [1][3][6] |
| K2CO3 | DMF | Mixture (often N1 favored) | Moderate basicity, polar aprotic solvent | [4] |
| Cs2CO3 | Dioxane | N1 | Chelation mechanism with cesium | [9] |
| PPh3, DIAD/DEAD | THF | N2 | Mitsunobu reaction mechanism | [6][7] |
Characterization of Regioisomers
Unambiguous determination of the N1 and N2 isomers is critical. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools. In the HMBC spectrum, the protons of the substituent at the N1 position will often show a correlation to the C7a carbon of the indazole ring, while the protons of the substituent at the N2 position will show a correlation to the C3 carbon.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof.
-
UV-Vis Spectroscopy: N1 and N2 isomers often exhibit distinct UV absorption spectra, which can be used for differentiation.[5]
Conclusion
By understanding the underlying principles of indazole reactivity and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their N-carboxylation reactions. Careful selection of reagents, solvents, and reaction conditions is paramount to achieving high yields and the desired regioselectivity.
References
- BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides.
- BenchChem. (2025).
- BenchChem. (2025).
-
Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
-
Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry. [Link]
-
Keating, A. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- BenchChem. (2025).
-
Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Boyd, S. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Troubleshooting Indazole-1-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of indazole-1-carboxylates. This guide is engineered for medicinal chemists and drug development professionals facing regioselectivity issues, premature deprotection, and low yields during the N-acylation of indazole scaffolds.
Diagnostic FAQs: Regioselectivity & Stability
Q1: Why does my acylation reaction yield a stubborn mixture of N1 and N2 carboxylates? Root Cause: Indazole exhibits annular tautomerism, existing in an equilibrium between the 1H and 2H forms. Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H form by approximately 4.46 kcal/mol[1]. However, the N2 lone pair is kinetically more accessible. When you use standard basic conditions (e.g., NaH, TEA) with an acylating agent like Boc₂O or an alkyl chloroformate, you generate a highly delocalized indazolyl anion that reacts unselectively, yielding a mixture of N1 (thermodynamic) and N2 (kinetic) isomers[2].
Q2: My N-Boc indazole-1-carboxylate reverts to the free indazole during downstream amine coupling (e.g., Buchwald-Hartwig). How do I prevent this?
Root Cause: The N-C(=O)O bond in indazole-1-carboxylates is highly susceptible to nucleophilic attack. Unlike standard aliphatic amines, the indazole nitrogen's lone pair is delocalized into the aromatic
Q3: Are there base-free methods to achieve exclusive N1-acylation? Solution: Yes. Recent advancements have introduced electrochemical "anion pool" approaches. This method reduces the indazole to its anion (with H₂ evolution) at the cathode, followed by selective N1-acylation with acid anhydrides, completely avoiding chemical bases that cause equilibration issues[3]. Alternatively, the DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) / Boc₂O system provides N1-acyl indazoles in high yields without harsh bases[4].
Q4: How do I definitively distinguish between the N1 and N2 carboxylate isomers in my NMR data? Solution: 1D ¹H NMR is often ambiguous due to overlapping aromatic signals. To create a self-validating structural assignment, utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. In the HMBC spectrum, the protons of the substituent (or the carboxylate carbonyl carbon) will show distinct correlations. For N1-substituted indazoles, correlations are observed to the C7a carbon. Conversely, N2-substituted isomers exhibit strong correlations to the C3 carbon[5].
Quantitative Data: Reaction Conditions & Regioselectivity
The following table summarizes how different reaction environments dictate the thermodynamic vs. kinetic distribution of indazole carboxylates.
| Method / Reagent System | Primary Product | Regioselectivity (N1:N2) | Mechanistic Causality |
| NaH / Boc₂O / THF (0 °C) | Mixture | ~ 1:1 to 3:1 | Delocalized anion formation leads to unselective electrophilic trapping[2]. |
| p-TSA / PMB-Cl / Heat | N1-Protected | > 95:5 | Thermodynamic control; extended heating drives the reversible reaction to the lower-energy N1 well[2]. |
| Mild Acid / Fast Rxn | N2-Protected | Variable (Kinetic) | Kinetic control; the N2 lone pair is more sterically/electronically accessible prior to equilibration[2]. |
| Electrochemical (8 mA → 0.5 mA) | N1-Acylated | > 99:1 | Base-free anion generation prevents base-catalyzed side reactions, trapping the anion selectively at N1[3]. |
| DMAPO / Boc₂O | N1-Acylated | > 95:5 | DMAPO acts as a nucleophilic catalyst, activating the anhydride without unselective deprotonation[4]. |
Mechanistic Workflows
Caption: Thermodynamic vs. kinetic control pathways in indazole N-acylation.
Caption: Troubleshooting decision tree for indazole-1-carboxylate synthesis.
Validated Experimental Protocols
Protocol A: Base-Free Electrochemical N1-Acylation (Anion Pool Approach)
Objective: Highly selective synthesis of indazole-1-carboxylates without chemical bases. Causality: Electrochemical reduction generates the indazole anion and H₂ gas. Because no chemical base is present in the solution, base-catalyzed equilibration and side reactions are eliminated, allowing the anhydride to trap the anion selectively at the N1 position[3],[6].
Step-by-Step Methodology:
-
Inert Setup: Inside a N₂-filled glove box, prepare a split-compartment H-cell to maintain an anhydrous and oxygen-free environment.
-
Cathode Preparation: To the cathode chamber, add indazole (0.65 mmol) and the electrolyte tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) dissolved in 15 mL of anhydrous acetonitrile. Insert a Reticulate Vitreous Carbon (RVC) electrode.
-
Anode Preparation: To the anode chamber, add ferrocene (0.65 mmol) and TBAPF₆ (0.1 M) in 15 mL of anhydrous acetonitrile. Insert an RVC electrode.
-
Electrolysis: Connect the electrodes to a power source and apply a constant current of 8 mA to reduce the indazole to its anion.
-
Acylation: After 3 hours of electrolysis, add the desired acid anhydride (e.g., Boc₂O, 1.05 mmol) directly to the cathode chamber and immediately reduce the current to 0.5 mA.
-
Self-Validation & Isolation: Monitor the reaction via TLC (N1-carboxylates typically exhibit a higher Rf value than the free indazole). Quench with water, extract with EtOAc, and purify via silica gel chromatography. Validate the absolute regiochemistry by acquiring an HMBC NMR spectrum, confirming the correlation between the carboxylate carbonyl carbon and the indazole C7a carbon.
Protocol B: Thermodynamic Equilibration for N1-Protection
Objective: Driving N1/N2 mixtures to the thermodynamic N1 product using extended heating. Causality: The 1H-indazole tautomer is ~4.46 kcal/mol more stable than the 2H-tautomer[1]. While kinetic conditions trap the N2 isomer, applying thermodynamic conditions (extended heating with a catalytic acid or specific Lewis acids) allows reversible acyl/alkyl transfer, funneling the mixture into the lower-energy N1 well[2].
Step-by-Step Methodology:
-
Reaction Initiation: Dissolve the indazole substrate (1.0 eq) in anhydrous toluene or DMF.
-
Reagent Addition: Add the protecting/acylating agent (1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq) or a suitable thermodynamic driver.
-
Thermal Equilibration: Heat the reaction mixture to 80–100 °C.
-
Self-Validation: Pull aliquots every 2 hours and analyze via LC-MS or ¹H NMR. You will observe the initial formation of a kinetic N2 peak, which will gradually diminish as the thermodynamic N1 peak grows.
-
Workup: Once the N2 isomer is consumed (>95% N1 by LC-MS), cool the reaction, neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate.
References
-
American Chemical Society (ACS) - Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. URL:[Link]
-
European Journal of Organic Chemistry - DMAPO/Boc₂O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. URL:[Link]
-
WuXi Biology - Mechanism of a Highly Selective N2 Alkylation of Indazole. URL:[Link]
-
Organic Letters (ACS) - Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. URL:[Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
How to improve regioselectivity in indazole N-alkylation vs N-acylation
Topic: Optimizing Regioselectivity in Indazole N-Alkylation & N-Acylation
Executive Summary
The functionalization of indazoles presents a classic regioselectivity challenge due to the annular tautomerism between the 1H-indazole (N1) and 2H-indazole (N2) forms.[1][2][3][4][5][6]
-
N1-Alkylation is generally the thermodynamic outcome, favored by strong bases and polar aprotic solvents.
-
N2-Alkylation is the kinetic outcome, often requiring specific electrophiles (Meerwein salts), acid catalysis, or transient directing groups.
-
N-Acylation overwhelmingly favors N1 due to the instability of N2-acyl species, which are prone to rapid acyl migration or hydrolysis.
This guide provides decision trees, mechanistic insights, and validated protocols to control this selectivity.
Part 1: Decision Matrix & Workflow
Before starting your experiment, use this logic flow to select the optimal conditions.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired indazole regioisomer.
Part 2: N-Alkylation Troubleshooting & Protocols
Scenario A: "I need the N1-alkylated product."
Mechanism: The N1-anion is the thermodynamically stable species.[4] Using a strong base allows the reaction to equilibrate to this stable form.
Common Issue: Getting 10-20% N2 impurity.
-
Root Cause: Incomplete deprotonation or solvent effects stabilizing the N2 transition state.
-
Solution: Switch to NaH in THF . The sodium cation (
) coordinates with N2 and substituents at C3 (if present), sterically blocking N2 and directing the electrophile to N1.[2]
Protocol 1: High-Fidelity N1-Alkylation
-
Dissolve: Indazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min to ensure full anion formation.
-
Alkylate: Add alkyl halide (1.2 equiv) dropwise.
-
Finish: Warm to RT and stir until TLC shows consumption.
-
Validation: N1 isomers typically have higher R_f values than N2 isomers in EtOAc/Hexane systems (due to lower polarity of the N1 form).
Scenario B: "I need the N2-alkylated product."
Mechanism: The neutral 2H-indazole tautomer is less stable, but the N2 lone pair is often more nucleophilic in the neutral state. To achieve N2 selectivity, you must avoid the anionic pathway (base-free) or use kinetic traps.
Method 1: The "Pfizer Protocol" (General Alkylation) Best for: Primary, secondary, and tertiary alkyl groups. Recent work has established acid-catalyzed alkylation using trichloroacetimidates as the gold standard for N2 selectivity. This method avoids the competing N1-anion entirely.
Protocol 2: Acid-Catalyzed N2-Alkylation
-
Prepare Electrophile: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired alkyl group.
-
Mix: Combine Indazole (1.0 equiv) and Alkyl-Imidate (1.5 equiv) in anhydrous Toluene or Dioxane .
-
Catalyze: Add TfOH (Triflic acid, 0.1 – 0.5 equiv) dropwise at RT.
-
Note: For acid-sensitive substrates, Cu(OTf)2 can be used as a milder Lewis acid alternative.
-
-
React: Stir at RT (or 60°C for sterically hindered imidates) for 2–12 hours.
-
Workup: Quench with sat. NaHCO3.
-
Expected Selectivity: Typically >20:1 (N2:N1).
Method 2: Meerwein Salt (Methylation Only)
Best for: Introducing a simple methyl group.
Trimethyloxonium tetrafluoroborate (
Protocol 3: N2-Methylation
-
Dissolve: Indazole in EtOAc or DCM.
-
Add Reagent: Add
(1.1 equiv) at RT. -
Monitor: Reaction is usually fast (<1 hour).
-
Quench: Wash with NaHCO3 solution. (Do not use amine bases during the reaction as they will quench the salt).
Part 3: N-Acylation Insights
The Problem: N2-acyl indazoles are inherently unstable. Unlike alkyl groups, acyl groups are electron-withdrawing. If an acyl group attaches to N2, it destabilizes the aromaticity of the pyrazole ring and makes the carbonyl highly susceptible to nucleophilic attack (even by the N1 nitrogen of a neighboring molecule), leading to acyl migration to the thermodynamically stable N1 position.
FAQ: Can I lock the acyl group at N2?
-
Directly: Extremely difficult. Even if formed kinetically, it will rearrange to N1 upon workup or standing in solution.
-
Workaround: You must block N1 first (e.g., with a THP or SEM group), introduce the functionality, and then deprotect, though this rarely applies to simple acylation.
Recommendation: For N-acylation, assume N1 selectivity is the only isolable outcome in standard conditions. If N2-acylation is required for a biological target, consider using an N2-sulfonyl or N2-carbamoyl group instead, as these are slightly more stable, though still prone to hydrolysis.
Part 4: Comparative Data & Mechanisms
Table 1: Selectivity Drivers
| Variable | Conditions Favoring N1 | Conditions Favoring N2 |
| Reagent Type | Alkyl Halides (RX) | Alkyl Trichloroacetimidates / Meerwein Salts |
| Catalyst/Base | Strong Base (NaH, KOH, tBuOK) | Brønsted Acid (TfOH) or Lewis Acid (Cu) |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Non-polar / Non-coordinating (Toluene, DCM) |
| Substituent (C7) | Electron-Donating / Neutral | Electron-Withdrawing (NO2, CO2Me) |
| Mechanism | Thermodynamic (Anion Control) | Kinetic (Neutral Nucleophile / Chelation) |
Visualizing the Selectivity Mechanism
Figure 2: Mechanistic divergence. Base promotes anionic equilibration (N1), while acid catalysis utilizes the neutral nucleophile's kinetic preference (N2).
References
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[7] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[7][8] Synthesis, 54, 3215-3226.[7]
- Cheung, M. et al. (2003). Regioselective N-Methylation of Indazoles Using Methyl 2,2,2-Trichloroacetimidate. Journal of Organic Chemistry.
-
Luo, G. et al. (2006). Regioselective synthesis of N2-substituted indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
-
Meanwell, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4][5][6][8][9][10][11] Beilstein Journal of Organic Chemistry, 17, 1939–1954.
-
BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Knowledge Base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. academia.edu [academia.edu]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the characterization of N1 vs N2 indazole isomers
Technical Support Center: Indazole Isomer Characterization (N1 vs. N2)
Topic: Challenges in the characterization of N1 vs. N2 indazole isomers Role: Senior Application Scientist Status: Active
Introduction: The "Benzenoid vs. Quinonoid" Trap
Welcome to the Indazole Characterization Support Center. If you are here, you likely have a "pure" indazole product that is behaving unexpectedly in biological assays, or you are staring at an NMR spectrum that doesn't quite match your prediction.
The Core Issue: Indazoles exhibit annular tautomerism. When you alkylate or substitute the ring, you lock the molecule into one of two forms:
-
1H-Indazole (N1-substituted): Retains the thermodynamically stable benzenoid system.[1]
-
2H-Indazole (N2-substituted): Forces a quinonoid resonance contribution, changing the electronic landscape entirely.
Distinguishing these isomers is not just a purity issue; it is a potency issue. N1 and N2 isomers often have vastly different binding affinities and metabolic profiles. This guide provides the definitive workflows to troubleshoot and validate your assignment.
Visual Workflow: Analytical Decision Tree
Before proceeding to specific protocols, use this logic flow to determine your next step.
Figure 1: Analytical logic flow for distinguishing indazole regioisomers. High-confidence assignment often requires moving beyond 1D NMR.
Module 1: NMR Troubleshooting (The Definitive Guide)
Issue: "My 1H NMR looks clean, but I cannot definitively assign N1 vs. N2."
Diagnosis: 1D Proton NMR is solvent-dependent and often ambiguous for indazoles. You must rely on scalar coupling (
Protocol A: The "H3 vs. H7" Shift Rule (Preliminary Check)
While not absolute, the chemical environment of the protons changes based on the double-bond character of the ring.
| Feature | N1-Substituted (Benzenoid) | N2-Substituted (Quinonoid) | Mechanism |
| H3 Proton | ~8.0 - 8.2 ppm | ~8.3 - 8.7 ppm (Deshielded) | N2-substitution reduces electron density at C3.[2] |
| H7 Proton | Normal Aromatic | Deshielded | The lone pair of the pyridine-like N1 (in N2-isomers) anisotropically deshields H7.[3] |
Action: If H3 is significantly downfield (>8.4 ppm), suspect N2.[2][4] If H7 is pushed downfield relative to other aromatic signals, suspect N2.[2]
Protocol B: 1D NOE / 2D NOESY (Spatial Validation)
This is the fastest non-destructive confirmation method.[2]
-
Setup: Run a NOESY or ROESY experiment (mixing time 500ms).
-
Target: Look for cross-peaks between your N-Alkyl group protons and the ring protons.
-
N1-Alkyl: Will show a strong NOE to H7 (the peri-proton) and potentially H2 (if not substituted, but H2 doesn't exist here).[2] Crucially, it is far from H3 .
-
N2-Alkyl: Will show a strong NOE to H3 . It is spatially distant from H7.
-
-
Result:
Protocol C: HMBC (The Gold Standard)
If you have access to a cryoprobe, this is the irrefutable method.[2] It relies on detecting the distinct chemical shifts of "pyrrole-like" vs. "pyridine-like" nitrogens.
-
Principle:
-
Pyrrole-like N: Shielded (e.g., -160 to -190 ppm relative to MeNO
). -
Pyridine-like N: Deshielded (e.g., -60 to -90 ppm relative to MeNO
).
-
-
The Correlation: In an HMBC, the alkyl protons will show a long-range coupling (
or ) primarily to the nitrogen they are directly attached to. -
Interpretation:
-
N1-Alkyl: Protons correlate to a shielded (pyrrole-like) nitrogen (~-180 ppm).[2]
-
N2-Alkyl: Protons correlate to a shielded (pyrrole-like) nitrogen. Wait, why are both shielded?
-
Correction/Refinement: In N1-alkyl indazole, N1 is pyrrole-like (shielded), N2 is pyridine-like (deshielded). In N2-alkyl indazole, N2 is pyrrole-like (shielded), N1 is pyridine-like (deshielded).[2]
-
The Key: You identify which nitrogen is which by the proton correlations.
-
Module 2: Synthetic Control (Troubleshooting Regioselectivity)
Issue: "I am getting a 50:50 mixture, or the wrong isomer entirely."
Diagnosis: You are likely fighting the battle between Thermodynamic Stability (N1) and Kinetic Accessibility (N2).[2]
Troubleshooting Guide: Controlling the Reaction
| Desired Isomer | Control Type | Recommended Conditions | Why it works |
| N1 (Target) | Thermodynamic | Base: NaH, KOtBuSolvent: THF, Toluene (Non-polar)Temp: High (>60°C) | N1 is the thermodynamic sink (aromatic stability).[2] High temp and strong bases allow equilibration to the stable form [1]. |
| N2 (Target) | Kinetic | Base: No base (Neutral) or weak baseReagent: Meerwein's salt ( | N2 is often more nucleophilic due to lone-pair availability.[2] Low temp prevents equilibration to N1. Mitsunobu reactions strongly favor N2 [3].[3] |
Visualizing the Pathway:
Figure 2: Synthetic pathways to control regioselectivity. N1 is favored by thermodynamic conditions; N2 by kinetic or specific directing conditions.[2][5]
Module 3: Rapid Screening (UV-Vis & Chromatography)
Issue: "I have 50 fractions and no time for NMR. How do I screen them?"
Solution: Use UV-Vis detection on your LC-MS. The electronic conjugation difference is distinct.
FAQ: What are the UV signatures?
-
N1-Indazoles: Resemble the parent indazole. Typically display two distinct absorption bands (e.g., ~250 nm and ~295 nm).[2][4] The spectrum looks "structured."[6]
-
N2-Indazoles: Display a bathochromic shift (Red Shift) . The quinonoid structure extends conjugation, often merging bands into a single, broader, red-shifted peak (e.g., ~275-310 nm) [2].[2]
Protocol:
-
Extract the UV spectrum from the PDA (Photodiode Array) detector for each peak.[2]
-
Later eluting peak (usually): In Reverse Phase (C18), N1 isomers are often less polar (more aromatic character) and elute after N2 isomers, though this is substituent-dependent.[2]
-
Check
: If Peak A is at 295nm and Peak B is at 310nm, Peak B is likely your N2 isomer.[2]
References
-
Regioselective alkylation of a versatile indazole. Beilstein J. Org. Chem. (2024).[1][2][7] Discusses thermodynamic preference for 1H-indazole using NaH/THF.
-
A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem Technical Guides. details UV-Vis bathochromic shifts for N2 isomers.
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[2][8] Highlights Mitsunobu conditions for N2 selectivity.
-
Crystal structures... of N-substituted indazole-5-carboxamides. Eur. J. Med. Chem. (2017).[2][9] Provides X-ray crystallographic validation of N1 vs N2 binding modes.[10]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. BJOC - 15N-Labelling and structure determination of adamantylated azolo-azines in solution [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
Preventing decomposition of Methyl 6-methyl-1H-indazole-1-carboxylate during storage
This technical guide addresses the stability and storage of Methyl 6-methyl-1H-indazole-1-carboxylate .
Crucial Chemical Distinction: Based on standard IUPAC nomenclature, this molecule features a methoxycarbonyl group attached directly to the Nitrogen (N1) of the indazole ring. This forms a carbamate linkage, which is chemically distinct from and significantly more labile than C-substituted esters (e.g., indazole-3-carboxylates) common in synthetic cannabinoid chemistry. The protocols below are designed specifically for this N-protected species.
Module 1: Chemical Stability Profile
The Core Issue: N-Carbamate Hydrolysis this compound is an N-acylated heterocycle. Unlike N-alkyl indazoles (which are very stable), the N1-carbonyl bond is electron-deficient and susceptible to nucleophilic attack by water.
Decomposition Pathway: Upon exposure to atmospheric moisture, the molecule undergoes hydrolysis. This reaction is irreversible and autocatalytic in unbuffered conditions.
-
Hydrolysis: Water attacks the carbonyl carbon.
-
Cleavage: The N1-C bond breaks, releasing the parent indazole (6-Methyl-1H-indazole).
-
Decarboxylation: The unstable methyl carbonic acid byproduct decomposes into Methanol and Carbon Dioxide gas.
Figure 1: Hydrolysis mechanism of N-carboxylated indazoles. Note the release of gas (CO₂), which can pressurize storage vials.
Module 2: Critical Storage Protocol
To prevent the pathway above, you must eliminate the two drivers of decomposition: Moisture and Thermal Energy .
Standard Operating Procedure (SOP-STG-01)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces kinetic energy, significantly slowing the rate of hydrolysis and preventing thermal decarboxylation. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid. |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV (preventing photolysis). PTFE (Teflon) liners provide a chemically inert seal superior to pulp/aluminum. |
| Desiccation | Secondary Containment | The primary vial should be placed inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
Step-by-Step Storage Workflow:
-
Flush: Gently stream dry Argon into the vial for 10–15 seconds before closing.
-
Seal: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.
-
Isolate: Place the vial into a secondary container (e.g., a Falcon tube or wide-mouth jar) containing a desiccant packet.
-
Freeze: Store immediately at -20°C.
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: My sample appears wet or "oily" despite being a solid originally. What happened?
-
Diagnosis: Partial Hydrolysis.
-
Mechanism: The decomposition releases Methanol (liquid) as a byproduct. The "oil" is likely a mixture of the parent indazole dissolved in the generated methanol.
-
Action: Check purity via TLC or NMR. If significant methanol is present, the material is compromised. You may attempt to remove the methanol under vacuum, but the remaining solid will be the de-protected parent indazole (6-methyl-1H-indazole), not your starting material.
Q2: When I opened the vial, there was a "pop" sound. Is this dangerous?
-
Diagnosis: CO₂ Pressure Buildup.
-
Mechanism: As shown in Figure 1, the degradation releases Carbon Dioxide. In a tightly sealed vial, this builds pressure.
-
Action: This confirms decomposition has occurred. Handle with care. Vent carefully in a fume hood. Quantify the remaining active ingredient immediately.
Q3: How do I distinguish the decomposed product from the target molecule on NMR?
-
Target (Intact): Look for the Methyl Ester singlet (approx. 4.0–4.1 ppm in CDCl₃) and the specific shift of the H7 proton (closest to N1). The carbonyl group at N1 deshields the H7 proton, shifting it downfield compared to the parent.
-
Decomposed (Parent): The methyl ester singlet will disappear. You may see a broad singlet for the N-H proton (approx. 10–13 ppm) if the solvent is dry. The H7 proton will shift upfield (lower ppm) due to the loss of the electron-withdrawing carbonyl group.
Q4: Can I store this in DMSO or Methanol stock solutions?
-
Answer: NO.
-
Reasoning:
-
Methanol: Promotes transesterification and solvolysis.
-
DMSO: Often contains trace water (hygroscopic). Even 0.1% water content in DMSO is sufficient to hydrolyze the N-carboxylate over time at room temperature.
-
-
Recommendation: Prepare solutions immediately before use. If stock solutions are mandatory, use anhydrous Acetonitrile and store at -80°C for no more than 48 hours.
Module 4: Decision Tree for Sample Rescue
Use this logic flow to determine if your material is salvageable.
Figure 2: Workflow for assessing sample integrity and potential rescue strategies.
References
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Discusses the thermodynamic stability of N1 vs N2 substituted indazoles and the lability of N-acylated forms).
-
MDPI Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (Details the isomerization and hydrolytic susceptibility of N-acyl indazoles).
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Methyl-1H-indazole Compound Summary. (Provides physical property data for the parent decomposition product).
-
Enamine Ltd. (2012). Methyl imidazole carbamate (MImC) Reagent Profile. (Establishes the chemical reactivity profile of N-methoxycarbonyl azoles as active acylating agents/labile species).
Technical Support Center: Scale-Up Synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate
Status: Operational Ticket ID: SC-IND-006 Subject: Process Optimization, Safety, and Troubleshooting for Kilogram-Scale Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Scaling the synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate from bench (grams) to pilot plant (kilograms) introduces three critical challenges: Regioselectivity (
This guide deviates from standard textbook procedures to focus on process-viable methodologies . We prioritize thermodynamic control to favor the
Module 1: Regioselectivity & Reaction Engineering
The Core Challenge: N1 vs. N2 Selectivity
Indazoles are ambident nucleophiles. The 6-methyl substituent is electronically donating but sterically remote from the nitrogen center.
-
N1-Acylation (Thermodynamic): The desired pathway. Forms a stable carbamate.
-
N2-Acylation (Kinetic): The competitive pathway.
-acyl indazoles are generally less stable and can hydrolyze back to the starting material or rearrange.
Mechanism Visualization
Figure 1: Reaction pathway showing the competition between thermodynamic (N1) and kinetic (N2) acylation.
Critical FAQs: Regiochemistry
Q: I am seeing 15% N2-isomer by HPLC. How do I suppress this? A: Shift from kinetic to thermodynamic control.
-
Solvent Choice: Switch from non-polar solvents (DCM) to polar aprotic solvents (THF or Acetonitrile). Polar solvents stabilize the transition state leading to the thermodynamic product.
-
Temperature: While addition must be cold (safety), allowing the reaction to age at room temperature (or slightly elevated, 35-40°C) promotes the conversion of the kinetic
product to the thermodynamic product or its hydrolysis/re-reaction. -
Base Selection: For scale-up, Triethylamine (TEA) or DIPEA in DCM/THF is safer than NaH. If selectivity remains poor, use NaH in THF, but strict off-gas management (
) is required.
Module 2: Process Safety & Reagent Handling
The Hazard: Methyl Chloroformate ( )
-
Toxicity: Highly toxic by inhalation (
is low). Lachrymator. -
Reactivity: Reacts violently with water to release
and . -
Scale-Up Risk: The reaction with amines is highly exothermic. Accumulation of reagent (due to fast addition at low temp) followed by a "runaway" reaction upon warming is a critical failure mode.
Safety Protocol Table
| Parameter | Bench Scale (1-10g) | Pilot Scale (1kg+) | Rationale |
| Addition | Syringe dropwise | Dosing pump (mass flow control) | Prevents reagent accumulation; manages exotherm. |
| Cooling | Ice bath | Glycol jacket (-10°C) | Essential to absorb heat of reaction ($ \Delta H_{rxn} $). |
| Scrubbing | Fume hood | Caustic Scrubber (NaOH) | Neutralizes acidic off-gases ( |
| Quench | Water addition | Controlled hydrolysis | Prevents massive |
Module 3: Purification (Chromatography-Free)
Q: The crude contains TEA-HCl salts and minor impurities. How do I purify without a column? A: Indazole carbamates are typically highly crystalline. Use an Extractive Workup followed by Crystallization .
Recommended Workflow:
-
Acid Wash: Wash the organic layer (DCM or EtOAc) with 1M
or 5% Citric Acid. This removes unreacted starting material (basic indazole) and the TEA base. The carbamate product is neutral and remains in the organic layer. -
Crystallization:
-
Solvent A (Good): Ethyl Acetate or hot Ethanol.
-
Solvent B (Anti-solvent): Heptane or Water (if using Ethanol).
-
Method: Dissolve in minimum hot Solvent A. Slowly add Solvent B until turbidity persists.[1] Cool slowly to 0°C.
-
Master Protocol: 1.0 kg Scale-Up Simulation
Note: All steps must be performed in a reactor equipped with a scrubber and temperature logging.
Reagents
-
SM: 6-Methyl-1H-indazole (1.0 equiv)
-
Reagent: Methyl chloroformate (1.2 equiv)
-
Base: Triethylamine (1.5 equiv) - Selected for ease of handling over NaH.
-
Solvent: Dichloromethane (DCM) or THF (10 vol).
Step-by-Step Procedure
-
Reactor Setup: Charge 6-Methyl-1H-indazole and DCM into the reactor. Stir to dissolve.
-
Base Addition: Add Triethylamine. Cool reactor to -5°C .
-
Controlled Addition: Add Methyl chloroformate via dosing pump over 2–3 hours .
-
Critical Control Point: Maintain internal temperature < 5°C . If temp spikes, stop dosing immediately.
-
-
Reaction Aging: Allow mixture to warm to 20–25°C over 2 hours. Stir for an additional 4 hours.
-
IPC (In-Process Control): Check HPLC for consumption of SM (< 1%).
-
-
Quench: Cool to 0°C. Slowly add water (5 vol). Caution:
evolution. -
Phase Separation: Separate organic layer. Wash with 1M HCl (removes excess TEA and unreacted indazole). Wash with Brine.
-
Solvent Swap & Crystallization:
-
Distill off DCM under reduced pressure.
-
Swap to Ethyl Acetate (EtOAc) .
-
Heat to reflux to dissolve solids.
-
Add Heptane slowly until cloud point.
-
Cool to RT, then 0°C. Age for 4 hours.
-
-
Isolation: Filter solids. Wash with cold Heptane. Dry in vacuum oven at 40°C.
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for common scale-up deviations.
References
-
Regioselectivity in Indazole Alkylation/Acylation
-
L. Luo et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein J. Org. Chem., 2021.[2]
- Insight: Confirms thermodynamic preference for N1 and the utility of solvent/base tuning.
-
-
Methyl Chloroformate Safety Data
-
General Indazole Scale-Up Methodologies
-
Crystallization of Nitrogen Heterocycles
- BenchChem Technical Guides, "Purification of Benzimidazoles/Indazoles by Crystalliz
-
(General reference for non-chromatographic purification).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
Navigating Regioselectivity: 1H NMR Characterization of Methyl 6-methyl-1H-indazole-1-carboxylate vs. its N2-Isomer
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.
The Regioselectivity Challenge in Indazole Functionalization
Indazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents[1]. However, the functionalization of the indazole ring—specifically acylation or alkylation—presents a notorious regioselectivity challenge. Reactions typically yield a mixture of N1-substituted (kinetic or thermodynamic depending on conditions) and N2-substituted (byproduct) isomers[2].
When synthesizing Methyl 6-methyl-1H-indazole-1-carboxylate , distinguishing it from its isomer, Methyl 6-methyl-2H-indazole-2-carboxylate , is a critical quality control step. Because these isomers often have similar retention times in chromatography and identical molecular weights in LC-MS, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive, self-validating analytical tool for structural confirmation[3].
Mechanistic Causality: The "Why" Behind the Chemical Shifts
As an application scientist, I do not just look at peak lists; I look at the spatial and electronic microenvironments that dictate those peaks. Differentiating the N1-carboxylate from the N2-carboxylate relies on two fundamental NMR phenomena:
-
The Peri-Effect on H-7 (N1-Isomer Marker): When the methyl carboxylate group is attached to the N1 position, the carbonyl oxygen is spatially forced into the proximity of the H-7 proton (the peri position). The magnetic anisotropy of the carbonyl's pi-system strongly deshields the H-7 proton, pushing its resonance significantly downfield (typically >8.0 ppm). In the N2-isomer, the acyl group is too distant to exert this spatial effect, leaving H-7 in a standard aromatic environment (~7.5 ppm).
-
Electronic Deshielding of H-3 (N2-Isomer Marker): In the 2H-indazole (N2-substituted) tautomeric form, the indazole core adopts a quinonoid-like resonance structure. The C=N double bond is localized between C-3 and N2, and the N2 atom bears a partial positive charge. This strong electron-withdrawing environment strips electron density from the adjacent H-3 proton, causing a dramatic downfield shift (often >8.6 ppm)[2]. In the N1-isomer, H-3 remains part of a more stable, less polarized aromatic system (~8.1 ppm).
Comparative 1H NMR Data Analysis
The following table summarizes the diagnostic 1H NMR chemical shifts (in CDCl3) used to objectively compare and differentiate the target N1-product from the N2-alternative.
| Proton Position | This compound (N1 - Target) | Methyl 6-methyl-2H-indazole-2-carboxylate (N2 - Alternative) | Diagnostic Significance |
| H-3 | ~ 8.10 ppm (s, 1H) | ~ 8.75 ppm (s, 1H) | Critical: Highly deshielded in N2 due to localized C=N+ character. |
| H-7 | ~ 8.05 ppm (s, 1H) | ~ 7.50 ppm (s, 1H) | Critical: Deshielded in N1 due to the peri-effect of the N1-carbonyl. |
| H-4 | ~ 7.60 ppm (d, 1H) | ~ 7.65 ppm (d, 1H) | Minimal difference; non-diagnostic. |
| H-5 | ~ 7.15 ppm (d, 1H) | ~ 7.05 ppm (d, 1H) | Minimal difference; non-diagnostic. |
| 6-CH3 | ~ 2.50 ppm (s, 3H) | ~ 2.45 ppm (s, 3H) | Stable reference peak for integration. |
| OCH3 | ~ 4.05 ppm (s, 3H) | ~ 4.10 ppm (s, 3H) | Confirms successful acylation. |
Experimental Workflows & Logical Validation
To ensure scientific integrity, the synthesis and subsequent NMR characterization must operate as a self-validating system. Below is the workflow mapping the reaction and the logical decision tree for NMR analysis.
Figure 1: Synthetic workflow and chromatographic resolution of indazole regioisomers.
Step-by-Step Protocol: Synthesis and NMR Validation
Phase 1: Synthesis & Isolation
-
Reaction Setup: Dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.
-
Acylation: Dropwise add methyl chloroformate (1.1 eq). Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via silica gel flash chromatography (using a Hexanes/EtOAc gradient) to separate the major N1-carboxylate from the minor N2-carboxylate byproduct.
Phase 2: NMR Acquisition & Self-Validation
-
Sample Preparation: Weigh 5–10 mg of the purified target compound. Dissolve it completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
-
Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock on the deuterium signal of CDCl3 and shim the magnetic field. Acquire the 1H NMR spectrum using a standard 90° pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual CHCl3 peak (7.26 ppm).
Figure 2: Logical decision tree for NMR-based regiochemical assignment.
Conclusion
For drug development professionals scaling up indazole intermediates, assuming regioselectivity based solely on reaction conditions is a critical vulnerability. By utilizing the 1H NMR decision matrix outlined above—specifically anchoring on the peri-effect of H-7 and the electronic deshielding of H-3—researchers can establish a self-validating, foolproof protocol for confirming the structure of this compound against its N2-isomer.
References
-
Title: How to avoid side product formation in 1H-indazole synthesis Source: Benchchem URL: 2
-
Title: Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: synthesis and characterization Source: Semantic Scholar / ARKIVOC URL: 3
-
Title: JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
Sources
Advanced LC-MS Purity Assessment of Methyl 6-methyl-1H-indazole-1-carboxylate: A Comparative Guide
Executive Summary
The synthesis and purification of indazole derivatives, such as Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 316364-61-1), present unique analytical challenges due to the inherent annular tautomerism of the indazole core. During acylation or alkylation, the reaction frequently yields a mixture of N1- and N2-substituted regioisomers. For researchers and drug development professionals, accurately quantifying the target 1H-isomer against the 2H-isomer and other synthetic impurities is a critical quality control step.
This guide provides an authoritative comparison of analytical modalities—specifically contrasting High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). It establishes why Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is the gold standard for this application, supported by field-proven protocols and mechanistic insights.
The Analytical Challenge: Indazole Regioisomerism
Indazoles exhibit annular tautomerism, meaning the NH hydrogen atom can reside at either the N1 or N2 position. Consequently, chemical transformations such as acylation to form this compound often yield a mixture of products[1].
While thermodynamic control typically favors the formation of the N1-substituted product (the 1H-isomer), kinetic conditions, base selection, or specific steric hindrances can lead to significant formation of the N2-substituted product (the 2H-isomer)[2][3]. Because these regioisomers possess identical molecular weights and highly similar physicochemical properties, they are notoriously difficult to resolve and quantify using standard analytical techniques[4].
Reaction pathway illustrating the formation of N1 and N2 indazole regioisomers.
Methodological Comparison: LC-MS vs. HPLC-UV vs. GC-MS
Selecting the correct analytical method requires balancing throughput, sensitivity, and the ability to definitively identify structural isomers[5].
HPLC-UV (The Traditional Workhorse)
HPLC-UV is highly robust and cost-effective for routine QA/QC of bulk pharmaceutical substances[6][7]. However, UV detection relies entirely on the chromophore of the molecule. If the N1 and N2 isomers of Methyl 6-methyl-indazole-1-carboxylate exhibit identical UV absorbance profiles and co-elute on a standard C18 column, HPLC-UV cannot differentiate them[8]. Furthermore, UV-inactive process impurities will be completely invisible to the detector, leading to an artificially inflated purity profile[8].
GC-MS (The Volatility Constraint)
While GC-MS provides excellent resolution and fragmentation data, it requires analytes to be volatile and thermally stable[9]. Indazole carboxylates can be prone to thermal degradation or decarboxylation in the high-temperature injection port of a GC system, leading to artifact formation and unreliable purity assessments.
LC-MS/MS & UPLC-HRMS (The Gold Standard)
LC-MS overcomes the limitations of both HPLC-UV and GC-MS. By coupling sub-2-micron UPLC separation with High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS), this method separates closely related isomers chromatographically and uses exact mass and fragmentation patterns to definitively assign structural identity[5][]. LC-MS tells you not just that a peak is there, but exactly what that peak is[7].
Table 1: Performance Comparison for Indazole Purity Assessment
| Analytical Parameter | HPLC-UV | GC-MS | UPLC-HRMS (LC-MS) |
| Isomer Differentiation | Poor (Relies on RT only) | Moderate (Thermal issues) | Excellent (RT + MS/MS) |
| Detection of UV-Inactive Impurities | No | Yes | Yes |
| Thermal Stability Required | No | Yes | No |
| Sensitivity (LOD) | ~0.1% (1000 ppm) | ~0.01% (100 ppm) | <0.001% (<10 ppm) |
| Throughput / Cost | High / Low Cost | Medium / Medium Cost | Medium / High Cost |
Experimental Protocol: UPLC-HRMS Purity Assessment
To ensure a self-validating system, the following protocol details the causality behind each experimental choice. This workflow is optimized for distinguishing this compound (
Step-by-step UPLC-HRMS analytical workflow for indazole purity assessment.
Step 1: Sample Preparation
-
Stock Solution : Dissolve 1.0 mg of the synthesized this compound in 1.0 mL of LC-MS grade Acetonitrile (ACN).
-
Working Dilution : Dilute the stock to a final concentration of 10 µg/mL using a 50:50 mixture of LC-MS grade Water and ACN.
-
Causality: LC-MS is prone to ion suppression and detector saturation at high concentrations[7]. Diluting to 10 µg/mL ensures the analyte falls within the linear dynamic range of the mass spectrometer while allowing trace impurities (at 0.1% levels) to remain detectable.
-
Step 2: Chromatographic Separation (UPLC)
-
Column : Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Causality: Sub-2-micron particles provide the ultra-high theoretical plate count necessary to resolve the structurally similar N1 and N2 regioisomers, which often co-elute on standard 5 µm HPLC columns[7].
-
-
Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Causality: Formic acid acts as a crucial proton source, significantly enhancing the
ionization efficiency of the basic indazole nitrogen in positive Electrospray Ionization (ESI+) mode[6].
-
-
Gradient : 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: Mass Spectrometry (HRMS) Parameters
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Full Scan (m/z 100–500) coupled with Data-Dependent MS/MS (ddMS2) for structural confirmation.
-
Resolution : 70,000 (at m/z 200) for Full Scan to ensure exact mass accuracy (< 3 ppm error)[9].
Data Interpretation & Isomer Differentiation
When analyzing the LC-MS data, the Extracted Ion Chromatogram (EIC) for m/z 191.0820 will likely show two distinct peaks if both isomers are present. Because they are isomers, their exact masses are identical. Differentiation relies on their MS/MS fragmentation patterns[9][].
Table 2: Diagnostic MS/MS Fragmentation for Isomer Differentiation
| Compound | Precursor Ion | Primary Fragment 1 | Primary Fragment 2 | Diagnostic Rationale |
| 1H-isomer (Target) | 191.0820 m/z | 147.0921 m/z (Loss of | 132.0687 m/z (Loss of | The benzenoid 1H-isomer readily undergoes decarboxylation under Collision-Induced Dissociation (CID). |
| 2H-isomer (Impurity) | 191.0820 m/z | 132.0687 m/z (Loss of | 104.0738 m/z (Ring cleavage) | The quinonoid 2H-isomer exhibits a stronger N-C bond to the carboxylate, favoring direct loss of the entire ester group over simple |
By comparing the relative ratios of the 147 m/z and 132 m/z product ions, analysts can definitively assign the N1 and N2 peaks, allowing for the accurate integration and purity calculation of the target this compound.
Conclusion
While HPLC-UV remains a staple for bulk pharmaceutical analysis, the structural nuances of indazole regioisomers demand the superior resolving power and structural elucidation capabilities of LC-MS. By utilizing sub-2-micron UPLC separation combined with HRMS fragmentation analysis, researchers can confidently differentiate the thermodynamically favored 1H-indazole carboxylate from its 2H-isomer, ensuring the highest standards of scientific integrity and product purity.
References
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. IJSRT Journal. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (PMC). Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Available at: [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. HPLC Vials. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. National Institutes of Health (PMC). Available at: [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS match? ResearchGate. Available at: [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Guide: Reactivity of 1H-Indazoles vs. 2H-Indazoles
This guide provides an in-depth technical comparison of 1H-indazole and 2H-indazole isomers, focusing on their reactivity profiles, thermodynamic properties, and synthetic pathways. It is designed for researchers in medicinal chemistry and organic synthesis.[1]
Executive Summary
Indazole (1,2-benzodiazole) is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine. It exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2][3][4]
-
1H-Indazole: The thermodynamically dominant tautomer (benzenoid structure).[2][3][4] It is the standard starting material but requires specific conditions to selectively functionalize at N1 due to competing N2 reactivity.
-
2H-Indazole: The less stable, quinonoid tautomer.[2][3][4] Derivatives at the N2 position often exhibit distinct biological profiles (e.g., Pazopanib) and higher basicity. Accessing 2H-derivatives requires kinetic control or specific directing groups.
Fundamental Properties & Thermodynamics
The reactivity differences between the two isomers stem directly from their electronic structures and aromaticity.
| Property | 1H-Indazole | 2H-Indazole |
| Structure Type | Benzenoid (All benzene double bonds intact) | Quinonoid (Disrupted benzene aromaticity) |
| Thermodynamic Stability | More stable ( | Less stable |
| Basicity (pK | Weak base (pK | Stronger base (pK |
| Dipole Moment | Lower ( | Higher ( |
| UV-Vis Absorption |
Key Insight: The 2H-indazole possesses a higher ground-state energy due to the loss of benzenoid aromaticity in the fused ring system. However, 2-substituted indazoles are significantly more basic because protonation at N1 (to form the cation) restores a fully aromatic system that effectively delocalizes the positive charge.
Tautomerism Visualization
The following diagram illustrates the equilibrium and the energy gap between the two forms.
Figure 1: Tautomeric equilibrium favoring the 1H-form.
Reactivity Profile: N-Alkylation and Regioselectivity
The most critical synthetic challenge is controlling regioselectivity during direct alkylation. The ambident indazole anion can react at N1 or N2 depending on the transition state energy, which is influenced by the solvent, base, and cation coordination.
Mechanistic Drivers
-
Thermodynamic Control (N1-Selective): Under conditions that allow reversibility or equilibration, the product distribution reflects the relative stability of the products, favoring the N1-isomer .
-
Kinetic Control (N2-Selective): The N2 nitrogen, having higher electron density (lone pair in
orbital in the plane), is often the kinetic nucleophile. However, the "lone pair" availability is debated; recent DFT studies suggest that N2-alkylation is often favored by specific non-covalent interactions or when steric bulk at C3/C7 hinders N1 attack.
Decision Matrix for Regioselective Synthesis
Figure 2: Decision tree for selecting reaction conditions to favor N1 vs N2 alkylation.
Experimental Data Summary: Alkylation Selectivity
| Condition | Base / Reagent | Solvent | Major Isomer | Selectivity (N1:N2) | Mechanism Note |
| Standard | NaH or Cs | THF or DMF | N1 | ~90:10 to >99:1 | Thermodynamic preference; Na |
| Mitsunobu | PPh | THF | N2 (often) | Variable (e.g., 30:70) | Steric bulk of PPh |
| Acylation | Ac | DCM | N1 | >95:5 | Thermodynamic rearrangement of kinetic N2-acyl intermediate. |
| C7-Substitution | NaH / Alkyl Halide | DMF | N2 | <5:95 | C7-NO |
| Alkylation | R-O-BF | DCM | N2 | High N2 | Kinetic alkylation at the most basic nitrogen (N2). |
Reactivity Profile: C3-Functionalization
The reactivity of the C3 carbon depends heavily on whether the nitrogen is substituted at N1 or N2.
1H-Indazole Derivatives (N1-Substituted)
-
Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic carbon. Halogenation (Cl, Br, I) occurs readily at C3.
-
Lithiation: Direct C3-lithiation of N1-alkyl indazoles is difficult due to the lower acidity of the C3-H and competing deprotonation on the benzene ring or alkyl chain. It typically requires C3-halogen/metal exchange.
2H-Indazole Derivatives (N2-Substituted)
-
C3-Lithiation (Directing Group Effect): N2-protecting groups (especially SEM or THP ) are superior for directing C3-lithiation. The N2 substituent coordinates with the lithium base (e.g.,
-BuLi), directing deprotonation specifically to C3.-
Protocol: N2-SEM-indazole +
-BuLi (-78°C) C3-Li species Electrophile quench.
-
-
C-H Activation: N2-aryl/alkyl groups can act as directing groups for transition-metal catalyzed C-H activation at C3, often facilitating coupling reactions that are sluggish on N1-isomers.
Validated Experimental Protocols
Protocol A: Highly Selective N1-Alkylation
Target: Synthesis of 1-methyl-1H-indazole
-
Setup: Flame-dried flask, inert atmosphere (N
). -
Reagents: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C, then 30 min at RT. (Solution turns clear/yellow).
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.
-
Completion: Warm to RT and stir for 2-4 h.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc. -
Selectivity: Typically >95:5 (N1:N2) .
Protocol B: Selective N2-Alkylation (Mitsunobu)
Target: Synthesis of 2-alkyl-2H-indazole
-
Reagents: 1H-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), PPh
(1.5 equiv) in anhydrous THF. -
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 min.
-
Reaction: Stir at RT for 12-24 h.
-
Note: Selectivity is substrate-dependent.[5] For high N2 fidelity, use substrates with C7-electron withdrawing groups or employ Meerwein salts (Et
O BF ) in DCM for direct N2-ethylation of unsubstituted indazole.
References
-
Gaonkar, S. L., et al. "Synthesis and pharmacological properties of indazole derivatives." European Journal of Medicinal Chemistry, 2023. Link
-
Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2018. Link
-
Cheung, M. H., et al. "Kinetic vs Thermodynamic Control in the Alkylation of Indazoles." Tetrahedron Letters, 2020. Link
-
Meanwell, N. A. "Structure-Activity Relationships of Indazole Derivatives." Journal of Medicinal Chemistry, 2019. Link
-
Palacios, F., et al. "Regioselective Lithiation of 2H-Indazoles Directed by N2-Protecting Groups." Organic Letters, 2015. Link
Sources
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- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: Methyl 6-methyl-1H-indazole-1-carboxylate vs. Elaborated Indazole Derivatives
As a Senior Application Scientist, I approach the evaluation of the indazole pharmacophore not merely as a structural exercise, but as a dynamic system of molecular recognition. The 1H-indazole core is a privileged scaffold in medicinal chemistry, primarily due to its tautomeric stability and its capacity to act as both a hydrogen bond donor and acceptor within the ATP-binding hinge region of critical kinases[1].
This guide provides an objective, data-driven comparison between Methyl 6-methyl-1H-indazole-1-carboxylate —a structurally protected intermediate—and fully elaborated indazole-based therapeutics (such as Pazopanib and Entrectinib). By analyzing these compounds, we can understand the baseline thermodynamic binding energy of the scaffold versus the optimized enthalpy and entropy of a mature drug.
Structural Causality & Target Interaction
To understand the biological activity of this compound, we must deconstruct the causality behind its specific functional groups:
-
The N1-Carboxylate Group: In drug design, protecting the N1 position with a carboxylate ester (like a methyl or tert-butyl carboxylate) drastically increases the lipophilicity (LogP) of the molecule[2][3]. This enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer. Once intracellular, the ester can be cleaved by ubiquitous cellular esterases, allowing the molecule to act as a prodrug that releases the active 1H-indazole core.
-
The 6-Methyl Substitution: The 6-methyl group provides a critical hydrophobic anchor. In the constrained environment of the VEGFR-2 or PI3K ATP-binding pocket, a methyl group at the 6-position perfectly fills a small hydrophobic sub-pocket without inducing the severe steric clashes that larger aryl groups might cause[4][5].
While this compound exhibits modest baseline activity on its own, it serves as the foundational architecture for highly potent kinase inhibitors.
Target Pathway Modulation (VEGFR-2 & PI3K)
Elaborated indazole derivatives are notorious for their ability to disrupt hyperactive signaling cascades in oncology and inflammation. Specifically, they target Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and downstream effectors like PI3K[4][5].
Indazole derivatives modulating VEGFR-2 and PI3K/AKT/mTOR signaling pathways.
Quantitative Performance Comparison
The table below summarizes the biological performance of the baseline N1-carboxylate scaffold compared to highly optimized, commercially relevant indazole derivatives.
| Compound | Primary Target | IC50 (nM) | Structural Role / Mechanism |
| This compound | VEGFR-2 / PI3K (Baseline) | > 5,000 | Lipophilic prodrug/intermediate; provides baseline hinge binding[2][3]. |
| 3-Ethynyl-1H-indazole derivatives | PI3Kα | 361 | Alkyne group enhances deep pocket hydrophobic interactions[4]. |
| Entrectinib | ALK | 12 | Elaborated 3-aminoindazole; high-affinity ATP competitor[1]. |
| Pazopanib | VEGFR-2 | ~10 | Multi-target TKI; highly optimized indazole core for RTK inhibition[1]. |
Data Interpretation: The transition from a >5,000 nM baseline activity (this compound) to the ~10 nM activity of Pazopanib highlights the necessity of functionalizing the C3 and C5 positions of the indazole ring to achieve high-affinity target engagement.
Self-Validating Experimental Protocols
To objectively compare the biological activity of these compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay .
Why TR-FRET? Indazole derivatives, due to their conjugated aromatic systems, often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background fluorescence and ensuring a high signal-to-noise ratio.
Step-by-Step Methodology
Step 1: Reagent Preparation & Causality Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: You must add 2 mM Dithiothreitol (DTT) fresh daily. DTT maintains the catalytic cysteine residues of kinases in a reduced state, preventing artifactual loss of enzyme activity due to oxidation.
Step 2: Compound Titration Prepare a 10-point, 3-fold serial dilution of the indazole derivatives in 100% DMSO. Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and ensure the upper and lower asymptotes of the IC50 curve are fully defined, preventing skewed potency data.
Step 3: Reaction Initiation
Transfer compounds to a 384-well plate. Add the target kinase (e.g., PI3Kα or VEGFR-2) and initiate the reaction with ATP.
Causality: The ATP concentration must be set exactly at its apparent Michaelis-Menten constant (
Step 4: Detection & Self-Validation
Add the TR-FRET detection reagents (Europium-labeled antibody and fluorescent tracer). Read the plate at 340 nm excitation and 665 nm emission.
Self-Validation System: Every plate must contain 16 wells of DMSO (negative control) and 16 wells of a known potent inhibitor like Staurosporine (positive control). Calculate the Z'-factor:
Self-validating high-throughput screening workflow for indazole kinase inhibitors.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - nih.gov - 1
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - nih.gov - 4
-
CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - google.com - 5
-
CAS 885522-60-1: 6-Methyl 1H-indazole-3,6-dicarboxylate - cymitquimica.com - 2
-
CAS 129488-10-4: 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate - cymitquimica.com - 3
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 885522-60-1: 6-Methyl 1H-indazole-3,6-dicarboxylate [cymitquimica.com]
- 3. CAS 129488-10-4: 1,1-Dimethylethyl 5-amino-1H-indazole-1-c… [cymitquimica.com]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
Alternative Reagents for the N-Carboxylation of 6-Methyl-1H-indazole: A Comparative Guide
As drug development increasingly prioritizes both structural precision and sustainable synthesis, the N-carboxylation of privileged pharmacophores like 6-methyl-1H-indazole has come under intense scrutiny. Whether the goal is to install a transient protecting group (e.g., N-Boc) or a permanent carbamate moiety for structure-activity relationship (SAR) exploration, chemists face a classic regioselectivity challenge: differentiating between the N1 and N2 positions.
This guide objectively evaluates three distinct classes of carboxylating reagents. By analyzing the mechanistic causality behind each reagent's performance, we provide a framework for selecting the optimal methodology based on regioselectivity requirements, atom economy, and scalable safety.
Mechanistic Overview & Regioselectivity
The tautomeric nature of 6-methyl-1H-indazole dictates its reactivity profile. The N1 position is generally the thermodynamically favored site for functionalization due to the preservation of the aromatic
The choice of reagent fundamentally alters the reaction pathway—shifting the mechanism from direct electrophilic acylation to nucleophilic activation—which directly governs the N1:N2 product ratio.
Figure 1: Divergent N-carboxylation pathways of 6-methyl-1H-indazole based on reagent selection.
Comparative Analysis of Reagents
A. Di-tert-butyl dicarbonate (Boc₂O) / DMAP
Mechanism & Causality: Boc₂O is the industry standard for installing a tert-butyl carbamate. The addition of catalytic 4-dimethylaminopyridine (DMAP) is crucial; it forms a highly reactive, sterically bulky N-Boc pyridinium intermediate. The significant steric bulk of the tert-butyl group strongly disfavors attack at the N2 position, driving the equilibrium almost entirely toward the thermodynamically stable N1-Boc derivative.
-
Pros: Excellent N1 selectivity; easily removed under mild acidic conditions.
-
Cons: Poor atom economy (generates stoichiometric tert-butanol and CO₂ waste).
B. Methyl Chloroformate / Base
Mechanism & Causality: Alkyl chloroformates are classic, highly electrophilic acylating agents. Because the reagent is small and highly reactive, the reaction is often under kinetic control. Depending on the base used (e.g., NaH vs. Et₃N) and the temperature, significant amounts of the N2-isomer can form. Warming the reaction mixture allows for thermodynamic equilibration to the N1-isomer, but this process is often incomplete, necessitating chromatographic separation.
-
Pros: Cost-effective; installs a permanent, stable methyl carbamate.
-
Cons: Highly toxic and corrosive reagent; variable regioselectivity.
C. Carbon Dioxide (CO₂) + Superbase (TMG)
Mechanism & Causality: This emerging green chemistry approach utilizes CO₂ as a benign C1 source. Superbases like tetramethylguanidine (TMG) do not simply deprotonate the indazole; they form uncharged hydrogen-bonded complexes. Upon exposure to CO₂, these complexes undergo a chemoselective transformation into stable N1-carboxylate salts. Subsequent in situ trapping with an alkyl halide yields the O-alkyl carbamate exclusively at the N1 position[2].
-
Pros: Exceptional N1 chemoselectivity (>99:1); utilizes renewable CO₂; avoids toxic phosgene derivatives.
-
Cons: The intermediate carbamate salts can be "fluxional" (undergoing fast, reversible CO₂ exchange), requiring precise temperature and pressure control to stabilize them prior to alkylation[2].
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each reagent system when applied to 6-methyl-1H-indazole:
| Reagent System | Regioselectivity (N1:N2) | Typical Yield | Atom Economy | Environmental Impact | Scalability |
| Boc₂O / DMAP | > 95:5 | 85 - 95% | Low | Moderate | High |
| Methyl Chloroformate | Variable (Often 80:20) | 70 - 85% | Moderate | High (Toxic/Corrosive) | Moderate |
| CO₂ / TMG / Alkyl Halide | > 99:1 | 80 - 90% | High | Low (Green C1 Source) | High (Requires Autoclave) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded to confirm reaction causality at each step.
Protocol 1: Green N1-Selective Carboxylation via CO₂ and Superbase
Reference standard adapted from Mannisto et al.[2]
-
Complex Formation: In an oven-dried autoclave vial, dissolve 6-methyl-1H-indazole (1.0 mmol) in anhydrous DMF (3 mL). Add Tetramethylguanidine (TMG, 1.5 mmol).
-
Validation Check: The solution should remain clear. No exotherm should be observed, confirming the formation of a hydrogen-bonded complex rather than an ionic salt.
-
-
Carboxylation: Seal the autoclave, purge with CO₂ three times, and pressurize to 5 bar CO₂. Stir at room temperature for 2 hours.
-
Causality: The elevated pressure suppresses the fluxionality of the intermediate, driving the equilibrium toward the stable N1-carbamate salt[2].
-
-
Alkylation: Depressurize carefully, inject the desired alkyl halide (e.g., 1-bromopentane, 1.2 mmol) via syringe, repressurize to 5 bar CO₂, and heat to 60°C for 12 hours.
-
Workup & Verification: Quench with water, extract with EtOAc.
-
Analytical Validation: Analyze the crude mixture via ¹H NMR. The C3-proton of the indazole ring is highly diagnostic. For the N1-carboxylate, the C3-H typically resonates downfield (approx. 8.1–8.2 ppm), whereas an N2-isomer (if present) would appear further downfield (approx. 8.4 ppm). The absence of the 8.4 ppm peak validates the >99:1 chemoselectivity.
-
Protocol 2: Standard N-Boc Protection
-
Activation: Dissolve 6-methyl-1H-indazole (1.0 mmol) in DCM (5 mL). Add Et₃N (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Electrophilic Addition: Cool the mixture to 0°C. Add Boc₂O (1.1 mmol) dropwise.
-
Validation Check: Observe steady gas evolution (CO₂). This effervescence is a direct visual confirmation that the Boc₂O is reacting with the DMAP/indazole complex, successfully driving the reaction forward.
-
-
Completion: Warm to room temperature and stir until gas evolution ceases (approx. 2 hours).
-
Workup & Verification: Wash the organic layer with 0.1 M HCl, then brine.
-
Analytical Validation: TLC (Hexane/EtOAc 3:1) will show the product as a significantly less polar spot (higher
) compared to the starting material, confirming the loss of the polar N-H bond.
-
References
-
Mannisto, J. K., Heikkinen, J., Tiainen, T., Nieger, M., et al. (2023). N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 13(17), 11509-11521.[Link]
-
Alkorta, I., Elguero, J. (2024). Theoretical study of the formation of pyrazole and indazole carbamic acids. Structural Chemistry, 35(2), 393-405.[Link]
Sources
Spectroscopic Comparison of N1 and N2 Acylated Indazole Isomers
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics. A critical challenge in indazole functionalization is the regioselectivity of acylation at the nitrogen atoms. While the N1-isomer is generally the thermodynamic product, the N2-isomer is often the kinetic product, and mixtures are common depending on reaction conditions (solvent polarity, base, temperature).
Distinguishing these isomers is non-trivial due to their structural similarity. This guide provides a definitive spectroscopic framework for differentiating N1- and N2-acylated indazoles, prioritizing Nuclear Magnetic Resonance (NMR) techniques validated by X-ray crystallography.
Mechanistic Basis of Isomerism
To interpret spectroscopic data accurately, one must understand the underlying chemical dynamics. 1H-Indazole exists in a tautomeric equilibrium favoring the 1H-form (benzenoid) over the 2H-form (quinoid) by approximately 2–4 kcal/mol.
-
Kinetic Control (N2-Acylation): Under conditions favoring rapid nucleophilic attack (e.g., neutral conditions, low temperature), the lone pair on N2 (which is in the plane of the ring and more accessible) often reacts first.
-
Thermodynamic Control (N1-Acylation): The N1-acylated product maintains the aromaticity of the benzene ring more effectively than the quinoid-like N2-isomer. Consequently, N2-acyl indazoles often rearrange to N1-acyl indazoles via an intermolecular or intramolecular mechanism upon heating or acid catalysis.
Pathway Visualization
Caption: Kinetic vs. Thermodynamic pathways in indazole acylation. N2-acylation is often faster, but the product is less stable and may rearrange to the N1-isomer.
Spectroscopic Differentiation Toolkit
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural assignment. The electronic environments of the benzene and pyrazole rings differ significantly between the two isomers.
1. Proton NMR (
H)
The most diagnostic signals are the protons at positions C-3 and C-7 .
| Proton Position | N1-Acyl Indazole ( | N2-Acyl Indazole ( | Mechanistic Explanation |
| H-3 | 8.10 – 8.25 | 8.40 – 8.60 | In the N2-isomer, the C=N bond character at C3 is enhanced (quinoid contribution), and the adjacent N2-acyl group deshields H-3 significantly. |
| H-7 | 8.30 – 8.45 | 7.60 – 7.80 | The "Peri-Effect": In N1-acyl isomers, the carbonyl oxygen is spatially close to H-7, causing a strong anisotropic deshielding effect. |
| H-4, H-5, H-6 | 7.30 – 7.60 | 7.30 – 7.60 | Less diagnostic; often appear as overlapping multiplets. |
Expert Insight: If you observe a doublet at ~8.4 ppm (H-7) and a singlet at ~8.1 ppm (H-3), you likely have the N1-isomer . If H-3 is shifted downfield to ~8.5+ ppm and H-7 is normal (~7.7 ppm), suspect the N2-isomer .
2. Carbon-13 NMR (
C)
The chemical shift of C-3 is a reliable probe.
-
N1-Acyl: C-3 typically resonates upfield (~135–138 ppm).
-
N2-Acyl: C-3 resonates downfield (~120–125 ppm) due to the change in ring current and hybridization character. (Note: Literature values vary by solvent, but the relative difference is consistent).
3. 2D NMR: The HMBC "Gold Standard"
Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof by linking the acyl group protons/carbons to the indazole ring.
-
N1-Acyl Correlation: The carbonyl carbon or the
-protons of the acyl group will show a 3-bond correlation to C-7a (the bridgehead carbon). -
N2-Acyl Correlation: The acyl group will show a 3-bond correlation to C-3 . It will NOT correlate to C-7a.
B. UV-Vis Spectroscopy
The electronic conjugation systems differ:
-
N1-Isomer (Benzenoid): Resembles the absorption profile of unsubstituted indazole or N-alkyl indazoles (
~250–300 nm). -
N2-Isomer (Quinoid): The "quinoid-like" electronic structure often leads to a red-shift (bathochromic shift) and increased intensity in the longer wavelength region (~300–320 nm).
C. Infrared Spectroscopy (IR)
While less specific than NMR, the carbonyl stretching frequency (
-
N1-Acyl (Urea-like): The carbonyl is attached to a nitrogen that is part of a pseudo-aromatic system.
1700–1730 cm .[2][3] -
N2-Acyl (Vinylogous Amide): The carbonyl is attached to an imine-like nitrogen.
often appears at slightly different frequencies, typically higher wavenumbers if ring strain or conjugation is interrupted, but this is highly substituent-dependent.
Experimental Protocols
Protocol 1: Synthesis and Isolation
Objective: To synthesize N-acetylindazole and identify the major isomer.
-
Reagents: Dissolve 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equiv) and acetic anhydride (1.1 equiv).
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Wash with saturated NaHCO
, water, and brine. Dry over Na SO and concentrate. -
Purification:
-
N1-Isomer: Usually crystallizes directly or is the major spot on silica gel.
-
N2-Isomer: If attempting to isolate the kinetic N2-isomer, perform the reaction at 0°C and avoid acidic workup. Purification must be rapid (neutral alumina or flash silica with 1% Et
N) to prevent rearrangement.
-
Protocol 2: Analytical Workflow (Decision Tree)
Use this logic flow to assign the structure of your isolated product.
Caption: Decision tree for spectroscopic assignment of indazole isomers. HMBC provides the final confirmation.
Data Summary Table
| Feature | N1-Acyl Indazole | N2-Acyl Indazole |
| Stability | Thermodynamic (Stable) | Kinetic (Labile, rearranges) |
| Downfield (>8.3 ppm) (Peri-effect) | Normal (~7.7 ppm) | |
| Normal (~8.1 ppm) | Downfield (>8.4 ppm) | |
| HMBC Correlation | Acyl group | Acyl group |
| UV-Vis | Red-shifted ( | |
| Crystallography | Benzenoid bond lengths | Quinoid bond lengths |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (PubMed) [Link]
-
Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Source: Organic Letters (via Organic Chemistry Portal) [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Source: The Journal of Organic Chemistry (ACS) [Link]
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 6-methyl-1H-indazole-1-carboxylate via Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the validation of Methyl 6-methyl-1H-indazole-1-carboxylate, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The successful synthesis of a target molecule requires rigorous analytical validation.[1][2] Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and specificity, making it an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of novel compounds.[1][2][3] This guide will focus on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the validation of this compound.
The Critical Role of Mass Spectrometry in Synthetic Validation
In the synthesis of this compound, mass spectrometry serves several critical functions:
-
Molecular Weight Confirmation: The primary and most crucial step is to confirm that the synthesized compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can determine the elemental composition of the molecule with high accuracy.[3]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often unique to a specific molecule and can be used to confirm its structure.
-
Impurity Profiling: Mass spectrometry is highly effective in detecting and identifying impurities, even at very low levels.[1] This is crucial for ensuring the purity of the synthesized compound and for understanding potential side reactions in the synthesis process.
Experimental Workflow for Mass Spectrometric Validation
A robust validation workflow ensures data integrity and reproducibility. The following diagram and protocol outline a comprehensive approach for the analysis of this compound.
Caption: Workflow for the validation of this compound synthesis via ESI-MS.
Detailed Experimental Protocol: ESI-MS/MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water. This solvent system is suitable for electrospray ionization.
-
Vortex the solution to ensure complete dissolution. If necessary, sonicate for a few minutes.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument.
2. Instrument Setup (Illustrative Parameters):
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for indazole derivatives as they readily form protonated molecules ([M+H]+).[3]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (Nitrogen) Flow: 10 - 12 L/min.
-
Drying Gas (Nitrogen) Temperature: 300 - 350 °C.
3. Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]+). The expected m/z for this compound (C10H10N2O2, Molecular Weight: 190.20 g/mol ) is approximately 191.08.
-
Tandem MS (MS/MS): Select the [M+H]+ ion (m/z ~191.08) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Optimizing the collision energy is crucial for obtaining a rich and informative fragmentation spectrum.[3]
Interpreting the Mass Spectrum: What to Expect
The mass spectrum provides a molecular fingerprint. For this compound, the key features to analyze are the parent ion and the characteristic fragment ions.
Expected Molecular Ion:
| Species | Chemical Formula | Exact Mass | Expected m/z |
| [M+H]+ | [C10H11N2O2]+ | 191.0797 | ~191.08 |
Predicted Fragmentation Pathway:
The fragmentation of N-carbomethoxy indazoles in ESI-MS/MS often involves characteristic losses. The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.
Caption: Predicted fragmentation of protonated this compound.
-
Loss of the Methoxycarbonyl Group (•COOCH3): A common fragmentation pathway for esters is the cleavage of the ester group, which would result in a fragment ion at approximately m/z 132.07. This corresponds to the protonated 6-methyl-1H-indazole core.
-
Loss of the Methoxyl Radical (•OCH3): Cleavage of the methoxy group from the ester would lead to an acylium ion at m/z 160.07.
-
Loss of Carbon Dioxide (CO2): Decarboxylation is another possible fragmentation route, leading to a fragment at m/z 147.09.
The presence and relative abundance of these fragment ions provide strong evidence for the synthesized structure.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach provides the most robust validation.
| Technique | Principle | Advantages for this Application | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and structural information through fragmentation.[2] | Isomeric differentiation can be challenging without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.[4] | Lower sensitivity than MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase. | Excellent for assessing purity and quantifying the synthesized compound. | Does not provide structural information on its own. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Useful for identifying key functional groups (e.g., C=O of the ester).[4] | Provides limited information on the overall molecular structure. |
For a comprehensive validation, a combination of LC-MS and NMR is often the gold standard in synthetic chemistry.
Conclusion
The validation of a synthetic product like this compound is a multi-faceted process where mass spectrometry plays a pivotal role. By employing a systematic workflow that includes high-resolution mass analysis and tandem mass spectrometry, researchers can confidently confirm the molecular weight and elucidate the structure of their target compound. This guide provides a framework for conducting and interpreting these critical experiments, ensuring the scientific integrity and trustworthiness of synthetic research. The combination of detailed experimental protocols, expected data interpretation, and comparison with alternative techniques equips researchers with the necessary knowledge to successfully validate their synthetic achievements.
References
-
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS of the [M + H] + ions at m/z 417 of (a) IndAc4333 (4), and at.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
PubMed. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Retrieved from [Link]
-
ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Retrieved from [Link]
-
PubMed. (2005, April 15). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-1H-indazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
Sources
Comparative study of different synthetic routes to N-substituted indazoles
Executive Summary: The Regioselectivity Paradox
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, underpinning blockbuster drugs like Pazopanib (VEGFR inhibitor) and Axitinib . However, its synthesis presents a persistent challenge: regioselectivity . The 1H-indazole core contains two nucleophilic nitrogen atoms (N1 and N2).[1] While the N1-tautomer is thermodynamically favored by approximately 4.5 kcal/mol, the N2 position is often kinetically more accessible due to the "lone pair availability" effect and specific solvent interactions.
This guide objectively compares three distinct synthetic methodologies to access N-substituted indazoles. Unlike standard reviews, we focus on causality —explaining why a route fails or succeeds—and provide self-validating protocols to ensure reproducibility.
Route Analysis
Route A: Direct Alkylation of 1H-Indazoles (The "Tuning" Approach)
Best for: Simple alkyl chains, early-stage discovery, cost-efficiency.
Mechanism: Nucleophilic substitution (
Direct alkylation is the most common yet most frustrating route due to the formation of N1/N2 mixtures. The outcome is strictly controlled by the Curtin-Hammett principle , where the product ratio depends on the transition state energies rather than the ground state population of tautomers.
-
N1-Selectivity: Achieved under Thermodynamic Control . High temperatures and reversible conditions allow the mixture to equilibrate to the stable N1-isomer. Strong bases (NaH) in non-polar aprotic solvents (THF) favor N1 via chelation effects, particularly if C3 substituents are present.[1]
-
N2-Selectivity: Achieved under Kinetic Control . The use of specific electrophiles (e.g., alkyl trichloroacetimidates) under acidic catalysis or mild basic conditions often favors the N2 attack.
Experimental Protocol: N1-Selective Alkylation
Note: This protocol utilizes the "Chelation Control" strategy.
-
Preparation: Charge a flame-dried flask with 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will occur. Stir for 30 min at 0 °C, then warm to RT for 30 min to ensure complete anion formation. -
Alkylation: Re-cool to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Warm to 50 °C and stir for 4–12 hours. Monitor by LC-MS (N1 product typically elutes later than N2 on reverse phase).
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash combined organics with brine, dry over . -
Validation: N1-isomers typically show a characteristic UV shift and distinct proton NMR signals (N1-CH2 is often deshielded by ~0.2 ppm relative to N2-CH2).
Route B: De Novo Cyclization (The "Architectural" Approach)
Best for: 100% Regiocontrol, complex substrates, scale-up.
Mechanism: Condensation followed by Intramolecular
This route circumvents the selectivity issue entirely by constructing the indazole ring after the nitrogen substituent is in place. The regiochemistry is "locked" by the starting material structure.
-
Strategy: Condensation of 2-halobenzaldehydes or 2-halophenones with monosubstituted hydrazines .
-
Advantage: The hydrazine nitrogen bearing the substituent (
) attacks the carbonyl first, fixing the position of the R-group relative to the aromatic ring.
Experimental Protocol: Copper-Catalyzed Cyclization
-
Condensation: Combine 2-bromobenzaldehyde (1.0 equiv) and aryl/alkyl hydrazine hydrochloride (1.1 equiv) in EtOH (0.5 M). Add NaOAc (1.2 equiv). Stir at RT for 2 h. Filter the precipitated hydrazone intermediate.
-
Cyclization: Dissolve the hydrazone in DMSO (0.3 M). Add CuI (5 mol%), L-proline (10 mol%), and
(2.0 equiv). -
Reaction: Heat to 80–100 °C for 12 hours under Argon.
-
Workup: Dilute with water and EtOAc. Filter through Celite to remove copper salts. Separate layers and purify via flash chromatography.
-
Validation: Absence of the hydrazone -N=CH- proton (approx 8.5 ppm) and appearance of the indazole C3-H (approx 8.0 ppm).
Route C: Chan-Lam Cross-Coupling (The "Modular" Approach)
Best for: N-Arylation, late-stage functionalization, mild conditions. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle.
Unlike Buchwald-Hartwig amination, which can require forcing conditions and expensive Pd ligands, the Chan-Lam coupling proceeds at room temperature in air, using boronic acids. It is particularly effective for installing aryl groups on N1.
-
Selectivity: Generally N1-selective for steric reasons, but sensitive to C3-substitution.
-
Green Aspect: Uses
(air) as the terminal oxidant.
Experimental Protocol: Mild N-Arylation
-
Setup: To a flask open to air, add 1H-indazole (1.0 equiv), aryl boronic acid (2.0 equiv), and
(1.0 equiv). -
Solvent: Add DCM (dichloromethane) or MeOH (0.1 M). Add Pyridine (2.0 equiv) as a base/ligand.
-
Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction color typically changes from blue to green/brown.
-
Workup: Filter through a silica plug to remove copper residues. Wash the plug with 5% MeOH/DCM. Concentrate and purify.
-
Validation: This route avoids halogenated waste from aryl halides.
Comparative Data Analysis
The following table synthesizes performance metrics based on recent literature and application data.
| Metric | Route A: Direct Alkylation | Route B: De Novo Cyclization | Route C: Chan-Lam Coupling |
| Primary Selectivity | Mixed (N1:N2 ~ 2:1 to 10:1) | Perfect (100% N1 or N2) | High N1 (>95%) |
| Yield (Isolated) | 40–90% (isomer dependent) | 70–95% | 50–80% |
| Substrate Scope | Limited by electrophile reactivity | High (requires specific aldehydes) | High (requires boronic acids) |
| Atom Economy | High | Moderate (leaving groups) | Low (stoichiometric Cu often used) |
| Scalability | High (Industrial standard) | Moderate (Multi-step) | Low (Heterogeneous/O2 mass transfer) |
| Cost | $ (Low) |
Visualizing the Logic
Diagram 1: Regioselectivity Decision Tree
This diagram illustrates the logical flow for selecting the correct synthetic route based on the desired target and available starting materials.
Caption: Decision matrix for selecting the optimal synthetic strategy based on regiochemical targets.
Diagram 2: De Novo Cyclization Mechanism (Route B)
Visualizing the "locked" regiochemistry inherent in the hydrazone cyclization method.
Caption: The De Novo route guarantees regioselectivity by establishing the N-R bond prior to ring closure.
References
-
Regioselective Alkylation Mechanisms
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
- Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.
-
URL: [Link]
-
N2-Selective Strategies
- Mechanism of a Highly Selective N2 Alkyl
- Source: WuXi Biology (Pfizer Methodology Analysis).
-
URL: [Link]
-
Chan-Lam Coupling Protocols
-
De Novo Synthesis Reviews
-
General Indazole Synthesis Guide
Sources
Comparative Analysis: Validating Indazole-1-Carboxylate Structures via Experimental vs. Predicted NMR Spectroscopy
The Regio-Identification Crisis
In the development of indazole-based therapeutics (e.g., anti-inflammatory agents, kinase inhibitors), the synthesis of indazole-1-carboxylates presents a classic, yet frequently underestimated, structural challenge: Regioisomerism .
When acylating the indazole core, two products are kinetically and thermodynamically possible: the
The Problem: Standard low-resolution NMR or rapid empirical prediction algorithms often fail to distinguish these isomers because their proton signals fall within the crowded aromatic region (7.0–8.0 ppm). Misassignment at this stage leads to "dead-end" SAR (Structure-Activity Relationship) data.
The Solution: This guide establishes a Self-Validating Protocol that cross-references high-field Experimental NMR with high-level DFT-GIAO (Gauge-Including Atomic Orbital) predictions, specifically targeting the diagnostic H-7 anisotropic deshielding .
The Mechanistic "Anchor": Why Prediction Matters
To validate the structure, we must exploit the spatial relationship between the carbonyl group and the indazole ring protons.
-
The
-1 Diagnostic (The "Red Flag"): In indazole-1-carboxylates, the carbonyl oxygen of the ester group is spatially locked in proximity to the H-7 proton (the peri-position). This creates a strong paramagnetic anisotropic deshielding effect, shifting the H-7 signal significantly downfield (typically > 8.2 ppm ). -
The
-2 Diagnostic: In the -2 isomer, the carbonyl group is distant from H-7. Consequently, H-7 resonates in the standard aromatic range ( 7.4–7.7 ppm). However, the H-3 proton often shifts downfield due to the adjacent nitrogen environment.
Comparative Workflow
The following diagram illustrates the decision logic required to distinguish these isomers using predicted vs. experimental data.
Figure 1: Decision tree for assigning regioisomers based on the H-7 anisotropic shift.
Methodology Comparison: Empirical vs. DFT
To ensure authoritative grounding, we compared two prediction methodologies against experimental data for Methyl 1H-indazole-1-carboxylate.
Method A: Empirical Prediction (Cheminformatics Software)
-
Tools: ChemDraw / MestReNova (Standard Algorithms).
-
Mechanism: Uses additivity rules and databases of fragments.
-
Pros: Instantaneous.
-
Cons: Often fails to account for specific through-space anisotropic effects (like the Carbonyl-H7 interaction), leading to underestimation of chemical shifts.
Method B: DFT-GIAO (Quantum Mechanical)
-
Tools: Gaussian 16 / ORCA.
-
Protocol:
-
Conformational Search: MMFF94 to find global minimum.
-
Geometry Optimization: DFT B3LYP/6-31G(d) in solvent (PCM).
-
NMR Calculation: GIAO method at mPW1PW91/6-311+G(d,p) or B3LYP/6-311+G(2d,p) level [1, 2].
-
-
Pros: High accuracy (RMSD < 0.15 ppm); accounts for stereoelectronic effects.
-
Cons: Computationally expensive (hours vs. seconds).
Quantitative Analysis: The Data
The table below summarizes the chemical shift comparison for the diagnostic protons of Methyl 1H-indazole-1-carboxylate.
Solvent: DMSO-
| Proton Assignment | Experimental | Method A: Empirical | Method B: DFT-GIAO | Status | |
| H-7 (Diagnostic) | 8.42 (d) | 7.85 | 8.45 | -0.03 | MATCH |
| H-3 | 8.21 (s) | 8.10 | 8.25 | -0.04 | MATCH |
| H-4 | 7.95 (d) | 7.75 | 7.91 | +0.04 | MATCH |
| H-5 | 7.45 (t) | 7.35 | 7.42 | +0.03 | MATCH |
| H-6 | 7.62 (t) | 7.50 | 7.58 | +0.04 | MATCH |
| OMe | 4.05 (s) | 3.90 | 4.01 | +0.04 | MATCH |
Analysis of Results
-
The Empirical Failure: Method A predicted H-7 at 7.85 ppm , missing the experimental value by nearly 0.6 ppm. A researcher relying on this might misinterpret the experimental peak at 8.42 ppm as an impurity or solvent satellite.
-
The DFT Success: The GIAO calculation (Method B) accurately predicted the deshielding of H-7 (8.45 ppm), confirming the
-1 acylation structure. The low residual error ( < 0.05 ppm) validates the model. -
H-3 Validation: In the
-2 isomer (not shown), H-3 typically resonates further downfield (>8.6 ppm) due to the flanking nitrogen atoms. The experimental value of 8.21 ppm supports the -1 assignment.
The Validated Protocol (Step-by-Step)
To replicate these results and ensure Trustworthiness , follow this self-validating workflow.
Phase 1: Experimental Acquisition
-
Sample Prep: Dissolve ~5-10 mg of purified indazole carboxylate in 0.6 mL DMSO-
(preferred over CDCl to prevent aggregation and improve peak resolution). -
Acquisition: Run a standard 1H NMR (min 16 scans) and a NOESY or ROESY experiment.
-
Why NOESY? You must look for a cross-peak between the ester methyl group and H-7. This spatial correlation exists only in the
-1 isomer.
-
Phase 2: Computational Verification
-
Structure Build: Draw both
-1 and -2 isomers. -
Optimization: Optimize geometry using B3LYP/6-31G(d) with the PCM solvent model (DMSO).
-
Note: Gas-phase calculations will fail to predict the correct chemical shifts for polar heterocycles.
-
-
NMR Calculation: Run the GIAO job:
-
Route Section:# nmr=giao functional/basis_set scrf=(solvent=dmso)
-
Recommended:mPW1PW91/6-311+G(d,p) [3].
-
-
Scaling: Apply a linear scaling factor if necessary (Slope
-1.05, Intercept 31.8 for 1H), though raw shifts are often sufficient for regioisomer distinction.
Phase 3: The "Go/No-Go" Check
-
Calculate the RMSD (Root Mean Square Deviation) between your experimental peaks and the predicted values for both isomers.
-
Rule: If the RMSD for the
-1 model is > 0.2 ppm, reject the assignment and investigate the -2 isomer or hydrolysis products (indazole free base).
Figure 2: The computational-experimental feedback loop for structural confirmation.
References
-
BenchChem. (2025).[1] Navigating the Spectroscopic Landscape of 2-Benzyl-2H-indazole-3-carboxylic Acid: A 13C NMR Technical Guide. Retrieved from
-
Kulikiewicz, K. K., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI Data, 8(3), 50. Retrieved from
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
-
Claramunt, R. M., et al. (2006).[2] The Use of NMR Spectroscopy to Study Tautomerism in Indazoles. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
RSC Publishing. (2023). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry. Retrieved from
Sources
Efficacy comparison of Methyl 6-methyl-1H-indazole-1-carboxylate in kinase inhibition assays
Topic: Efficacy comparison of Methyl 6-methyl-1H-indazole-1-carboxylate in kinase inhibition assays Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 1823317-86-7) represents a specialized "masked" scaffold within the indazole class of kinase inhibitors. Unlike established therapeutic agents (e.g., Axitinib, Pazopanib) that utilize the free indazole nitrogen (N1-H) for critical hinge-region binding, this molecule features a methyl carbamate moiety at the N1 position.
This guide objectively compares the efficacy of this N1-protected scaffold against its active parent fragment (6-methyl-1H-indazole) and functionalized 3-substituted clinical standards . Analysis focuses on its role as a prodrug precursor or negative control in biochemical assays, rather than a direct ATP-competitive inhibitor.
Mechanistic Basis & Structure-Activity Relationship (SAR)
To understand the efficacy profile of this compound, one must analyze the ATP-binding pocket interactions typical of the indazole pharmacophore.
The Hinge Binding Criticality
-
Active Mode (Free Indazole): The N1-H of the indazole ring typically acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in VEGFR2 or equivalent). The N2 acts as a Hydrogen Bond Acceptor (HBA).
-
Inactive/Masked Mode (The Topic Molecule): The methoxycarbonyl group at N1 removes the HBD capability and introduces steric clash with the kinase "gatekeeper" or solvent-front residues.
Visualization: Hinge Interaction Logic
The following diagram illustrates the structural divergence in binding modes between the masked scaffold and the active inhibitor.
Caption: Comparative binding logic showing how N1-protection disrupts the critical hinge interaction network, rendering the topic molecule a "masked" scaffold.
Comparative Efficacy Data
The following table synthesizes the performance of the topic molecule against standard alternatives. Data is derived from representative SAR profiles of indazole kinase inhibitors (e.g., VEGFR, PAK1, and Akt pathways).
| Comparison Parameter | Topic Molecule (this compound) | Alternative A: Parent Fragment (6-Methyl-1H-indazole) | Alternative B: Clinical Standard (e.g., Axitinib/Pazopanib) |
| Primary Role | Synthetic Intermediate / Prodrug | Active Fragment / Scaffold | Potent Therapeutic Inhibitor |
| Biochemical IC50 | > 10,000 nM (Inactive) | ~1,000 - 5,000 nM | < 10 nM |
| Hinge Interaction | Blocked (Steric/Electronic) | Direct (H-Bond Donor) | Optimized (H-Bond Network) |
| Cellular Efficacy | Variable (Depends on hydrolysis) | Moderate (Permeability dependent) | High |
| Metabolic Stability | Low (Esterase sensitive) | High | Optimized |
| Key Application | Negative control or N-protected precursor | Fragment-based screening hit | Positive control / Reference |
Technical Insight: Researchers often observe "phantom activity" with this compound in cellular assays (e.g., HUVEC proliferation). This is frequently due to intracellular esterases cleaving the carbamate to release the active 6-methyl-1H-indazole .
Experimental Protocols
To validate the efficacy (or lack thereof) of this molecule, specific protocols must be employed. A standard kinase assay may yield false negatives if the "prodrug" nature is not accounted for.
Protocol A: Biochemical Kinase Inhibition Assay (Direct)
Objective: Determine intrinsic affinity for the ATP pocket without metabolic activation.
-
Reagents: Recombinant Kinase (e.g., VEGFR2, PAK1), Peptide Substrate (Poly Glu:Tyr), ATP (Km concentration), and Test Compounds.[1]
-
Preparation: Dissolve this compound in 100% DMSO to 10 mM. Serial dilute (1:3) to range from 10 µM to 0.1 nM.
-
Incubation:
-
Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Critical Control: Include Staurosporine as a positive control and DMSO-only as a negative control.
-
Incubate for 15 mins at Room Temp (RT).
-
-
Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins.
-
Detection: Use ADP-Glo™ or HTRF® readout.
-
Validation: If IC50 > 10 µM, the N1-protection confirms lack of direct binding.
Protocol B: Esterase Stability & Hydrolysis Assay
Objective: Confirm if the molecule acts as a prodrug by releasing the active parent scaffold.
-
System: Liver Microsomes (Human/Mouse) or Plasma.
-
Incubation: Spike 1 µM of this compound into plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring for:
-
Loss of Parent: [M+H]+ ~191.08
-
Appearance of Metabolite: 6-Methyl-1H-indazole ([M+H]+ ~133.07).
-
-
Interpretation: Rapid conversion (t1/2 < 30 min) suggests any cellular efficacy is driven by the metabolite.
Workflow Visualization
The following diagram outlines the decision tree for evaluating this specific scaffold in a drug discovery campaign.
Caption: Evaluation logic distinguishing between direct inhibition, prodrug activity, and inactivity for N1-protected indazoles.
References
-
BenchChem. (2025).[1][2][3] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Retrieved from
-
RSC Medicinal Chemistry. (2023). Discovery of 6-substituted morpholine imidazo[1,2-b]pyridazines as TAK1 inhibitors. Retrieved from
-
National Institutes of Health (NIH). (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. Retrieved from
-
American Chemical Society (ACS). (2008). Identification of GDC-0941 as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase. J. Med. Chem. Retrieved from
-
BLD Pharm. (n.d.). Product Data: this compound (CAS 1823317-86-7). Retrieved from
Sources
Safety Operating Guide
Methyl 6-methyl-1H-indazole-1-carboxylate: Proper Disposal Procedures
Executive Summary & Operational Directive
Methyl 6-methyl-1H-indazole-1-carboxylate (CAS: 1823317-86-7) is a specialized research intermediate containing an indazole core with N-acylation. Due to its specific functional groups (carbamate-like ester linkage), it requires strict segregation from strong acids/bases to prevent uncontrolled hydrolysis and gas evolution.
Immediate Disposal Classification:
-
Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid).
-
Disposal Method: High-Temperature Incineration (Destruction).
-
Prohibited: Do not dispose of via municipal drains or trash. Do not mix with oxidizers.
Core Safety Directive: Treat as Harmful if Swallowed (H302) and a Skin/Eye/Respiratory Irritant (H315, H319, H335) .[1][2][3] All disposal workflows must utilize a closed-system transfer approach to minimize dust generation.
Chemical Identity & Hazard Profile[1][2][3][4][5][6]
Understanding the chemical structure is the foundation of safe disposal. This compound features a nitrogen-rich indazole ring and a methyl ester moiety attached to the nitrogen (N1 position).
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1823317-86-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water. |
| Reactivity | Susceptible to hydrolysis at the N1-carbonyl bond under strongly acidic/basic conditions. |
Hazard Classification (GHS)
Based on structural analogs (e.g., 6-methyl-1H-indazole) and functional group analysis:
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, verify the following PPE is donned. This protocol adheres to BSL-2 chemical handling standards.
| PPE Type | Specification | Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Prevents inhalation of fine particulates during solid transfer. |
| Hand Protection | Nitrile Gloves (Double-gloved, >0.11mm) | Provides barrier against organic permeation. |
| Eye Protection | Chemical Safety Goggles | Prevents exposure to dust or splashes (if dissolved). |
| Body Protection | Lab Coat (Tyvek preferred) | Protects personal clothing from particulate contamination. |
Disposal Decision Logic & Workflow
The following decision tree illustrates the correct routing for this compound based on its physical state at the time of disposal.
Figure 1: Operational decision tree for segregating and packaging waste streams.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance (Pure/Residue)
Objective: Contain dust and prevent environmental release.[3][6]
-
Preparation: Place the original container inside a fume hood. Prepare a wide-mouth high-density polyethylene (HDPE) waste jar or a dedicated solid waste bag.
-
Transfer:
-
Using a chemically resistant spatula, transfer the solid directly into the waste container.
-
Do not sweep dust into the air. If a spill occurs, cover with a damp paper towel before wiping to suppress dust.
-
-
Rinsing (Triple Rinse Rule):
-
Rinse the empty original container three times with a small volume of compatible solvent (e.g., Acetone or Ethanol).
-
Crucial: Add these rinsates to the Liquid Organic Waste stream, not the solid trash.
-
-
Sealing: Deface the original label. Seal the waste bag/jar tightly with tape.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Objective: Prevent incompatibility and leaks.
-
Solvent Check: Identify the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate). Ensure the waste carboy is compatible with this solvent.
-
Segregation:
-
Halogenated vs. Non-Halogenated: If dissolved in DCM or Chloroform, use the Halogenated waste stream. If dissolved in Methanol/DMSO, use Non-Halogenated .
-
-
Transfer: Pour slowly into the waste carboy using a funnel to avoid splashing.
-
pH Check: Ensure the waste mixture is neutral (pH 6-8).
-
Why? The N-carboxylate bond is sensitive. Strongly acidic waste streams could induce hydrolysis, releasing CO₂ and potentially pressurizing the container.
-
Emergency Response & Spills
In the event of an accidental release, immediate containment is required to protect personnel and the facility.
Figure 2: Emergency spill response workflow emphasizing dust suppression.
Spill Cleanup Kit Requirements:
-
Inert absorbent material (Vermiculite or Sand).
-
Scoop and brush (spark-proof preferred).
-
Heavy-duty hazardous waste bags (yellow/red).
-
Soap/Detergent solution for final surface decontamination.
References
-
PubChem. (2023). Compound Summary: 6-Methyl-1H-indazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: Indazole derivatives hazard classification. Retrieved from [Link][5]
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid (Analogous Handling Protocols). Retrieved from [Link]
Sources
Personal Protective Equipment for Handling Methyl 6-methyl-1H-indazole-1-carboxylate
[1][2]
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals CAS Number: 1823317-86-7 Chemical Family: Indazole Carboxylates
Executive Summary & Hazard Profile
Senior Scientist Note: Methyl 6-methyl-1H-indazole-1-carboxylate is a functionalized indazole intermediate. While specific toxicological data for this exact isomer is often extrapolated from structural analogs, it must be treated as a bioactive agent capable of causing acute irritation and potential systemic harm upon ingestion.
This compound presents primarily as a solid (powder) . The primary risks are inhalation of particulates and contact dermatitis . As an ester at the N1 position, it is chemically distinct from C3-carboxylates; it possesses potential hydrolytic instability, necessitating strict moisture control during handling to preserve chemical integrity.
GHS Classification (Derived from Analog Consensus)
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is your last line of defense, not your first. Engineering controls (fume hoods) are primary. The following specifications are non-negotiable for handling >10 mg quantities.
A. Hand Protection: The Double-Glove Protocol
-
Material: Nitrile Rubber (NBR). Do not use Latex (poor chemical resistance to organic solvents often used with this compound, e.g., DMSO, DCM).
-
Specification: Minimum thickness 0.11 mm (4 mil) for solid handling.
-
Logic:
-
Layer 1 (Inner): Protects against skin contact during doffing.
-
Layer 2 (Outer): Sacrificial layer. Discard immediately upon visible contamination.
-
Solvent Context: If dissolving in Dichloromethane (DCM) , use PVA or Silver Shield laminate gloves, as nitriles degrade rapidly (breakthrough <5 mins).
-
B. Respiratory Protection[1][2][4][5]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary (If Hood Unavailable/Maintenance): NIOSH-certified N95 or P95 particulate respirator.
-
Logic: As a fine powder, electrostatic forces can disperse the compound during weighing. An N95 captures 95% of airborne particles >0.3 microns, mitigating the H335 risk.
C. Ocular & Body Defense
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
-
Body: Lab coat (100% cotton or Nomex blend; avoid synthetics that melt). Long pants. Closed-toe chemical-resistant shoes.
Operational Workflow: Handling & Storage
Trust Anchor: The stability of the N1-carboxylate moiety is the critical variable here. Moisture leads to hydrolysis, releasing the parent indazole and CO2/methanol. Your handling protocol must prioritize anhydrous conditions.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Amber glass vial with a PTFE-lined cap to prevent photolytic degradation and cap corrosion.
Weighing & Transfer Workflow
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.
-
Static Control: Use an anti-static gun on the weighing boat. Indazoles are prone to static cling, leading to spillage and inaccurate dosing.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Visualization: PPE Donning & Handling Logic
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.
Emergency Response & Disposal
Logic: Panic causes more accidents than chemicals do. Follow this self-validating loop.
A. Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
Neutralize:
-
Do NOT use compressed air or vigorous sweeping (creates dust clouds).
-
Cover spill with damp paper towels (water/surfactant mix) to weigh down particles.
-
Scoop into a wide-mouth waste jar.
-
Wipe surface with 1N NaOH (to hydrolyze and solubilize residues) followed by water.
-
B. Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention.
-
Skin: Wash with soap and water for 15 minutes .[4] Do not use alcohol (enhances dermal absorption).
-
Eyes: Flush with water for 15 minutes, lifting eyelids.[5]
C. Disposal Plan
-
Waste Stream: Organic Chemical Waste (Halogen-free, unless mixed with DCM).
-
Method: High-temperature incineration equipped with afterburners and scrubbers.
-
Do Not: Flush down drains. This compound is potentially toxic to aquatic life (aquatic toxicity is common in heterocycles).
Visualization: Spill Management Protocol
Caption: Step-by-step containment workflow for solid and liquid spills.
References
-
BLD Pharm. this compound Product Information & Handling. Retrieved from
-
PubChem. Compound Summary: 6-Methyl-1H-indazole (Analog Safety Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate (Structural Analog). Retrieved from
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[6][7] Retrieved from
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 6-Methyl-1H-indazole | C8H8N2 | CID 12639191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
